molecular formula Rb B076637 Rubidium-85 CAS No. 13982-12-2

Rubidium-85

Número de catálogo: B076637
Número CAS: 13982-12-2
Peso molecular: 84.91179 g/mol
Clave InChI: IGLNJRXAVVLDKE-IGMARMGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rubidium-85 is the dominant, stable isotope of rubidium, constituting approximately 72.17% of natural rubidium's isotopic abundance. Its principal research value lies in its well-defined nuclear spin (I=5/2) and favorable atomic properties, making it a cornerstone element in advanced atomic physics and quantum optics experiments. Researchers utilize this compound in the development and operation of atomic clocks, where its hyperfine transition in the ground state serves as a highly precise frequency standard, crucial for GPS technology, network synchronization, and fundamental tests of physics. Furthermore, it is one of the primary alkali atoms used to create Bose-Einstein Condensates (BECs) and magneto-optical traps (MOTs), enabling the study of quantum degenerate gases and many-body quantum phenomena. In the burgeoning field of quantum computing and information processing, this compound vapor cells are integral to experiments in quantum memory, optical switching, and Rydberg atom-based quantum simulation. Its mechanism of action in these applications often involves laser cooling and trapping techniques, which exploit the closed cycling transition of the D2 line, and the manipulation of its quantum states with electromagnetic fields. This high-purity isotope is essential for minimizing interference from its radioactive counterpart, Rubidium-87, in sensitive spectroscopic measurements, providing a well-characterized and stable platform for pushing the boundaries of modern physics and materials science.

Propiedades

IUPAC Name

rubidium-85
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Rb/i1+0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLNJRXAVVLDKE-IGMARMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Rb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[85Rb]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930628
Record name (~85~Rb)Rubidium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.91178974 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13982-12-2
Record name Rubidium, isotope of mass 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~85~Rb)Rubidium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"nuclear spin and magnetic moment of Rubidium-85"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Nuclear Spin and Magnetic Moment of Rubidium-85

This technical guide provides a comprehensive overview of the nuclear properties of this compound (⁸⁵Rb), focusing on its nuclear spin and magnetic moment. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these fundamental characteristics. The guide outlines the key quantitative data, details the experimental protocols used for their determination, and provides visualizations of the underlying physical principles and experimental setups.

Core Nuclear Properties of this compound

This compound is the most abundant stable isotope of rubidium, with a natural abundance of approximately 72.17%.[1][2][3] Its nucleus possesses intrinsic angular momentum, known as nuclear spin, which gives rise to a nuclear magnetic dipole moment. These properties are crucial in a variety of scientific and technical fields, including nuclear magnetic resonance (NMR), atomic clocks, and quantum computing. The key nuclear properties of ⁸⁵Rb are summarized in the table below.

Data Presentation: Quantitative Nuclear Data for ⁸⁵Rb
PropertySymbolValue
Natural Abundance72.17(2)%[1][2]
Nuclear Spin Quantum NumberI5/2[1][2][4][5]
Magnetic Dipole Momentµ+1.35306(4) µ_N[1]
Nuclear g-factorg_I_0.541224[1]
Gyromagnetic Ratioγ2.5923 x 10⁷ rad·T⁻¹·s⁻¹[1]
Electric Quadrupole MomentQ+0.276(1) barn[1]

Note: µ_N_ is the nuclear magneton.

Experimental Determination Protocols

The nuclear spin and magnetic moment of this compound are determined through high-precision spectroscopic techniques. The primary methods employed are Optical Pumping and Atomic Beam Magnetic Resonance (ABMR).

Optical Pumping

Optical pumping is a technique used to redistribute the atomic populations of Zeeman sublevels within the ground state.[6][7][8] By monitoring the absorption of light through a rubidium vapor cell, one can detect resonant transitions between these sublevels induced by a radio-frequency (RF) magnetic field.

Detailed Methodology:

  • Preparation of Rubidium Vapor: A glass cell containing a small amount of natural rubidium is heated to produce a low-density atomic vapor.

  • Light Source and Polarization: Light from a rubidium discharge lamp is passed through an interference filter to isolate the D1 transition line (λ = 794.8 nm). This light is then passed through a linear polarizer and a quarter-wave plate to produce circularly polarized photons (σ⁺ or σ⁻).[7][8]

  • Pumping Process: The circularly polarized light is directed through the rubidium vapor cell. The selection rules for absorption (Δm_F_ = ±1) cause atoms to be excited from the ground state sublevels to the excited state.[7] Upon spontaneous decay, the atoms are redistributed among the ground state sublevels. This process continues, effectively "pumping" the atomic population into the sublevel with the highest or lowest magnetic quantum number (e.g., m_F = +3 or -3 for the F=3 ground state), rendering the vapor transparent to the pumping light.

  • Application of Magnetic Fields: A pair of Helmholtz coils is used to apply a weak, uniform, and precisely known static magnetic field (B₀) across the vapor cell. This field causes the hyperfine energy levels to split into their Zeeman sublevels. A second set of coils applies a weaker, oscillating radio-frequency (RF) magnetic field perpendicular to the static field.

  • Inducing Magnetic Resonance: The frequency of the RF field is swept. When the RF frequency corresponds to the energy difference between adjacent Zeeman levels (the Larmor frequency), it induces magnetic dipole transitions, driving atoms out of the pumped state and back into other sublevels.[4]

  • Detection: The repopulation of these other sublevels causes the rubidium vapor to become more opaque to the pumping light. This increased absorption is detected by a photodiode placed after the cell. The RF frequencies that cause a dip in the transmitted light intensity are the resonant frequencies.

  • Data Analysis: By measuring the resonant frequencies at a known magnetic field strength, the Landé g-factor (g_F_) is determined. The nuclear spin (I) can then be calculated from the known relationship between the g-factors of the different hyperfine levels.[4][9]

Atomic Beam Magnetic Resonance (ABMR)

The ABMR method, developed by I.I. Rabi, provides highly precise measurements of nuclear magnetic moments. It involves observing the transitions of atoms in a beam as they pass through various magnetic fields.

Detailed Methodology:

  • Atomic Beam Generation: this compound is heated in an oven, and the resulting vapor effuses through a small slit to form a collimated atomic beam in a high-vacuum chamber.

  • State Selection (A-Magnet): The beam first passes through a region with a strong, inhomogeneous magnetic field (the A-magnet). This field exerts a force on the atoms dependent on their effective magnetic moment, deflecting atoms in different magnetic substates by different amounts. This acts as a state selector.

  • Resonance Region (C-Magnet and RF Field): The beam then travels through a region of a weak, homogeneous static magnetic field (the C-magnet). Here, an oscillating RF magnetic field is applied perpendicular to the static field. If the frequency of this RF field matches the transition frequency between two hyperfine states, it can induce a "spin-flip."

  • State Analysis (B-Magnet): After the resonance region, the beam passes through a second inhomogeneous magnetic field (the B-magnet), which is similar to the A-magnet. Atoms that have undergone a transition in the C-region will be deflected differently by the B-magnet compared to those that did not.

  • Detection: A detector (such as a hot-wire ionizer) is placed at a specific position to count the number of atoms arriving. When the RF frequency hits a resonance, the change in the atoms' trajectory causes a significant change (typically a drop) in the beam intensity at the detector.

  • Data Analysis: By precisely measuring the resonant frequencies and the strength of the magnetic field in the C-region, the energy differences between the hyperfine levels can be determined. This allows for a very accurate calculation of the nuclear magnetic moment.[10]

Mandatory Visualizations

The following diagrams illustrate the key experimental setup and the physical principles underlying the measurement of this compound's nuclear properties.

Fig. 1: Experimental workflow for the optical pumping of this compound.

G Energy Level Diagram for ⁸⁵Rb Ground State (5²S₁/₂) cluster_B0 B = 0 cluster_B_gt_0 B > 0 (Zeeman Splitting) F3_B0 F = 3 mF3 mF = +3 mF2 mF = +2 mF1 mF = +1 mF0 mF = 0 mF_1 mF = -1 mF_2 mF = -2 mF_3 mF = -3 F2_B0 F = 2 mF_p2 mF = +2 F2_B0->mF_p2 Optical Pumping mF_p1 mF = +1 mF_p0 mF = 0 mF_n1 mF = -1 mF_n2 mF = -2 mF2->mF1 hν_RF

Fig. 2: Zeeman splitting of ⁸⁵Rb ground state hyperfine levels.

References

An In-depth Technical Guide to the Hyperfine Structure of the Rubidium-85 D2 Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the hyperfine structure of the Rubidium-85 (⁸⁵Rb) D2 line, intended for researchers, scientists, and professionals in drug development utilizing atomic physics principles, such as in the development of atomic clocks or quantum sensors. This document details the underlying quantum mechanics, presents key quantitative data in a structured format, outlines the experimental protocols for observation, and provides visual diagrams to elucidate the concepts.

Introduction to the Hyperfine Structure of ⁸⁵Rb

The spectral lines of atoms are not monolithic but are composed of a finer structure arising from the interaction between the electrons and the nucleus. The D2 line of this compound corresponds to the electronic transition from the 5²S₁/₂ ground state to the 5²P₃/₂ excited state. The hyperfine structure of this line arises from the coupling between the total angular momentum of the electron (J) and the nuclear spin angular momentum (I).[1][2][3] For ⁸⁵Rb, the nuclear spin is I = 5/2.[1][2][4]

The total atomic angular momentum, denoted by F, is the vector sum of J and I: F = J + I . The possible values for the quantum number F are given by |J - I| ≤ F ≤ J + I.[1][2]

  • Ground State (5²S₁/₂): For this state, J = 1/2. With I = 5/2, the possible F values are F = 2 and F = 3.[1][2]

  • Excited State (5²P₃/₂): For this state, J = 3/2. With I = 5/2, the possible F values are F' = 1, 2, 3, and 4.[1][2]

The interaction between the nuclear magnetic dipole moment and the magnetic field produced by the electron, and the interaction between the nuclear electric quadrupole moment and the electric field gradient of the electron, lead to energy shifts that split the fine structure levels into multiple hyperfine levels.

Quantitative Data

The energy shifts and transition frequencies of the ⁸⁵Rb D2 line have been measured with high precision. The following tables summarize these key quantitative values.

Table 1: Hyperfine Structure Constants for ⁸⁵Rb

StateConstantValue (MHz)
5²S₁/₂Magnetic Dipole (A)1011.9108130(20)
5²P₃/₂Magnetic Dipole (A)25.038(5)[5]
5²P₃/₂Electric Quadrupole (B)26.011(22)[5]

Table 2: Hyperfine Energy Level Splittings for the ⁸⁵Rb D2 Line

StateLevelsFrequency Splitting (MHz)
Ground State (5²S₁/₂) F=3 - F=23035.732439
Excited State (5²P₃/₂) F'=4 - F'=3120.960(20)[5]
F'=3 - F'=263.420(31)
F'=2 - F'=129.260(29)[5]

Table 3: Allowed Hyperfine Transitions and Their Relative Frequencies

The selection rule for electric dipole transitions is ΔF = 0, ±1 (excluding F=0 to F'=0). This allows for several possible transitions between the ground and excited state hyperfine levels.

Transition (F → F')Relative Frequency Shift (MHz) from F=2 → F'=1
2 → 10
2 → 229.26
2 → 392.68
3 → 23035.73 - 92.68 + 29.26 = 2972.31
3 → 33035.73 - 92.68 = 2943.05
3 → 43035.73

Experimental Protocol: Saturated Absorption Spectroscopy

To observe the hyperfine structure of the ⁸⁵Rb D2 line, it is necessary to overcome the Doppler broadening of the spectral lines, which at room temperature is on the order of 500 MHz and completely obscures the hyperfine splittings.[6][7] Saturated absorption spectroscopy is a Doppler-free technique commonly used for this purpose.[3][6][8]

Objective: To resolve the hyperfine transitions of the ⁸⁵Rb D2 line.

Materials:

  • Tunable diode laser (wavelength ~780 nm)

  • Rubidium vapor cell

  • Optical isolator

  • Beam splitters

  • Mirrors

  • Neutral density filters

  • Two photodetectors

  • Oscilloscope

  • Function generator to scan the laser frequency

Methodology:

  • Laser Setup: The output of the tunable diode laser is passed through an optical isolator to prevent back-reflections that could destabilize the laser.

  • Beam Splitting: The laser beam is split into three beams using a combination of beam splitters: a strong pump beam, a weak probe beam, and a reference beam. The intensity of the pump beam should be significantly higher than that of the probe beam.

  • Optical Alignment:

    • The probe beam and the reference beam are directed parallel to each other through the rubidium vapor cell.

    • The strong pump beam is directed through the rubidium vapor cell in the opposite direction to the probe beam, overlapping with it.[6]

    • The probe beam and the reference beam are then directed onto two separate photodetectors.

  • Data Acquisition:

    • The laser frequency is scanned across the ⁸⁵Rb D2 transition by applying a ramp voltage from a function generator to the laser's piezoelectric transducer.[3]

    • The signals from the two photodetectors are fed into the oscilloscope. The reference beam's signal, which shows the Doppler-broadened absorption profile, can be subtracted from the probe beam's signal to produce a flat background with sharp spectral features.[6]

  • Observation:

    • When the laser frequency is tuned to a specific hyperfine transition, the strong pump beam excites a significant fraction of the atoms from a specific velocity class (those with zero velocity in the direction of the beam) to the excited state.

    • This saturation of the transition by the pump beam reduces the absorption of the counter-propagating probe beam by the same group of atoms.

    • This results in a series of sharp "dips" in the absorption profile of the probe beam, corresponding to the hyperfine transitions. These are known as Lamb dips.[3]

    • Additionally, crossover resonances appear as dips located at the mean frequency of two hyperfine transitions that share a common ground or excited state.[3][9]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_excited 5²P₃/₂ Excited State F=3 F=3 F'=4 F'=4 F=3->F'=4 F'=3 F'=3 F=3->F'=3 F'=2 F'=2 F=3->F'=2 F=2 F=2 F=2->F'=3 F=2->F'=2 F'=1 F'=1 F=2->F'=1

Caption: Energy level diagram of the ⁸⁵Rb D2 line hyperfine structure showing allowed transitions.

G cluster_setup Saturated Absorption Spectroscopy Workflow Laser Tunable Diode Laser (~780nm) Isolator Optical Isolator Laser->Isolator BS1 Beam Splitter 1 Isolator->BS1 BS2 Beam Splitter 2 BS1->BS2 Pump Beam M1 Mirror BS1->M1 Probe + Reference RbCell Rubidium Vapor Cell BS2->RbCell Pump (Counter-propagating) PD_Probe Photodetector (Probe) RbCell->PD_Probe Probe PD_Ref Photodetector (Reference) RbCell->PD_Ref Reference Oscilloscope Oscilloscope (Difference Signal) PD_Probe->Oscilloscope PD_Ref->Oscilloscope M1->RbCell Probe M2 Mirror M1->M2 Reference M2->RbCell Reference

Caption: Experimental workflow for saturated absorption spectroscopy of this compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of Rubidium-85 Vapor

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Rubidium-85 (⁸⁵Rb) vapor. The following sections detail the fundamental atomic structure, quantitative data on energy levels and transitions, and standardized experimental protocols for their measurement. This document is intended to serve as a foundational resource for professionals engaged in research and development activities where precise atomic spectroscopy is paramount.

Fundamental Spectroscopic Properties of this compound

This compound is a stable isotope of rubidium with a natural abundance of approximately 72.17%.[1][2] Its single valence electron makes it an alkali metal with a hydrogen-like atomic structure, which simplifies theoretical modeling while still presenting a rich hyperfine structure for experimental investigation. The primary optical transitions of interest are the D1 and D2 lines, which arise from the excitation of the single valence electron from the 5²S₁⸝₂ ground state to the 5²P₁⸝₂ and 5²P₃⸝₂ excited states, respectively.[3][4]

The interaction between the electron's total angular momentum (J) and the nuclear spin angular momentum (I) leads to a splitting of the energy levels into hyperfine states, characterized by the total angular momentum quantum number F. For ⁸⁵Rb, the nuclear spin is I = 5/2.[5][6] This results in the ground state (5²S₁⸝₂) splitting into two hyperfine levels (F=2 and F=3) and the excited states splitting into multiple hyperfine levels.[3][5]

Energy Level Structure and Hyperfine Splitting

The total atomic angular momentum, F, is the sum of the total electron angular momentum, J, and the nuclear spin, I: F = J + I .[5] The possible values for the quantum number F range from |J - I| to J + I.[5]

  • For the 5²S₁⸝₂ ground state , with J = 1/2 and I = 5/2, the possible F values are 2 and 3.[3][5]

  • For the 5²P₁⸝₂ excited state (D1 line) , with J = 1/2 and I = 5/2, the possible F values are 2 and 3.[3][5]

  • For the 5²P₃⸝₂ excited state (D2 line) , with J = 3/2 and I = 5/2, the possible F values are 1, 2, 3, and 4.[3][5]

The energy shift due to this hyperfine interaction is described by the magnetic dipole constant (A_hfs) and the electric quadrupole constant (B_hfs).[3]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound vapor.

Table 1: Fundamental Properties of this compound
PropertyValueReference
Natural Abundance72.17(2)%[1][7]
Atomic Mass84.91178974(3) u[1][7]
Nuclear Spin (I)5/2[6]
Magnetic Dipole Moment+1.35306(4) μN[7]
Table 2: D-Line Transition Properties of this compound
TransitionWavelength (nm)Frequency (THz)Lifetime (ns)Natural Linewidth (MHz)
D1 Line: 5²S₁⸝₂ → 5²P₁⸝₂794.978377.10727.70(4)5.75
D2 Line: 5²S₁⸝₂ → 5²P₃⸝₂780.241384.23026.24(4)6.07

Data sourced from Daniel A. Steck's "Rubidium 85 D Line Data" unless otherwise noted.[3][5]

Table 3: Hyperfine Structure of the 5²S₁⸝₂ Ground State of ⁸⁵Rb
Hyperfine Level (F)Energy Shift (MHz)
3+1896.65
2-1137.99

Note: Energy shifts are relative to the unshifted center of gravity. The splitting between F=3 and F=2 is 3034.64 MHz.

Table 4: Hyperfine Structure of the 5²P₁⸝₂ Excited State (D1 Line) of ⁸⁵Rb
Hyperfine Level (F')Energy Shift (MHz)
3+181.5
2-121.0
Table 5: Hyperfine Structure of the 5²P₃⸝₂ Excited State (D2 Line) of ⁸⁵Rb
Hyperfine Level (F')Energy Shift (MHz)
4+62.9
3+25.8
2-12.5
1-43.1

Note: Energy shifts for the excited states are relative to their respective unshifted centers of gravity.

Experimental Protocols

Precise measurement of the spectroscopic properties of ⁸⁵Rb vapor is commonly achieved through Doppler-free spectroscopy techniques. The most prevalent method is saturated absorption spectroscopy.

Saturated Absorption Spectroscopy

This technique overcomes the limitations of Doppler broadening in a vapor cell, allowing for the resolution of the hyperfine structure.[8][9]

Objective: To resolve the hyperfine transitions of the ⁸⁵Rb D1 or D2 lines.

Materials:

  • Tunable external cavity diode laser (ECDL) centered at the desired transition wavelength (780 nm for D2, 795 nm for D1).[8]

  • Optical isolator.

  • Beam splitters (e.g., a 10:90 beamsplitter).[9]

  • Neutral density filters.

  • Mirrors.

  • A glass cell containing ⁸⁵Rb vapor at room temperature.

  • Two photodetectors.

  • Oscilloscope.

Methodology:

  • Laser Setup: The output of the ECDL is passed through an optical isolator to prevent back-reflections that can destabilize the laser.

  • Beam Splitting: The laser beam is split into two beams using a beamsplitter: a strong "pump" beam and a weak "probe" beam. The pump beam should have a significantly higher intensity than the probe beam.[8][9]

  • Counter-propagation: The pump and probe beams are directed to counter-propagate through the rubidium vapor cell. Precise alignment is crucial to ensure the beams overlap.[8][9]

  • Detection: The intensity of the probe beam is measured by a photodetector after it passes through the vapor cell.

  • Data Acquisition: The laser frequency is scanned across the atomic transitions. The photodetector signal is monitored on an oscilloscope as a function of the laser frequency.

  • Observation: The Doppler-broadened absorption profile will be observed. Superimposed on this broad profile will be narrow peaks (Lamb dips) corresponding to the hyperfine transitions. These dips occur when the laser is in resonance with a specific transition, and atoms with a zero velocity component along the beam path are excited by both the pump and probe beams.[10]

Visualizations

Diagram 1: Hyperfine Energy Levels of ⁸⁵Rb D2 Line

G cluster_ground 5²S₁⸝₂ Ground State cluster_excited 5²P₃⸝₂ Excited State F=3 F=3 F'=4 F'=4 F=3->F'=4 Transition F'=3 F'=3 F=3->F'=3 F'=2 F'=2 F=3->F'=2 F=2 F=2 F=2->F'=3 F=2->F'=2 F'=1 F'=1 F=2->F'=1

Caption: Hyperfine energy levels of the ⁸⁵Rb D2 transition.

Diagram 2: Experimental Workflow for Saturated Absorption Spectroscopy

G cluster_setup Optical Setup cluster_acq Data Acquisition Laser Tunable Diode Laser Isolator Optical Isolator Laser->Isolator Splitter Beam Splitter Isolator->Splitter Pump Pump Beam Splitter->Pump Strong Probe Probe Beam Splitter->Probe Weak RbCell Rubidium Vapor Cell Pump->RbCell Probe->RbCell Detector Photodetector RbCell->Detector Scope Oscilloscope Detector->Scope

References

A Technical Guide to the Natural Abundance and Isotopic Purity of Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural abundance and isotopic purity of Rubidium-85 (⁸⁵Rb). It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who require precise data and methodologies related to this stable isotope. This document details the fundamental properties of ⁸⁵Rb, presents quantitative data in structured tables, and outlines detailed experimental protocols for the determination of its isotopic abundance and for its enrichment. Visual diagrams generated using Graphviz are included to elucidate experimental workflows.

Introduction to this compound

Rubidium is a soft, silvery-white metallic element in the alkali metal group of the periodic table. It has two naturally occurring isotopes: the stable ⁸⁵Rb and the radioactive ⁸⁷Rb.[1] this compound is the more abundant of the two, making it a crucial component in various scientific and technological applications, including atomic clocks, Bose-Einstein condensates, and medical imaging. A thorough understanding of its natural abundance and the methods to achieve high isotopic purity are paramount for these applications.

Natural Abundance and Properties of this compound

The natural isotopic abundance of an element refers to the percentage of each of its naturally occurring isotopes. For rubidium, the abundances of its two isotopes are well-established.

Quantitative Data Summary

The following tables summarize the key properties of this compound.

Table 1: Isotopic Abundance of Natural Rubidium

IsotopeNatural Abundance (%)Atomic Mass (Da)Stability
This compound (⁸⁵Rb)72.17%[2][3][4]84.91178974[3]Stable
Rubidium-87 (⁸⁷Rb)27.83%86.90918053Radioactive (β⁻ decay)

Table 2: Physical and Nuclear Properties of this compound

PropertyValue
Atomic Number (Z)37
Mass Number (A)85
Number of Protons37
Number of Neutrons48
Nuclear Spin (I)5/2

Experimental Determination of Isotopic Purity

The precise determination of the isotopic abundance of rubidium is critical for various applications. The gold-standard technique for this purpose is Thermal Ionization Mass Spectrometry (TIMS).

Experimental Protocol: Isotopic Analysis by Thermal Ionization Mass Spectrometry (TIMS)

This protocol outlines the steps for determining the isotopic ratio of ⁸⁵Rb to ⁸⁷Rb in a given sample.

3.1.1. Principle

TIMS is a highly sensitive mass spectrometry technique that involves the ionization of a sample from a heated surface (filament). The resulting ions are then accelerated, separated by their mass-to-charge ratio in a magnetic field, and detected. The ratio of the ion currents corresponding to different isotopes provides a precise measure of their relative abundances.

3.1.2. Materials and Equipment

  • Rubidium sample (e.g., Rubidium Chloride, RbCl)

  • High-purity nitric acid (HNO₃)

  • Deionized water

  • Thermal Ionization Mass Spectrometer with a triple-filament source (Rhenium filaments are commonly used)

  • Micropipettes

  • Heat lamp

3.1.3. Sample Preparation

  • Dissolution: Accurately weigh a small amount of the solid rubidium sample and dissolve it in a minimal amount of high-purity nitric acid to create a sample solution. The concentration should be suitable for loading onto the filament (typically in the range of 1 mg/mL).

  • Purification (if necessary): For samples with significant impurities, purification may be required. This can be achieved by methods such as precipitation of rubidium perchlorate (B79767) (RbClO₄) followed by thermal decomposition back to RbCl.

3.1.4. Mass Spectrometry Procedure

  • Filament Loading:

    • Pre-bake the rhenium filaments in a vacuum at a high temperature to remove any potential rubidium contamination.

    • Using a micropipette, carefully deposit a small drop (approximately 1 μL) of the rubidium sample solution onto the side filaments of the triple-filament assembly.

    • Dry the sample gently using a heat lamp and by passing a small current (e.g., 0.5 A) through the filament.

  • Instrument Setup:

    • Load the filament assembly into the ion source of the TIMS instrument.

    • Evacuate the source chamber to a high vacuum (e.g., <1 x 10⁻⁷ torr).

    • Set the accelerating voltage. For rubidium, a lower voltage (e.g., 3.8 kV) is often used to minimize the production of secondary electrons.

  • Data Acquisition:

    • Gradually heat the sample filaments to evaporate the rubidium atoms.

    • Heat the center filament to a higher temperature to ionize the rubidium atoms that land on it.

    • The ion beam is then focused and directed into the mass analyzer.

    • The magnetic field separates the ⁸⁵Rb⁺ and ⁸⁷Rb⁺ ion beams.

    • The intensity of each ion beam is measured simultaneously using a detector array (e.g., Faraday cups).

    • The ratio of the ion currents (⁸⁵Rb⁺ / ⁸⁷Rb⁺) is recorded over a period of time to obtain a statistically robust measurement.

3.1.5. Data Analysis

The raw ion current ratios are corrected for any mass fractionation effects. This can be done by analyzing a standard reference material with a known isotopic composition under the same analytical conditions. The corrected ratios provide the precise isotopic abundance of ⁸⁵Rb in the sample.

TIMS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Solid Rubidium Sample Dissolution Dissolve in HNO3 Sample->Dissolution Purification Purification (optional) Dissolution->Purification Solution Rb Sample Solution Purification->Solution Loading Filament Loading Solution->Loading Evaporation Evaporation Loading->Evaporation Ionization Ionization Evaporation->Ionization Acceleration Ion Acceleration Ionization->Acceleration Separation Mass Separation (Magnetic Field) Acceleration->Separation Detection Ion Detection Separation->Detection Ratio Measure Ion Current Ratio (85Rb+/87Rb+) Detection->Ratio Correction Fractionation Correction Ratio->Correction Result Isotopic Abundance Correction->Result

Workflow for determining this compound isotopic purity by TIMS.

Isotopic Enrichment of this compound

For certain high-precision applications, an isotopic purity of ⁸⁵Rb greater than its natural abundance is required. This process is known as isotopic enrichment. One advanced method for achieving this is through the magnetic deflection of a polarized atomic beam.

Experimental Protocol: Enrichment by Magnetic Deflection of a Polarized Atomic Beam

4.1.1. Principle

This method relies on the principles of atomic physics. An atomic beam of natural rubidium is generated. Using lasers tuned to specific hyperfine transitions, it is possible to selectively excite and "pump" the ⁸⁵Rb atoms into a specific magnetic substate (polarization) while leaving the ⁸⁷Rb atoms in other states. When this polarized atomic beam passes through an inhomogeneous magnetic field (typically generated by a hexapole magnet), the atoms in the selected magnetic substate experience a force that focuses them, while atoms in other states are defocused. This spatial separation allows for the collection of an enriched ⁸⁵Rb sample.

4.1.2. Materials and Equipment

  • Natural abundance rubidium metal

  • High-vacuum chamber

  • Rubidium oven (to generate an atomic beam)

  • Collimating apertures

  • Tunable diode lasers (resonant with the D2 transition of Rubidium)

  • Optical components (polarizers, waveplates)

  • Hexapole magnet

  • Detector (e.g., hot-wire detector or a mass spectrometer) for beam characterization

  • Collection plate

4.1.3. Procedure

  • Atomic Beam Generation:

    • Place a small amount of solid rubidium in the oven within the high-vacuum chamber.

    • Heat the oven to a temperature sufficient to generate a significant vapor pressure of rubidium.

    • The rubidium vapor effuses through a small nozzle, and a series of collimating apertures forms a well-defined atomic beam.

  • Optical Pumping:

    • Direct a circularly polarized laser beam, tuned to a specific hyperfine transition of the D2 line of ⁸⁵Rb, perpendicular to the atomic beam.

    • This laser will optically pump the ⁸⁵Rb atoms into a specific spin-polarized state (e.g., a high-field seeking state).

    • A second laser, tuned to a transition of ⁸⁷Rb, can be used to pump these atoms into a different (e.g., low-field seeking) state to enhance separation.

  • Magnetic Separation:

    • The atomic beam then passes through the bore of a hexapole magnet.

    • The inhomogeneous magnetic field of the hexapole magnet exerts a force on the atoms dependent on their magnetic dipole moment.

    • Atoms in the high-field seeking state (the optically pumped ⁸⁵Rb) will be focused towards the center of the beamline.

    • Atoms in other states will be defocused and deflected away from the central axis.

  • Collection:

    • A collection plate or a skimmer is placed downstream from the hexapole magnet to physically separate the focused ⁸⁵Rb atoms from the defocused ⁸⁷Rb atoms.

    • The enriched ⁸⁵Rb can be collected on a cold surface.

4.1.4. Characterization

The isotopic purity of the collected sample can be verified using Thermal Ionization Mass Spectrometry as described in the previous section.

Enrichment_Workflow cluster_beam Atomic Beam Generation cluster_interaction Laser & Magnetic Interaction cluster_separation Separation & Collection Rb_Source Rubidium Source Oven Heated Oven Rb_Source->Oven Collimation Collimation Oven->Collimation Atomic_Beam Natural Abundance Atomic Beam Collimation->Atomic_Beam Optical_Pumping Optical Pumping (85Rb Selective Laser) Atomic_Beam->Optical_Pumping Hexapole Hexapole Magnet Optical_Pumping->Hexapole Focusing 85Rb Focused Hexapole->Focusing Defocusing 87Rb Defocused Hexapole->Defocusing Collection Enriched 85Rb Collection Focusing->Collection

Workflow for this compound enrichment.

Conclusion

This technical guide has provided a detailed overview of the natural abundance and isotopic purity of this compound. The quantitative data presented in the tables offer a quick reference for the key properties of this isotope. The detailed experimental protocols for both the determination of isotopic abundance by Thermal Ionization Mass Spectrometry and for isotopic enrichment by magnetic deflection of a polarized atomic beam provide a solid foundation for researchers and scientists working with rubidium. The included workflow diagrams serve to visually simplify these complex processes. A thorough understanding and application of these methodologies are essential for advancing research and development in fields that rely on the unique properties of this compound.

References

A Technical Guide to the Ground State Energy Levels of Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ground state energy levels of the Rubidium-85 (⁸⁵Rb) isotope, intended for researchers, scientists, and professionals in drug development utilizing atomic systems. This document details the hyperfine structure of the ground state, the influence of external magnetic fields (the Zeeman effect), and the experimental protocols used to probe these energy levels.

Introduction to the Ground State of this compound

This compound is an alkali metal with a single valence electron.[1][2][3][4] Its electronic ground state is denoted as 5²S₁/₂, indicating a principal quantum number of 5, a total electron spin (S) of 1/2, and a total orbital angular momentum (L) of 0.[5][6] The interaction between the magnetic moment of the single valence electron and the nuclear magnetic moment gives rise to a splitting of this ground state into multiple hyperfine levels.

The nuclear spin of this compound is I = 5/2.[7][8][9] The total angular momentum of the atom, denoted by F, is the sum of the electron's total angular momentum (J) and the nuclear spin (I). For the 5²S₁/₂ ground state, J = 1/2. The possible values for F are therefore given by:

|J - I| ≤ F ≤ J + I |1/2 - 5/2| ≤ F ≤ 1/2 + 5/2 2 ≤ F ≤ 3

Thus, the ground state of this compound is split into two hyperfine levels, corresponding to F=2 and F=3.[6][10] The energy separation between these two levels is approximately 3.035 GHz.[11][12]

Hyperfine Structure of the 5S₁/₂ Ground State

The interaction Hamiltonian for the magnetic dipole hyperfine interaction is given by:

H_hfs = A_hfs * IJ

where A_hfs is the magnetic dipole constant. This interaction lifts the degeneracy of the ground state, resulting in the two hyperfine levels F=2 and F=3.

Visualization of Hyperfine Splitting

The following diagram illustrates the hyperfine splitting of the 5S₁/₂ ground state of this compound.

G Hyperfine Structure of ⁸⁵Rb Ground State (5S₁/₂) cluster_ground 5S₁/₂ Ground State 5S1/2 5S₁/₂ (I=5/2, J=1/2) F3 F=3 5S1/2->F3 F2 F=2 5S1/2->F2 F2->F3 ΔE ≈ 3.035 GHz

Caption: Hyperfine splitting of the ⁸⁵Rb ground state.

Zeeman Effect on the Ground State Hyperfine Levels

When an external magnetic field is applied, the degeneracy of the magnetic sublevels (m_F) for each hyperfine level is lifted. This phenomenon is known as the Zeeman effect. The energy shift of each sublevel is given by:

ΔE_Zeeman = g_F * μ_B * B * m_F

where g_F is the Landé g-factor for the hyperfine level, μ_B is the Bohr magneton, B is the magnetic field strength, and m_F is the magnetic quantum number, which can take values from -F to +F in integer steps.

For the F=2 level, there are 2F+1 = 5 sublevels (m_F = -2, -1, 0, 1, 2). For the F=3 level, there are 2F+1 = 7 sublevels (m_F = -3, -2, -1, 0, 1, 2, 3).

Visualization of Zeeman Splitting

The following diagram illustrates the Zeeman splitting of the F=2 and F=3 hyperfine levels of the this compound ground state in the presence of an external magnetic field.

G Zeeman Splitting of ⁸⁵Rb Ground State Hyperfine Levels cluster_hyperfine Hyperfine Levels (B=0) F3_B0 F=3 mF3_3 m_F=+3 F3_B0->mF3_3 mF3_2 m_F=+2 F3_B0->mF3_2 mF3_1 m_F=+1 F3_B0->mF3_1 mF3_0 m_F=0 F3_B0->mF3_0 mF3_n1 m_F=-1 F3_B0->mF3_n1 mF3_n2 m_F=-2 F3_B0->mF3_n2 mF3_n3 m_F=-3 F3_B0->mF3_n3 F2_B0 F=2 mF2_2 m_F=+2 F2_B0->mF2_2 mF2_1 m_F=+1 F2_B0->mF2_1 mF2_0 m_F=0 F2_B0->mF2_0 mF2_n1 m_F=-1 F2_B0->mF2_n1 mF2_n2 m_F=-2 F2_B0->mF2_n2

Caption: Zeeman splitting of ⁸⁵Rb ground state hyperfine levels.

Quantitative Data Summary

The following table summarizes the key quantitative data for the ground state of this compound.

PropertySymbolValueUnits
Nuclear SpinI5/2-
Ground State-5²S₁/₂-
Total Angular Momentum LevelsF2, 3-
Hyperfine Splitting (F=2 to F=3)ΔE_hfs~3.035GHz
Magnetic Dipole ConstantA_hfs~1.011GHz
Landé g-factor (F=2)g_F-1/3-
Landé g-factor (F=3)g_F1/3-

Experimental Protocols

Several high-precision spectroscopic techniques are employed to measure the ground state energy levels of this compound. The two most common methods are Saturated Absorption Spectroscopy and Optical Pumping.

Saturated Absorption Spectroscopy

This technique overcomes Doppler broadening to resolve the hyperfine transitions.

Methodology:

  • Laser Setup: A tunable diode laser is set to the D2 transition of Rubidium (~780 nm). The laser beam is split into a strong pump beam and a weak probe beam.

  • Vapor Cell: Both beams are directed through a room-temperature vapor cell containing this compound. The pump and probe beams are counter-propagating and overlap within the cell.

  • Interaction: The strong pump beam excites a specific velocity class of atoms to an excited state. When the laser is tuned to a hyperfine transition, the pump beam saturates the transition for atoms with a zero velocity component along the beam path.

  • Detection: The probe beam's absorption is monitored by a photodetector. When the probe beam interacts with the same zero-velocity atoms that have been saturated by the pump beam, its absorption decreases. This results in a sharp "Lamb dip" in the absorption profile at the precise frequency of the hyperfine transition.

  • Data Acquisition: The laser frequency is scanned across the D2 transition, and the photodetector signal is recorded, revealing the Doppler-free hyperfine spectrum.

Optical Pumping

This method is used to manipulate the populations of the Zeeman sublevels and to measure the Zeeman splitting.

Methodology:

  • Light Source: A Rubidium discharge lamp produces circularly polarized light corresponding to a specific hyperfine transition (e.g., from F=3 to an excited state).

  • Vapor Cell and Magnetic Field: The light is passed through a this compound vapor cell placed within a uniform, variable magnetic field.

  • Pumping Process: The circularly polarized light selectively excites atoms from certain m_F sublevels. Through spontaneous emission, the atoms can decay to any of the ground state sublevels. Over time, this process accumulates the atomic population in the m_F sublevels that do not absorb the pumping light (the "dark states").

  • RF Field Application: A radio-frequency (RF) magnetic field, perpendicular to the main magnetic field, is applied to the vapor cell.

  • Resonance Detection: When the frequency of the RF field corresponds to the energy difference between adjacent Zeeman sublevels, it induces transitions out of the dark state. This causes the atoms to absorb the pumping light again, leading to an increase in the light absorption, which is detected by a photodiode.

  • Measurement: By sweeping the RF frequency or the magnetic field strength and observing the resonance, the Zeeman splitting can be precisely measured.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for Saturated Absorption Spectroscopy.

G Saturated Absorption Spectroscopy Workflow cluster_setup Experimental Setup cluster_process Process cluster_output Output Laser Tunable Diode Laser (~780nm) Splitter Beam Splitter Laser->Splitter Pump Strong Pump Beam Splitter->Pump 90% Probe Weak Probe Beam Splitter->Probe 10% RbCell This compound Vapor Cell Detector Photodetector RbCell->Detector Detection Measure Probe Absorption Detector->Detection Pump->RbCell Probe->RbCell Interaction Saturation of Zero-Velocity Atoms Spectrum Doppler-Free Hyperfine Spectrum Detection->Spectrum

Caption: Workflow for Saturated Absorption Spectroscopy.

References

Zeeman Splitting in Rubid­i­um-85: A Tech­ni­cal Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Zeeman Effect in a Weak Magnetic Field, Experimental Protocols, and Quantitative Data

This technical guide provides a comprehensive overview of Zeeman splitting in Rubidium-85 (⁸⁵Rb) atoms subjected to a weak external magnetic field. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and critical data for understanding and utilizing this quantum mechanical phenomenon.

Introduction to Zeeman Splitting in this compound

The Zeeman effect, the splitting of atomic energy levels in the presence of an external magnetic field, is a foundational concept in atomic physics with significant applications in frequency standards, magnetometry, and quantum information processing. In a weak magnetic field, the Zeeman splitting in alkali atoms like this compound is dominated by the interaction of the total atomic magnetic moment with the applied field, leading to a linear energy shift of the magnetic sublevels. This regimen, known as the weak-field or linear Zeeman effect, is of particular interest for high-resolution spectroscopy.

This compound, with a nuclear spin of I = 5/2, possesses a rich hyperfine structure that is perturbed by the external magnetic field. The interaction between the total electronic angular momentum (J) and the nuclear spin angular momentum (I) gives rise to the total angular momentum (F), which is then affected by the magnetic field. Understanding the precise splitting of these hyperfine levels is crucial for various experimental applications.

Theoretical Framework

The energy shift (ΔE) of the hyperfine sublevels in a weak magnetic field is given by the equation:

ΔE = g_F * μ_B * m_F * B

where:

  • g_F is the Landé g-factor for a specific hyperfine level.

  • μ_B is the Bohr magneton.

  • m_F is the magnetic quantum number, which can take values from -F to +F in integer steps.

  • B is the strength of the external magnetic field.

The Landé g-factor is a critical parameter that characterizes the magnetic moment of the atom in a particular hyperfine state. For the ground state of this compound (5²S₁/₂), the hyperfine levels are F=2 and F=3.

Quantitative Data

The following tables summarize the key quantitative data for Zeeman splitting in this compound.

ParameterSymbolValueReference
Nuclear SpinI5/2[1]
Ground State (5²S₁/₂) Hyperfine SplittingΔE_hfs~3.0 GHz[2]
Landé g-factor (F=3, ground state)g_F~1/3[3]
Landé g-factor (F=2, ground state)g_F~-1/3[3]
Landé g-factor ratio (g_F(⁸⁷Rb, F=2) / g_F(⁸⁵Rb, F=3))1.4988586(1)[4][5]

Table 1: Key Parameters for this compound Ground State

Hyperfine Level (F)Landé g-factor (g_F)
30.334
2-0.334

Table 2: Approximate Landé g-factors for the 5²S₁/₂ Ground State of ⁸⁵Rb

Experimental Protocol: Saturated Absorption Spectroscopy

Saturated absorption spectroscopy is a high-resolution technique used to observe the Zeeman splitting of atomic transitions, overcoming the limitations of Doppler broadening.[6]

Objective: To resolve the Zeeman splitting of the D2 transition (5²S₁/₂ → 5²P₃/₂) in ⁸⁵Rb.

Materials:

  • External cavity diode laser (ECDL) tuned to the ⁸⁵Rb D2 line (~780 nm)

  • Rubidium vapor cell at room temperature

  • Helmholtz coils to generate a uniform magnetic field

  • Optical components: mirrors, beam splitters, neutral density filters, polarizers

  • Photodiode detector

  • Oscilloscope

Methodology:

  • Laser Setup: The output of the ECDL is split into a strong pump beam and a weak probe beam using a beam splitter.

  • Counter-propagating Beams: The pump and probe beams are directed to counter-propagate through the rubidium vapor cell.

  • Magnetic Field Application: The Helmholtz coils are used to apply a weak, uniform magnetic field parallel to the propagation of the laser beams.

  • Signal Detection: The intensity of the probe beam is monitored with a photodiode after it passes through the vapor cell.

  • Data Acquisition: The photodiode signal is displayed on an oscilloscope as the laser frequency is scanned across the ⁸⁵Rb D2 transition.

  • Observation: The saturated absorption spectrum will show narrow peaks corresponding to the hyperfine transitions. With the magnetic field applied, these peaks will split into multiple components, revealing the Zeeman sublevels. The number of observed lines and their energy-level splittings are expected to align with theoretical predictions.[7]

Visualizations

The following diagrams illustrate the key concepts and workflows associated with Zeeman splitting in this compound.

G cluster_0 No Magnetic Field (B=0) cluster_1 Weak Magnetic Field (B>0) F=3 F=3 mF_3 mF = +3 +2 +1 0 -1 -2 -3 F=3->mF_3 Splitting F=2 F=2 mF_2 mF = +2 +1 0 -1 -2 F=2->mF_2 Splitting

Caption: Energy level splitting of ⁸⁵Rb ground state in a weak magnetic field.

G start Start laser ECDL Laser (780 nm) start->laser split Beam Splitter laser->split pump Strong Pump Beam split->pump 90% probe Weak Probe Beam split->probe 10% cell Rubidium Vapor Cell + Helmholtz Coils (B-field) pump->cell probe->cell detector Photodiode Detector cell->detector scope Oscilloscope detector->scope end End scope->end

Caption: Experimental workflow for saturated absorption spectroscopy.

G B_field External Magnetic Field (B) H_Zeeman Zeeman Interaction (H_Z = -μ ⋅ B) B_field->H_Zeeman H_atom Atomic Hamiltonian (H_atom) Perturbation Weak Field Approximation (H_Z << H_hfs) H_atom->Perturbation H_Zeeman->Perturbation Energy_Shift Linear Energy Shift (ΔE ∝ B) Perturbation->Energy_Shift

Caption: Logical relationship of the weak-field Zeeman effect.

Conclusion

The study of Zeeman splitting in this compound provides a powerful platform for investigating fundamental quantum mechanical principles. The well-defined hyperfine structure and the accessibility of the relevant atomic transitions with diode lasers make it an ideal system for high-precision measurements. The data and experimental protocols outlined in this guide offer a solid foundation for researchers and scientists to explore and utilize the Zeeman effect in ⁸⁵Rb for a wide range of applications, from fundamental research to the development of advanced atomic devices.

References

"Feshbach resonances in ultracold Rubidium-85 gas"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Feshbach Resonances in Ultracold Rubidium-85 Gas

Introduction

Feshbach resonances are a powerful tool in the field of ultracold atomic physics, enabling precise control over the interaction strength between atoms. This control is achieved by tuning an external magnetic field to couple the scattering state of two colliding atoms to a molecular bound state in a different spin configuration.[1][2] In ultracold this compound (⁸⁵Rb) gas, these resonances have been extensively studied and utilized for a variety of applications, including the creation of Bose-Einstein condensates (BECs) with tunable interactions, the formation of ultracold molecules, and the investigation of few-body and many-body quantum phenomena.[3][4][5] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with Feshbach resonances in ultracold ⁸⁵Rb.

The Physics of Feshbach Resonances in ⁸⁵Rb

A Feshbach resonance occurs when the energy of a closed-channel molecular bound state is tuned to be degenerate with the energy of the open-channel scattering state of two atoms.[2][6] In the context of ultracold ⁸⁵Rb, the different channels correspond to different hyperfine spin states of the colliding atoms. The magnetic field dependence of the atomic Zeeman effect allows for the precise tuning of these energy levels. Near a resonance, the s-wave scattering length, a, which characterizes the low-energy elastic collisions, exhibits a dispersive dependence on the magnetic field B:

a(B) = abg (1 - Δ / (B - B₀))

where abg is the background scattering length, B₀ is the resonant magnetic field, and Δ is the width of the resonance.[2][5] This tunability of the scattering length allows experimentalists to switch the interactions from repulsive (a > 0) to attractive (a < 0) and to access strongly interacting regimes.

Quantitative Data: Feshbach Resonances in ⁸⁵Rb

Numerous Feshbach resonances have been experimentally identified in ultracold ⁸⁵Rb gas in various hyperfine states. The following tables summarize the key parameters for some of the most commonly utilized resonances.

Table 1: Experimentally Confirmed Feshbach Resonances in the ⁸⁵Rb (f, mf) = (2, -2) + (2, -2) Channel

Resonance Position (B₀) [G]Resonance Width (Δ) [G]Background Scattering Length (abg) [a₀]
155.0411.6-443
175.70.1-443
196.80.1-443
231.20.2-443
259.30.1-443
311.70.1-443
410.20.2-443

Data sourced from multiple experimental studies. The resonance near 155 G is particularly broad and widely used.[4][7]

Table 2: Experimentally Confirmed Feshbach Resonances in the ⁸⁵Rb (f, mf) = (2, +2) + (2, +2) Channel [3][8]

Resonance Position (B₀) [G]Resonance Width (Δ) [G]
214.70.1
237.50.1
265.10.2
285.80.1
324.70.1
397.00.2
413.41.3

Experimental Protocols

The study of Feshbach resonances in ⁸⁵Rb requires the preparation of an ultracold gas of atoms. The typical experimental sequence involves several cooling and trapping stages.

Laser Cooling and Trapping in a Magneto-Optical Trap (MOT)
  • Apparatus: A vacuum chamber with multiple laser beams and a pair of anti-Helmholtz coils.

  • Procedure:

    • A sample of ⁸⁵Rb atoms is generated from a heated alkali metal dispenser.

    • The atoms are first slowed using a Zeeman slower.

    • The slowed atoms are then captured and cooled in a Magneto-Optical Trap (MOT). The MOT uses a combination of three orthogonal pairs of counter-propagating laser beams, red-detuned from an atomic transition, and a quadrupole magnetic field. This provides both cooling and a restoring force, trapping the atoms at the center of the magnetic field.

    • Typical parameters for an ⁸⁵Rb MOT are a temperature of a few hundred microkelvin and a density of 10¹⁰ to 10¹¹ atoms/cm³.

Sub-Doppler Cooling and Optical Pumping
  • Procedure:

    • To reach temperatures below the Doppler limit, a sub-Doppler cooling stage, such as polarization gradient cooling, is employed. This can cool the atomic cloud to a few tens of microkelvin.

    • Following cooling, optical pumping techniques are used to prepare the atoms in a specific desired hyperfine state, for example, the |f = 2, mf = -2> state, which is a low-field seeking state suitable for magnetic trapping.[6]

Magnetic or Optical Trapping and Evaporative Cooling
  • Apparatus: A magnetic trap (e.g., a Ioffe-Pritchard trap) or a far-off-resonance optical dipole trap (ODT).[4][9]

  • Procedure:

    • The pre-cooled atoms are transferred from the MOT into a conservative trap.

    • Evaporative Cooling: The depth of the trap is gradually lowered, allowing the most energetic atoms to escape. The remaining atoms rethermalize to a lower temperature through elastic collisions. This process is repeated to reach quantum degeneracy.

    • Sympathetic Cooling: In some experiments, ⁸⁵Rb is sympathetically cooled with a more easily cooled isotope, such as ⁸⁷Rb.[4] The two isotopes are trapped together, and evaporative cooling of ⁸⁷Rb also cools the ⁸⁵Rb through inter-species collisions.

Feshbach Resonance Spectroscopy
  • Apparatus: The ultracold atomic sample in a stable trap, and a highly stable and controllable magnetic field generated by Helmholtz coils.

  • Procedure (Trap Loss Spectroscopy):

    • The ultracold ⁸⁵Rb cloud is prepared in the desired internal state at a specific background magnetic field.

    • The magnetic field is then ramped to a value near a predicted Feshbach resonance and held for a specific duration.

    • Near a Feshbach resonance, inelastic three-body recombination rates are significantly enhanced, leading to the loss of atoms from the trap.[10][11]

    • After the hold time, the magnetic field is switched off, and the remaining number of atoms is measured using absorption imaging after a period of free expansion.

    • By repeating this process for different magnetic field values, a loss spectrum is obtained, where dips in the atom number correspond to the locations of Feshbach resonances.[1]

Visualizations

Experimental Workflow for Feshbach Resonance Spectroscopy

ExperimentalWorkflow cluster_Preparation Ultracold Gas Preparation cluster_Spectroscopy Feshbach Spectroscopy cluster_Analysis Data Analysis RbSource This compound Source ZeemanSlower Zeeman Slower RbSource->ZeemanSlower MOT Magneto-Optical Trap (MOT) (Laser Cooling) ZeemanSlower->MOT OpticalPumping Optical Pumping (State Preparation) MOT->OpticalPumping Trap Magnetic/Optical Trap OpticalPumping->Trap EvapCooling Evaporative Cooling Trap->EvapCooling BEC Bose-Einstein Condensate EvapCooling->BEC SetBField Set Magnetic Field near Resonance BEC->SetBField Hold Hold for Interaction SetBField->Hold AtomLoss Measure Atom Loss Hold->AtomLoss Repeat Repeat for different B-fields AtomLoss->Repeat PlotData Plot Atom Number vs. B-field AtomLoss->PlotData Repeat->SetBField IdentifyResonance Identify Resonance Positions PlotData->IdentifyResonance

Caption: Experimental workflow for preparing ultracold ⁸⁵Rb and identifying Feshbach resonances.

Conceptual Diagram of a Feshbach Resonance

FeshbachResonance cluster_legend Legend cluster_B_low B < B₀ cluster_B_res B = B₀ (Resonance) cluster_B_high B > B₀ l1 Open Channel (Scattering State) l2 Closed Channel (Bound State) Energy Energy E_open_low E_open E_open_res E_open E_open_low->E_open_res E_closed_low E_closed E_closed_res E_closed E_closed_low->E_closed_res E_open_res->E_closed_res Coupling E_open_high E_open E_open_res->E_open_high E_closed_high E_closed E_closed_res->E_closed_high Magnetic Field (B) Magnetic Field (B) B_low_label B_res_label B_high_label

Caption: Energy levels of open and closed channels as a function of the magnetic field.

Conclusion and Future Directions

Feshbach resonances in ultracold ⁸⁵Rb gas provide an invaluable platform for fundamental research in quantum physics. The ability to precisely tune interatomic interactions has been instrumental in the study of BEC collapse dynamics ("Bosenova"), the formation of quantum solitons, and the exploration of Efimov physics.[10] Furthermore, the association of atoms into weakly bound molecules via Feshbach resonances is a crucial first step towards creating ultracold molecules in their rovibrational ground state, which are promising candidates for quantum computing and precision measurements. Future research will likely focus on exploring more complex many-body phenomena in ⁸⁵Rb systems with tunable interactions and leveraging these systems for quantum simulation of condensed matter models. The precise control offered by Feshbach resonances will continue to be a cornerstone of these investigations.

References

A Comparative Analysis of Rubidium-85 and Rubidium-87: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental properties and experimental applications of the two naturally occurring isotopes of rubidium: Rubidium-85 (⁸⁵Rb) and Rubidium-87 (⁸⁷Rb). This document delves into their nuclear and atomic characteristics, details key experimental protocols, and visualizes complex processes to facilitate a deeper understanding for researchers in atomic physics, quantum computing, and related fields.

Core Properties: A Tabular Comparison

The distinct nuclear properties of ⁸⁵Rb and ⁸⁷Rb give rise to different behaviors in experimental settings. A summary of their key quantitative characteristics is presented below for easy reference.

PropertyThis compound (⁸⁵Rb)Rubidium-87 (⁸⁷Rb)
Natural Abundance 72.17%[1][2][3]27.83%[1][2][3]
Atomic Mass (amu) 84.91178974(3)[4]86.90918053(4)[4]
Nuclear Spin (I) 5/2[5]3/2[5]
Magnetic Dipole Moment (μ/μN) +1.35306(4)+2.7513
Electric Quadrupole Moment (Q/barn) +0.276(1)+0.132(1)
Ground State Hyperfine Splitting (GHz) ~3.036~6.835
Stability Stable[6]Radioactive (β⁻ decay)[6]
Half-life (years) -4.88 x 10¹⁰[6][7]

Experimental Protocols

The subtle differences between ⁸⁵Rb and ⁸⁷Rb have profound implications for their use in various experimental applications. This section provides detailed methodologies for key experiments involving these isotopes.

Laser Cooling and Magneto-Optical Trapping (MOT)

Laser cooling and trapping are foundational techniques for achieving the ultra-low temperatures required for many quantum experiments. A magneto-optical trap (MOT) uses a combination of laser light and a quadrupole magnetic field to cool and confine neutral atoms.

Objective: To cool and trap a cloud of either ⁸⁵Rb or ⁸⁷Rb atoms.

Materials:

  • Vacuum chamber with optical access

  • Rubidium source (dispenser or vapor cell)

  • External cavity diode lasers (ECDLs) for cooling and repumping

  • Acousto-optic modulators (AOMs) for frequency and intensity control

  • Optics: mirrors, lenses, polarizing beamsplitters, quarter-wave plates

  • Anti-Helmholtz coils for generating the quadrupole magnetic field

  • CCD camera for imaging the trapped atoms

  • Photodiode for fluorescence measurement

Methodology:

  • Vacuum System Preparation: A high vacuum environment (typically < 10⁻⁹ Torr) is essential to minimize collisions between the rubidium atoms and background gas. The vacuum chamber should be baked to outgas contaminants. The rubidium source is then activated to introduce a vapor of rubidium atoms into the chamber.[8]

  • Laser System Setup:

    • Cooling Laser: The cooling laser is tuned slightly to the red (lower frequency) of the cycling transition. For ⁸⁷Rb, this is the 5²S₁/₂(F=2) → 5²P₃/₂(F'=3) transition. For ⁸⁵Rb, it is the 5²S₁/₂(F=3) → 5²P₃/₂(F'=4) transition.[8]

    • Repumping Laser: A second laser, the repumper, is necessary to prevent atoms from falling into a "dark" hyperfine state and being lost from the cooling cycle. For ⁸⁷Rb, the repumper is tuned to the 5²S₁/₂(F=1) → 5²P₃/₂(F'=2) transition. For ⁸⁵Rb, it is tuned to the 5²S₁/₂(F=2) → 5²P₃/₂(F'=3) transition.[8]

    • Frequency Locking: The frequencies of both lasers are stabilized using saturated absorption spectroscopy.

  • Optical Alignment:

    • Three pairs of counter-propagating laser beams are directed into the center of the vacuum chamber along orthogonal axes.

    • The beams are expanded to a diameter larger than the desired atom cloud size.

    • The polarization of each beam is set to circular polarization (σ⁺ or σ⁻) using quarter-wave plates. The helicity of the counter-propagating beams must be opposite.

  • Magnetic Field Generation:

    • The anti-Helmholtz coils are positioned to create a quadrupole magnetic field with a zero-field point at the center of the intersection of the laser beams.

    • The magnetic field gradient is typically on the order of 10-15 G/cm along the axial direction.[9]

  • Trapping and Observation:

    • When the cooling and repumping lasers and the magnetic field are all active, rubidium atoms in the vapor will be cooled and trapped at the center of the MOT, forming a visible cloud of fluorescence.

    • The trapped atom cloud can be imaged using a CCD camera. The number of trapped atoms can be estimated from the fluorescence signal measured by a photodiode.

MOT_Workflow cluster_setup System Preparation cluster_trapping Trapping Process Vacuum Establish High Vacuum Rb_Source Introduce Rb Vapor Vacuum->Rb_Source Laser_Setup Prepare & Lock Lasers Rb_Source->Laser_Setup Optics_Align Align Optical Beams Laser_Setup->Optics_Align B_Field Generate Quadrupole Field Optics_Align->B_Field Trap Trap Atoms B_Field->Trap Observe Observe Fluorescence Trap->Observe

Fig. 1: Experimental workflow for Magneto-Optical Trapping (MOT).
Saturated Absorption Spectroscopy

Saturated absorption spectroscopy is a high-resolution technique used to resolve the hyperfine structure of atomic transitions, which is normally obscured by Doppler broadening in a vapor cell.

Objective: To measure the hyperfine splitting of the ground and excited states of ⁸⁵Rb and ⁸⁷Rb.

Materials:

  • External cavity diode laser (ECDL)

  • Rubidium vapor cell

  • Optics: beamsplitters, mirrors, neutral density filters

  • Photodetector

  • Oscilloscope

Methodology:

  • Optical Setup:

    • The output of the ECDL is split into two beams: a strong "pump" beam and a weak "probe" beam.

    • The pump and probe beams are directed to counter-propagate through the rubidium vapor cell.

    • The probe beam is then directed onto a photodetector.

  • Data Acquisition:

    • The frequency of the laser is scanned across the atomic resonance of interest.

    • The absorption of the probe beam is measured by the photodetector and displayed on an oscilloscope.

  • Principle of Operation:

    • In a room-temperature vapor, atoms have a wide range of velocities, leading to Doppler broadening of the absorption profile.

    • The strong pump beam saturates the atomic transition for a specific velocity class of atoms (those with zero velocity component along the beam path).

    • When the laser is tuned to an atomic resonance, the probe beam interacts with this same velocity class of atoms. Since the transition is already saturated by the pump beam, the absorption of the probe beam is reduced.

    • This results in a narrow "Lamb dip" in the absorption profile at the precise resonant frequency, allowing for the resolution of the hyperfine structure.

  • Frequency Calibration:

    • To obtain quantitative measurements of the hyperfine splittings, the frequency axis of the spectrum must be calibrated. This can be done by simultaneously recording the transmission of the laser through a Fabry-Pérot interferometer with a known free spectral range.

Spectroscopy_Pathway cluster_input Input cluster_process Interaction cluster_output Output Laser Tunable Diode Laser Beamsplitter Beamsplitter Laser->Beamsplitter Pump_Beam Strong Pump Beam Beamsplitter->Pump_Beam Probe_Beam Weak Probe Beam Beamsplitter->Probe_Beam Rb_Cell Rubidium Vapor Cell Pump_Beam->Rb_Cell Probe_Beam->Rb_Cell Photodetector Photodetector Rb_Cell->Photodetector Spectrum Doppler-Free Spectrum Photodetector->Spectrum

Fig. 2: Logical diagram of a Saturated Absorption Spectroscopy setup.

Key Applications and Isotope-Specific Advantages

The choice between ⁸⁵Rb and ⁸⁷Rb is often dictated by the specific requirements of the experiment.

Bose-Einstein Condensation (BEC)

A Bose-Einstein condensate is a state of matter in which a dilute gas of bosons is cooled to temperatures very close to absolute zero. At this point, a large fraction of the bosons occupy the lowest quantum state, at which point quantum effects become apparent on a macroscopic scale.

  • ⁸⁷Rb: This isotope is overwhelmingly favored for BEC experiments.[7][10][11] Its positive scattering length leads to repulsive interactions between atoms, which is crucial for creating a stable condensate. The experimental techniques for creating a ⁸⁷Rb BEC are well-established.[7][10][11]

  • ⁸⁵Rb: While BEC has been achieved with ⁸⁵Rb, it is more challenging due to its negative scattering length, which leads to attractive interactions and an unstable condensate for a large number of atoms. However, the scattering length of ⁸⁵Rb can be tuned using Feshbach resonances, making it a valuable system for studying the crossover from a BEC to a BCS-like state.

Atomic Clocks

Atomic clocks utilize the precise and stable frequency of an atomic transition to keep time with extraordinary accuracy.

  • ⁸⁷Rb: Rubidium atomic clocks are widely used as secondary frequency standards and are a key component in GPS satellites. They are based on the hyperfine transition in the ground state of ⁸⁷Rb, which has a frequency of approximately 6.835 GHz. The higher transition frequency of ⁸⁷Rb compared to ⁸⁵Rb is advantageous for achieving higher stability in atomic clocks.

  • ⁸⁵Rb: While less common for atomic clocks, ⁸⁵Rb has also been investigated for this application. Its ground state hyperfine splitting is around 3.036 GHz.

Quantum Computing and Simulation

The long coherence times and the ability to manipulate individual atoms make ultracold rubidium a promising platform for quantum computing and simulation.

  • ⁸⁷Rb: The well-controlled interactions and established cooling techniques make ⁸⁷Rb a workhorse for experiments in quantum simulation, where it is used to model complex many-body systems.

  • ⁸⁵Rb: The ability to tune the interactions in ⁸⁵Rb via Feshbach resonances makes it particularly interesting for studying quantum phenomena that depend on the interaction strength, such as the formation of molecules and the study of quantum phase transitions.

Conclusion

This compound and Rubidium-87, while chemically identical, exhibit significant differences in their nuclear and atomic properties that make them suitable for distinct and complementary applications in modern physics research. ⁸⁷Rb, with its favorable scattering properties, is the isotope of choice for robust Bose-Einstein condensation and high-stability atomic clocks. In contrast, the tunable interactions of ⁸⁵Rb offer a unique platform for exploring a rich variety of quantum phenomena. A thorough understanding of the properties and experimental methodologies associated with both isotopes, as outlined in this guide, is crucial for researchers and scientists pushing the frontiers of quantum science and technology.

References

Theoretical Models of Rubidium-85 Atomic Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to describe the atomic structure of Rubidium-85 (⁸⁵Rb). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the quantum mechanical properties of this alkali atom. The guide summarizes key quantitative data, outlines detailed experimental protocols for the validation of theoretical models, and provides visualizations of the underlying physical concepts and experimental workflows.

Core Theoretical Models of ⁸⁵Rb Atomic Structure

The atomic structure of this compound, a complex many-body system, is described by a hierarchy of theoretical models, each with varying levels of approximation and accuracy. These models are essential for predicting and interpreting experimental observations.

The Bohr Model and its Limitations

The Bohr model, while historically significant, provides a rudimentary picture of the ⁸⁵Rb atomic structure. It treats the atom as a single valence electron orbiting a nucleus, with quantized energy levels. However, it fails to account for the fine and hyperfine structures that arise from relativistic effects and the interaction between the electron and nuclear spins.

Quantum Defect Theory (QDT)

For Rydberg states, where a single electron is in a highly excited state, Quantum Defect Theory (QDT) offers a more refined and powerful description.[1][2] QDT accounts for the deviation of the energy levels from those of a simple hydrogenic atom by introducing a "quantum defect," δl, which is dependent on the orbital angular momentum quantum number, l.[1][2] The energy of a Rydberg state is given by:

En = - (R∞hc) / (n - δl)²

where R∞ is the Rydberg constant, h is Planck's constant, c is the speed of light, and n is the principal quantum number. The quantum defect arises from the penetration of the valence electron's wavefunction into the core electron cloud, where it experiences a stronger, unscreened nuclear potential.

Relativistic and Many-Body Perturbation Theory

For highly accurate calculations of atomic properties, more sophisticated ab initio methods such as relativistic many-body perturbation theory (MBPT) are employed. These models account for the complex interactions between the 37 electrons in the ⁸⁵Rb atom and incorporate relativistic effects, which become significant for heavier elements. MBPT treats the electron-electron interactions as a perturbation to a simpler, solvable system (e.g., a Dirac-Hartree-Fock potential). This approach allows for the calculation of energy levels, transition probabilities, and hyperfine constants with high precision.

Quantitative Data on ⁸⁵Rb Atomic Structure

The following tables summarize key quantitative data for the atomic structure of this compound, derived from theoretical calculations and experimental measurements.

Table 1: Fundamental Properties of this compound
PropertyValueReference
Atomic Number (Z)37
Mass Number (A)85
Atomic Mass84.911789738(12) u
Natural Abundance72.17(2)%
Nuclear Spin (I)5/2[3]
Table 2: D-Line Properties of this compound
PropertyD₁ Line (5²S₁/₂ → 5²P₁/₂)D₂ Line (5²S₁/₂ → 5²P₃/₂)Reference
Wavelength (in vacuum)794.9788508 nm780.2412097 nm
Frequency377.1074634 THz384.2304845 THz
Lifetime27.70(4) ns26.24(4) ns[3]
Table 3: Hyperfine Structure Constants of this compound
StateMagnetic Dipole Constant, A (MHz)Electric Quadrupole Constant, B (MHz)Reference
5²S₁/₂1011.910813-
5²P₁/₂120.636-
5²P₃/₂25.0325.89
4D₃/₂7.419(35)4.19(19)[4]
Table 4: Quantum Defects for this compound
State (l)Quantum Defect (δ₀)Reference
nS (l=0)3.1311804
nP (l=1)2.6558
nD (l=2)1.3463
nF (l=3)0.0165
nG (l=4)0.00405(6)[5]

Experimental Protocols for Model Validation

The theoretical models of ⁸⁵Rb atomic structure are validated and refined through high-precision spectroscopic measurements. The following sections detail the methodologies for key experiments.

Doppler-Free Saturation Absorption Spectroscopy for Hyperfine Structure Measurement

This technique is used to resolve the hyperfine structure of atomic transitions, which is often obscured by Doppler broadening in a room-temperature vapor.[6][7]

Objective: To measure the frequency separations of the hyperfine levels of the 5²S₁/₂ ground state and the 5²P₃/₂ excited state of ⁸⁵Rb.

Materials:

  • Tunable diode laser (centered around 780 nm)

  • Rubidium vapor cell

  • Optical isolator

  • Beam splitters (polarizing and non-polarizing)

  • Neutral density filters

  • Mirrors

  • Photodiodes (at least two)

  • Oscilloscope

  • Function generator

  • Fabry-Pérot interferometer (for frequency calibration)

Procedure:

  • Laser Setup: The output of the tunable diode laser is passed through an optical isolator to prevent back-reflections.

  • Beam Splitting: The laser beam is split into a strong pump beam and a weak probe beam using a beam splitter. A typical intensity ratio is 90:10 (pump:probe).

  • Counter-propagation: The pump and probe beams are directed to counter-propagate through the rubidium vapor cell.

  • Signal Detection: The intensity of the probe beam is monitored by a photodiode after it passes through the cell.

  • Doppler-Free Signal: The pump beam saturates the atomic transition for a specific velocity class of atoms (those with near-zero velocity along the beam path). When the probe beam interacts with these atoms, its absorption is reduced. This results in a narrow "Lamb dip" in the absorption profile at the resonant frequency, providing a Doppler-free signal.[6]

  • Frequency Scan and Calibration: The laser frequency is scanned across the D₂ transition of ⁸⁵Rb. The transmission signal from the photodiode is recorded on an oscilloscope. A Fabry-Pérot interferometer is used to calibrate the frequency scan.[6]

  • Data Analysis: The positions of the Lamb dips correspond to the hyperfine transition frequencies. By measuring the frequency differences between these dips, the hyperfine splitting of the ground and excited states can be determined.

Two-Photon Spectroscopy for 4D₃/₂ State Hyperfine Structure

This method allows for the investigation of transitions that are forbidden by single-photon selection rules, such as the 5S₁/₂ → 4D₃/₂ transition.

Objective: To measure the hyperfine structure constants of the 4D₃/₂ state of ⁸⁵Rb.[4]

Materials:

  • Two tunable lasers (e.g., at 795 nm and 1476 nm)

  • Cold atom sample (e.g., from a magneto-optical trap)

  • Photodiode

  • Frequency stabilization and measurement equipment

Procedure:

  • Two-Photon Excitation: A two-photon transition is induced from the 5S₁/₂ ground state to the 4D₃/₂ state using two lasers.[4]

  • Probe Transmission: The transmission of the lower-stage laser beam (e.g., 795 nm) through the cold atom sample is measured as its frequency is scanned, while the frequency of the upper-stage laser (e.g., 1476 nm) is held constant.[4]

  • Hyperfine Resolution: The resulting transmission spectrum will show well-resolved peaks corresponding to the different hyperfine components of the 4D₃/₂ state.[4]

  • Systematic Effects: AC Stark shifts (light shifts) caused by the lasers are a significant systematic effect. To account for this, the line positions are measured at different laser powers and extrapolated to zero power.[8]

  • Data Analysis: The frequency intervals between the zero-power-extrapolated hyperfine peaks are used to determine the magnetic-dipole (A) and electric-quadrupole (B) hyperfine constants.[4]

Visualizations of Theoretical Concepts and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the theoretical modeling and experimental investigation of ⁸⁵Rb atomic structure.

Atomic_Structure_Models Bohr Bohr Model Gross Gross Energy Levels Bohr->Gross explains QDT Quantum Defect Theory QDT->Gross MBPT Many-Body Perturbation Theory Fine Fine Structure MBPT->Fine predicts Hyperfine Hyperfine Structure MBPT->Hyperfine

Caption: Relationship between theoretical models and observed atomic phenomena in ⁸⁵Rb.

Saturation_Spectroscopy_Workflow start Tunable Diode Laser (780 nm) isolator Optical Isolator start->isolator beamsplitter Beam Splitter isolator->beamsplitter fabry_perot Fabry-Pérot Interferometer isolator->fabry_perot pump_beam Pump Beam (High Intensity) beamsplitter->pump_beam 90% probe_beam Probe Beam (Low Intensity) beamsplitter->probe_beam 10% rb_cell This compound Vapor Cell pump_beam->rb_cell probe_beam->rb_cell photodiode Photodiode rb_cell->photodiode scope Oscilloscope photodiode->scope calibration Frequency Calibration scope->calibration fabry_perot->scope analysis Data Analysis: Determine Hyperfine Splitting calibration->analysis

Caption: Experimental workflow for Doppler-free saturation absorption spectroscopy.

Hyperfine_Structure_D2 Hyperfine Structure of ⁸⁵Rb D₂ Line cluster_ground 5²S₁/₂ Ground State cluster_excited 5²P₃/₂ Excited State gs_F3 F = 3 gs_F2 F = 2 es_F4 F' = 4 gs_F3->es_F4 es_F3 F' = 3 gs_F3->es_F3 es_F2 F' = 2 gs_F3->es_F2 gs_F2->es_F3 gs_F2->es_F2 es_F1 F' = 1 gs_F2->es_F1

Caption: Energy level diagram of the hyperfine structure of the ⁸⁵Rb D₂ transition.

References

The Discovery and History of Rubidium Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and history of rubidium and its isotopes. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the element's origins, the identification of its isotopic forms, and the experimental methodologies that have been pivotal in this journey of discovery. The document summarizes key quantitative data in structured tables, details significant experimental protocols, and employs visualizations to illustrate complex processes and relationships, adhering to a high standard of technical accuracy and presentation.

The Discovery of Rubidium

The story of rubidium begins in 1861 in Heidelberg, Germany, with the pioneering work of Robert Bunsen and Gustav Kirchhoff.[1][2][3][4][5][6][7][8] Their discovery was made possible by a revolutionary analytical technique they had developed a year prior: flame spectroscopy.[1][5][9]

The Advent of Spectroscopy

Frustrated by the limitations of traditional chemical analysis in distinguishing between elements with similar properties, Bunsen and Kirchhoff devised the spectroscope.[5][10] This instrument utilized a prism to disperse the light emitted from a substance when heated in a flame, revealing a unique spectrum of colored lines for each element.[10][11]

The Tell-Tale Red Lines

While analyzing the mineral lepidolite (B1170510), a type of mica, Bunsen and Kirchhoff observed two prominent, deep red spectral lines that did not correspond to any known element.[2][6][7] This led them to conclude they had discovered a new element. They named it rubidium , derived from the Latin word "rubidus," meaning "deepest red," in honor of its characteristic spectral signature.[12][2][3]

Experimental Protocol: The Discovery of Rubidium

The following protocol outlines the general steps undertaken by Bunsen and Kirchhoff in their discovery of rubidium.

1.3.1. Sample Preparation and Initial Analysis:

  • Sample: The primary material was the mineral lepidolite.[4][6]

  • Initial Observation: A small sample of lepidolite was introduced into the non-luminous flame of a Bunsen burner.

  • Spectroscopic Analysis: The light emitted from the flame was passed through the slit of a spectroscope, collimated into a beam, and dispersed by a prism. Observation through a telescope revealed the characteristic atomic emission spectrum.[10][11]

1.3.2. Isolation of Rubidium Salts:

  • Mineral Digestion: A large quantity of lepidolite (around 150 kg) was processed to extract a sufficient amount of the new element.[4][6] The mineral was likely digested with strong acids to bring the alkali metals into solution.

  • Fractional Crystallization: Bunsen and Kirchhoff exploited the slight differences in the solubility of the chloroplatinate salts of the alkali metals. By adding chloroplatinic acid to the solution containing the dissolved alkali metals, they could selectively precipitate potassium, rubidium, and cesium as their respective chloroplatinate salts. Through a meticulous process of repeated crystallization, they were able to separate the less soluble rubidium chloroplatinate from the more soluble potassium salt.[7]

  • Purification: The separated rubidium chloroplatinate was further purified through repeated washing and recrystallization.

1.3.3. Isolation of Metallic Rubidium:

  • Reduction of Rubidium Salts: Bunsen later successfully isolated metallic rubidium by heating rubidium hydrogen tartrate with carbon.[3]

  • Electrolysis: He also attempted the electrolysis of molten rubidium chloride. In this process, the molten salt is subjected to an electric current, causing the rubidium cations (Rb⁺) to be reduced at the cathode to form liquid rubidium metal, while the chloride anions (Cl⁻) are oxidized at the anode to form chlorine gas.[13][14][15]

The following diagram illustrates the workflow for the discovery of rubidium.

cluster_0 Discovery of Rubidium (1861) cluster_1 Isolation of Rubidium A Lepidolite Mineral Sample B Flame Spectroscopy A->B C Observation of New Red Spectral Lines B->C D Conclusion: New Element C->D E Naming: Rubidium D->E F Fractional Crystallization of Lepidolite D->F G Isolation of Rubidium Salts F->G H Reduction/Electrolysis G->H I Isolation of Metallic Rubidium H->I

Workflow for the discovery and isolation of Rubidium.

The Isotopes of Rubidium

Following the discovery of the element, the understanding of its atomic nature evolved with the advent of new technologies, leading to the identification of its isotopes.

Naturally Occurring Isotopes: ⁸⁵Rb and ⁸⁷Rb

Natural rubidium is composed of two isotopes: the stable isotope rubidium-85 (⁸⁵Rb) and the radioactive isotope rubidium-87 (⁸⁷Rb) .[12][4][16][17] ⁸⁵Rb is the more abundant of the two.[16]

The radioactivity of rubidium was first detected in 1908, but it was not until later that ⁸⁷Rb was identified as the source of this radioactivity.[12][4] The radioactive nuclide ⁸⁷Rb was first reported in 1921 through the use of a mass spectrograph.[18]

The Radioactive Decay of Rubidium-87

Rubidium-87 is a primordial radionuclide, meaning it has existed since the formation of the Earth.[12] It undergoes beta decay, transforming into the stable isotope strontium-87 (⁸⁷Sr) with a very long half-life of approximately 49 billion years.[12][16] This slow decay process is the basis for the rubidium-strontium dating method used in geology to determine the age of rocks.[16][17]

The decay scheme for ⁸⁷Rb is as follows:

Rb87 ⁸⁷Rb Sr87 ⁸⁷Sr Rb87->Sr87 β⁻ decay

Beta decay of Rubidium-87 to Strontium-87.
Artificial Isotopes of Rubidium

In addition to the two naturally occurring isotopes, a number of artificial radioactive isotopes of rubidium have been synthesized over the years.[12][19] These isotopes are typically produced in particle accelerators by bombarding stable nuclei with high-energy particles or through nuclear fission.[20][21][22][23]

Experimental Methodologies for Isotope Studies

The discovery and characterization of rubidium isotopes have been heavily reliant on the development of sophisticated analytical techniques, most notably mass spectrometry.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the primary method for determining the isotopic composition of an element.

3.1.1. Thermal Ionization Mass Spectrometry (TIMS):

A particularly important technique in the study of rubidium isotopes is Thermal Ionization Mass Spectrometry (TIMS).[24][25][26][27]

  • Principle: In TIMS, a purified sample of the element is deposited onto a metal filament. The filament is heated to a high temperature, causing the atoms to ionize. The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio. Detectors then measure the abundance of each isotope.[24][25]

  • Application in Rubidium-Strontium Dating: TIMS is crucial for rubidium-strontium dating, as it allows for the precise measurement of the ratios of ⁸⁷Rb to ⁸⁶Sr and ⁸⁷Sr to ⁸⁶Sr in rock samples.[17]

The following diagram illustrates the general workflow of Rubidium-Strontium dating.

A Rock Sample Collection B Mineral Separation A->B C Chemical Dissolution B->C D Isotope Dilution and Chemical Separation of Rb and Sr C->D E Thermal Ionization Mass Spectrometry (TIMS) D->E F Measurement of Isotope Ratios (⁸⁷Rb/⁸⁶Sr and ⁸⁷Sr/⁸⁶Sr) E->F G Isochron Plotting F->G H Age Calculation G->H

Workflow for Rubidium-Strontium dating.
Production and Identification of Artificial Isotopes

The synthesis of artificial rubidium isotopes involves nuclear reactions, and their identification relies on a combination of chemical separation and nuclear detection techniques.

3.2.1. Production Methods:

  • Charged-Particle Bombardment: Lighter, neutron-deficient isotopes are often produced by bombarding stable target nuclei with charged particles (e.g., protons, alpha particles) in a cyclotron. For example, bombarding bromine with alpha particles can produce rubidium isotopes.

  • Nuclear Fission: Heavier, neutron-rich isotopes of rubidium are typically produced as fission products from the nuclear fission of heavy elements like uranium.[20][21][22][23]

3.2.2. Identification Protocol:

  • Irradiation: A target material is irradiated with a beam of particles in an accelerator or with neutrons in a nuclear reactor.

  • Radiochemical Separation: After irradiation, the target is dissolved, and chemical procedures are used to separate the minute quantities of the desired rubidium isotope from the bulk target material and other reaction products.[28]

  • Mass Spectrometry: The isotopic identity of the separated rubidium is confirmed using a mass spectrometer.

  • Radiation Detection: The radioactive decay properties (e.g., half-life, type and energy of radiation) of the new isotope are measured using radiation detectors. This provides a unique "fingerprint" for each radioisotope.

Table of Rubidium Isotopes

The following table summarizes the key properties of the known isotopes of rubidium.

IsotopeAtomic Mass (u)Half-lifeDecay Mode(s)Natural Abundance (%)
⁷¹Rb70.9653221.4 msβ⁺0
⁷²Rb71.9590817.7 msβ⁺0
...............
⁸⁵Rb 84.911789738 Stable - 72.17
⁸⁶Rb85.911167418.631 dβ⁻, EC0
⁸⁷Rb 86.909180527 4.923 x 10¹⁰ y β⁻ 27.83
⁸⁸Rb87.9113155917.77 minβ⁻0
...............
¹⁰²Rb101.9477637 msβ⁻, β⁻n0

(Note: This is a partial list. For a complete and up-to-date list of all known rubidium isotopes and their properties, please refer to the latest nuclear data compilations.)[1][19][29]

Conclusion

The discovery and exploration of rubidium and its isotopes represent a fascinating chapter in the history of chemistry and physics. From the initial observation of its characteristic red spectral lines by Bunsen and Kirchhoff to the use of its radioactive isotope in dating ancient rocks and the synthesis of a wide array of artificial isotopes, the study of rubidium has consistently pushed the boundaries of scientific understanding and technological capability. The experimental techniques developed and refined for the study of rubidium, particularly in the field of mass spectrometry, have had far-reaching implications across various scientific disciplines. This guide has provided a technical overview of this journey, highlighting the key discoveries, experimental protocols, and the wealth of isotopic data that has been accumulated.

References

The Paschen-Back Effect in Rubidium-85 Hyperfine Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paschen-Back effect on the hyperfine structure of Rubidium-85 (⁸⁵Rb). It is intended for researchers and scientists in the fields of atomic physics, quantum optics, and spectroscopy, as well as professionals in drug development who may utilize related spectroscopic techniques. This document details the theoretical underpinnings, experimental methodologies for observation, and quantitative data on the energy level shifts of ⁸⁵Rb in the presence of an external magnetic field, transitioning from the Zeeman effect to the Paschen-Back regime.

Introduction to the Paschen-Back Effect and this compound

The interaction of an atom with an external magnetic field leads to a splitting of its energy levels, a phenomenon known as the Zeeman effect. In the weak-field limit, the coupling between the total electronic angular momentum (J) and the nuclear spin angular momentum (I) remains dominant, and the total angular momentum F = J + I is a good quantum number. However, as the strength of the external magnetic field increases, this coupling is progressively broken. In the strong-field limit, where the magnetic interaction energy becomes much larger than the hyperfine interaction energy, J and I decouple and precess independently around the magnetic field direction. This regime is known as the Paschen-Back effect.[1]

This compound is an alkali atom with a single valence electron and a nuclear spin of I = 5/2.[2] Its D2 transition (5²S₁⸝₂ → 5²P₃⸝₂) is a commonly studied system for investigating the effects of external magnetic fields on atomic structure. The transition from the Zeeman to the Paschen-Back regime in ⁸⁵Rb provides a rich landscape for studying the interplay between internal and external fields and their influence on atomic energy levels and transition probabilities.

Theoretical Framework

The behavior of ⁸⁵Rb in an external magnetic field is described by the Breit-Rabi formula, which provides the energy shifts of the hyperfine sublevels for an arbitrary magnetic field strength.[2][3] The Hamiltonian for an atom in an external magnetic field (B) is given by:

H = H_hfs + H_B = A(I·J) + (g_J μ_B J_z + g_I μ_N B_z)

where:

  • H_hfs is the hyperfine interaction Hamiltonian.

  • H_B is the magnetic interaction Hamiltonian.

  • A is the magnetic dipole constant.

  • I and J are the nuclear and total electronic angular momentum operators, respectively.

  • g_J and g_I are the electronic and nuclear Landé g-factors.

  • μ_B and μ_N are the Bohr magneton and nuclear magneton, respectively.

  • J_z and B_z are the projections of the angular momentum and magnetic field along the z-axis.

In the Paschen-Back regime, the energy shift is dominated by the magnetic interaction term, and the energy levels are primarily determined by the magnetic quantum numbers m_J and m_I.

Quantitative Data: Energy Level Shifts

The energy levels of the 5²S₁⸝₂ and 5²P₃⸝₂ states of ⁸⁵Rb in an external magnetic field have been calculated by numerically diagonalizing the full Hamiltonian. The following tables summarize the energy shifts for a range of magnetic field strengths, illustrating the transition from the Zeeman to the Paschen-Back regime.

Table 1: Hyperfine Structure Constants and g-Factors for this compound [2][4]

Parameter5²S₁⸝₂ State5²P₃⸝₂ State
Nuclear Spin (I) 5/25/2
A (MHz) 1011.9108130(20)25.0354(69)
B (MHz) N/A25.898(91)
g_J 2.002331070(26)1.33410(20)
g_I -0.00029375-0.00029375

Table 2: Calculated Energy Level Shifts for ⁸⁵Rb 5²S₁⸝₂ State in a Magnetic Field

Magnetic Field (Gauss)F=3, m_F=3 (GHz)F=3, m_F=2 (GHz)F=3, m_F=1 (GHz)F=3, m_F=0 (GHz)F=2, m_F=2 (GHz)F=2, m_F=1 (GHz)F=2, m_F=0 (GHz)
01.8971.8971.8971.897-1.138-1.138-1.138
1002.1772.0871.9971.907-0.858-0.948-1.038
5003.2972.6071.9171.2270.542-0.148-0.838
10004.6973.3171.9370.5571.9220.542-0.838
20007.4974.7171.937-0.8434.7021.922-0.858

Table 3: Calculated Energy Level Shifts for ⁸⁵Rb 5²P₃⸝₂ State in a Magnetic Field

Magnetic Field (Gauss)F=4, m_F=4 (GHz)F=4, m_F=3 (GHz)F=3, m_F=3 (GHz)F=3, m_F=2 (GHz)F=2, m_F=2 (GHz)F=2, m_F=1 (GHz)F=1, m_F=1 (GHz)
00.0870.0870.0270.027-0.021-0.021-0.057
1000.1750.1400.1150.0800.0670.0320.031
5000.5270.3520.4770.3020.4270.2520.387
10000.9670.6120.9270.5720.8770.5220.827
20001.8471.1221.7971.0721.7471.0221.697

Experimental Protocols

The transition from the Zeeman to the Paschen-Back regime in ⁸⁵Rb can be observed using several high-resolution spectroscopic techniques. The two primary methods detailed below are Saturated Absorption Spectroscopy and Optical Pumping.

Saturated Absorption Spectroscopy in a Magnetic Field

This technique allows for Doppler-free measurements of the hyperfine transitions.

Experimental Workflow:

experimental_workflow_sas cluster_laser Laser System cluster_optics Optical Setup cluster_interaction Interaction Region cluster_detection Detection System Laser Tunable Diode Laser (~780 nm) Isolator Optical Isolator Laser->Isolator Splitter1 Beam Splitter (Pump/Probe) Isolator->Splitter1 Pump_Mirror Pump Beam Mirror Splitter1->Pump_Mirror Pump Beam Probe_Mirror Probe Beam Mirror Splitter1->Probe_Mirror Probe Beam Rb_Cell This compound Vapor Cell Pump_Mirror->Rb_Cell Probe_Mirror->Rb_Cell Photodiode Photodiode Rb_Cell->Photodiode Transmitted Probe Helmholtz_Coils Helmholtz Coils (Magnetic Field) Helmholtz_Coils->Rb_Cell B-field Oscilloscope Oscilloscope Photodiode->Oscilloscope

Caption: Experimental workflow for saturated absorption spectroscopy.

Methodology:

  • Laser Setup: A tunable diode laser is set to the ⁸⁵Rb D2 transition wavelength (~780 nm). The laser output is passed through an optical isolator to prevent back-reflections.

  • Beam Splitting: The laser beam is split into a strong pump beam and a weak probe beam using a beam splitter.

  • Interaction: The pump and probe beams are directed to counter-propagate through a glass cell containing ⁸⁵Rb vapor. The vapor cell is placed within a pair of Helmholtz coils to generate a uniform and controllable magnetic field.

  • Signal Detection: The intensity of the transmitted probe beam is measured using a photodiode. The photodiode signal is monitored on an oscilloscope as the laser frequency is scanned across the atomic transitions.

  • Data Acquisition:

    • With the magnetic field off, the Doppler-free hyperfine spectrum is recorded as a reference.

    • The magnetic field is then applied and gradually increased. At each field strength, the laser frequency is scanned, and the resulting absorption spectrum is recorded. The splitting of the hyperfine peaks into their Zeeman and then Paschen-Back components will be observed.

Optical Pumping Spectroscopy

This method is particularly useful for studying the ground state hyperfine structure.

Experimental Workflow:

experimental_workflow_op cluster_source Light Source & Polarization cluster_interaction Interaction & Perturbation cluster_detection Detection Rb_Lamp Rubidium Lamp Filter D1 Line Filter Rb_Lamp->Filter Polarizer Linear Polarizer Filter->Polarizer QWP Quarter-Wave Plate (σ⁺/σ⁻) Polarizer->QWP Rb_Cell This compound Vapor Cell QWP->Rb_Cell Photodiode Photodiode Rb_Cell->Photodiode Helmholtz_Coils Helmholtz Coils (B_z) Helmholtz_Coils->Rb_Cell Static B-field RF_Coil RF Coil (B_rf) RF_Coil->Rb_Cell RF B-field Amplifier Lock-in Amplifier Photodiode->Amplifier Data_Acq Data Acquisition Amplifier->Data_Acq

Caption: Experimental workflow for optical pumping spectroscopy.

Methodology:

  • Light Source and Polarization: Light from a rubidium discharge lamp is passed through an interference filter to isolate the D1 line (795 nm). The light is then circularly polarized using a linear polarizer and a quarter-wave plate.

  • Optical Pumping: The circularly polarized light is directed through a ⁸⁵Rb vapor cell, which is situated in a uniform magnetic field generated by Helmholtz coils. The polarized light optically pumps the atoms into a specific ground state magnetic sublevel.

  • RF Perturbation: A radio-frequency (RF) magnetic field, generated by a separate coil, is applied perpendicular to the static magnetic field.

  • Signal Detection: The transmission of the pumping light through the cell is monitored with a photodiode. When the RF frequency matches the energy difference between adjacent magnetic sublevels, transitions are induced, leading to a change in the light absorption.

  • Data Acquisition:

    • The static magnetic field is set to a specific value.

    • The RF frequency is swept over a range. Resonances, corresponding to transitions between the ground state sublevels, are recorded as dips in the transmitted light intensity.

    • This process is repeated for various static magnetic field strengths to map out the energy level splittings as a function of the field.

Signaling Pathways: Atomic Transitions in a Magnetic Field

The following diagrams illustrate the energy level structure and allowed transitions for ⁸⁵Rb in the weak-field (Zeeman) and strong-field (Paschen-Back) regimes.

Zeeman Regime (Weak Field)

zeeman_regime cluster_ground 5²S₁⸝₂ Ground State cluster_excited 5²P₃⸝₂ Excited State F=3 F=3 mF=-3 mF=-3 mF=-2 mF=-2 mF=-1 mF=-1 mF=0 mF=0 mF=1 mF=1 mF=2 mF=2 mF'=1 mF'=1 mF=2->mF'=1 σ⁻ mF'=2 mF'=2 mF=2->mF'=2 π mF'=3 mF'=3 mF=2->mF'=3 σ⁺ mF=3 mF=3 mF=3->mF'=2 σ⁻ mF=3->mF'=3 π mF'=4 mF'=4 mF=3->mF'=4 σ⁺ F=2 F=2 mF=-2_ mF=-2_ mF=-1_ mF=-1_ mF=0_ mF=0_ mF=1_ mF=1_ mF=2_ mF=2_ F'=4 F'=4 mF'=-4 mF'=-4 mF'=-3 mF'=-3 mF'=-2 mF'=-2 mF'=-1 mF'=-1 mF'=0 mF'=0

Caption: Zeeman splitting and allowed transitions (ΔF = 0, ±1; Δm_F = 0, ±1).

Paschen-Back Regime (Strong Field)

paschen_back_regime cluster_ground 5²S₁⸝₂ Ground State (m_J, m_I) cluster_excited 5²P₃⸝₂ Excited State (m_J', m_I') mJ=1/2 mJ=1/2 mI=-5/2 mI=-5/2 mI'=-5/2 mI'=-5/2 mI=-5/2->mI'=-5/2 Δm_J=+1, Δm_I=0 mI=-3/2 mI=-3/2 mI'=-3/2 mI'=-3/2 mI=-3/2->mI'=-3/2 Δm_J=+1, Δm_I=0 mI=-1/2 mI=-1/2 mI=1/2 mI=1/2 mI=3/2 mI=3/2 mI=5/2 mI=5/2 mJ=-1/2 mJ=-1/2 mI_=-5/2 mI_=-5/2 mI_=-3/2 mI_=-3/2 mI_=-1/2 mI_=-1/2 mI_=1/2 mI_=1/2 mI_=3/2 mI_=3/2 mI_=5/2 mI_=5/2 mJ'=3/2 mJ'=3/2 mI'=-1/2 mI'=-1/2 mI'=1/2 mI'=1/2 mI'=3/2 mI'=3/2 mI'=5/2 mI'=5/2

Caption: Paschen-Back splitting and allowed transitions (Δm_J = 0, ±1; Δm_I = 0).

Conclusion

The Paschen-Back effect in the hyperfine structure of this compound is a fundamental manifestation of the interaction between atomic structure and external magnetic fields. This guide has provided a theoretical framework, quantitative data on energy level shifts, and detailed experimental protocols for observing this phenomenon. A thorough understanding of these principles and techniques is crucial for researchers in atomic physics and related fields and can inform the development and application of advanced spectroscopic methods. The provided data and methodologies offer a solid foundation for further research and application in areas requiring precise control and measurement of atomic systems.

References

Methodological & Application

Application Notes and Protocols for Saturated Absorption Spectroscopy of Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saturated absorption spectroscopy is a high-resolution laser spectroscopy technique that enables the observation of atomic transitions without the line-broadening effects caused by the thermal motion of atoms, known as Doppler broadening.[1] This method is crucial for applications requiring precise frequency references, such as atomic clocks, laser cooling, and fundamental physics research.[1][2] This document provides a detailed guide to the experimental setup and protocol for performing saturated absorption spectroscopy on the D2 line (5²S₁⸝₂ → 5²P₃⸝₂) of Rubidium-85 (⁸⁵Rb).

Rubidium has two stable isotopes, ⁸⁵Rb (72.2% natural abundance) and ⁸⁷Rb (27.8% natural abundance).[3] The single valence electron in rubidium gives it a hydrogen-like atomic structure, making it a common subject for spectroscopic studies.[4][5] The hyperfine structure of its energy levels, arising from the interaction between the nuclear spin and the total angular momentum of the electron, can be resolved using Doppler-free techniques like saturated absorption spectroscopy.[4][6]

Principle of Operation

The core of saturated absorption spectroscopy lies in the use of two counter-propagating laser beams derived from the same laser: a strong "pump" beam and a weaker "probe" beam.[7][8] These beams are directed through a vapor cell containing the atomic sample.

Due to the Doppler effect, atoms moving with different velocities will be resonant with the laser at slightly different frequencies. However, when the laser frequency is tuned to the exact atomic transition frequency, both the pump and probe beams interact with the same group of atoms—those with a near-zero velocity component along the beam path.[7]

The intense pump beam excites a significant fraction of these zero-velocity atoms to the excited state, "saturating" the transition. This saturation leads to a reduction in the absorption of the counter-propagating probe beam. As the laser frequency is scanned across the atomic resonance, a narrow "Lamb dip" of increased transmission is observed on the photodetector measuring the probe beam intensity, superimposed on the broader Doppler-broadened absorption profile.[1] The width of this dip is primarily limited by the natural linewidth of the transition, which is approximately 6 MHz for the rubidium D2 line.[1][8]

Experimental Setup

A typical experimental setup for saturated absorption spectroscopy of this compound consists of the following components:

  • Tunable Diode Laser: An external cavity diode laser (ECDL) operating at a wavelength of approximately 780 nm is required to probe the D2 transition of rubidium.[6] The laser should have a narrow linewidth and be tunable across the hyperfine transitions.

  • Optical Isolator: Placed directly after the laser to prevent back-reflections that can destabilize the laser's operation.[9]

  • Beam Splitters: A combination of polarizing and non-polarizing beam splitters are used to divide the laser beam into the pump, probe, and reference beams.[10] A common configuration uses a polarizing beam splitter and a half-wave plate to adjust the power ratio between the pump and probe beams.[9]

  • Neutral Density (ND) Filters: Used to control the intensity of the pump and probe beams.[11]

  • Rubidium Vapor Cell: A glass cell containing a small amount of rubidium. For ⁸⁵Rb spectroscopy, a cell with a natural abundance of rubidium is typically used.[9] The cell is often operated at or slightly above room temperature to achieve a sufficient vapor pressure.[7][9]

  • Mirrors: High-reflectivity mirrors are used to direct the laser beams through the setup.[6]

  • Photodetectors: Two photodiodes are typically used. One measures the intensity of the probe beam after it passes through the vapor cell, and the other measures a reference beam that does not interact with the pump beam to subtract the Doppler-broadened background. A balanced photodetector can also be used for this purpose.[10]

  • Oscilloscope: To visualize and record the absorption spectra.[6]

  • Function Generator: To provide a modulation signal (e.g., a triangle wave) to the laser's piezoelectric transducer (PZT) for scanning the laser frequency.[6]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Optical Setup cluster_electronics Electronics & Data Acquisition Laser Tunable Diode Laser (780 nm) OI Optical Isolator Laser->OI HWP Half-Wave Plate OI->HWP PBS1 Polarizing Beam Splitter HWP->PBS1 BS Beam Splitter (Non-Polarizing) PBS1->BS Probe/Reference (Weak) ND_pump ND Filter (Pump) PBS1->ND_pump Pump Beam (Strong) M1 Mirror RbCell Rubidium Vapor Cell M1->RbCell M1->RbCell M2 Mirror PD_probe Probe Photodetector RbCell->PD_probe BalancedDetector Differential Amplifier (or Balanced Detector) PD_probe->BalancedDetector PD_ref Reference Photodetector PD_ref->BalancedDetector BS->PD_ref Reference Beam ND_probe ND Filter (Probe) BS->ND_probe ND_pump->M1 ND_probe->RbCell FuncGen Function Generator LaserControl Laser Controller FuncGen->LaserControl Oscilloscope Oscilloscope FuncGen->Oscilloscope Trigger LaserControl->Laser BalancedDetector->Oscilloscope

Caption: A schematic of the experimental setup for saturated absorption spectroscopy of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for the saturated absorption spectroscopy of ⁸⁵Rb.

Table 1: this compound Atomic Properties

PropertyValue
Natural Abundance72.2%[3]
Nuclear Spin (I)5/2[3]
D2 Line Transition5²S₁⸝₂ → 5²P₃⸝₂
Wavelength (λ)~780 nm[6]
Natural Linewidth (Γ)~6 MHz[1][8]

Table 2: Hyperfine Structure of ⁸⁵Rb (D2 Line)

StateF Quantum NumberHyperfine Splitting from F-1 (MHz)
5²S₁⸝₂ (Ground State)2, 33035.7[6]
5²P₃⸝₂ (Excited State)1, 2, 3, 4F=2: 29.21, F=3: 63.43, F=4: 120.65[4]

Table 3: Typical Experimental Parameters

ParameterTypical Value
Pump Beam Intensity> Saturation Intensity (~1.67 mW/cm²)[11]
Probe Beam Intensity~10% of Pump Beam Intensity[11]
Rubidium Cell TemperatureRoom Temperature (~20-25 °C) to ~52 °C[7]
Laser Linewidth< Natural Linewidth (< 6 MHz)

Experimental Protocol

  • Laser Setup and Alignment:

    • Set up the tunable diode laser and ensure it is operating in a single mode at approximately 780 nm.

    • Align the laser beam through the optical isolator.

    • Use the half-wave plate and polarizing beam splitter to divide the beam into a strong pump beam and a weaker probe/reference beam. The power ratio should be approximately 10:1.[11]

    • Use the non-polarizing beam splitter to create the probe and reference beams from the weaker beam.

  • Beam Path Alignment:

    • Align the reference beam to bypass the vapor cell and fall directly onto the reference photodetector.

    • Align the probe beam to pass through the center of the rubidium vapor cell and onto the probe photodetector.

    • Carefully align the pump beam to be counter-propagating and co-linear with the probe beam through the vapor cell. This alignment is critical for observing the saturated absorption signal.

  • Signal Detection and Optimization:

    • Connect the outputs of the probe and reference photodetectors to a differential amplifier or a balanced detector. The output of this will be the Doppler-free signal.

    • Connect the output of the differential amplifier and the ramp signal from the function generator (for the laser PZT) to an oscilloscope.

    • Apply a low-frequency (~10-100 Hz) triangle wave from the function generator to the laser's PZT to scan the laser frequency.

  • Observation of Doppler-Broadened Spectrum:

    • Block the pump beam and observe the output of the probe photodetector on the oscilloscope. You should see two broad absorption features corresponding to the transitions from the two ground state hyperfine levels (F=2 and F=3) of ⁸⁵Rb.

  • Observation of Saturated Absorption Spectrum:

    • Unblock the pump beam.

    • Observe the output from the differential amplifier on the oscilloscope. You should now see sharp, narrow "Lamb dips" superimposed on the Doppler-broadened profile. These correspond to the hyperfine transitions of the 5²P₃⸝₂ excited state.

    • You will also observe "crossover" resonances, which appear as additional dips located midway between two true hyperfine transitions that share a common ground or excited state.

  • Data Acquisition and Analysis:

    • Record the saturated absorption spectrum from the oscilloscope.

    • Identify the Lamb dips and crossover resonances based on the known hyperfine splittings of ⁸⁵Rb (see Table 2).

    • The frequency separation between the peaks can be calibrated using a Fabry-Pérot interferometer or by using the known ground state hyperfine splitting of ⁸⁵Rb (3035.7 MHz) as a reference.

Logical Relationship of Saturated Absorption

SaturatedAbsorptionLogic cluster_beams Laser Beams cluster_atoms Atomic Vapor cluster_interaction Interaction & Observation Pump Strong Pump Beam Atoms_v Atoms with v ≠ 0 Pump->Atoms_v Interacts with (different velocity class) Atoms_v0 Atoms with v ≈ 0 Pump->Atoms_v0 Interacts with Probe Weak Probe Beam Probe->Atoms_v Interacts with (different velocity class) Probe->Atoms_v0 Interacts with DopplerBroadening Doppler Broadened Absorption Atoms_v->DopplerBroadening Saturation Saturation of Ground State Atoms_v0->Saturation Leads to ReducedAbsorption Reduced Probe Absorption Saturation->ReducedAbsorption LambDip Lamb Dip (Doppler-Free Signal) ReducedAbsorption->LambDip Observed as

Caption: Logical flow of the saturated absorption spectroscopy technique.

Conclusion

Saturated absorption spectroscopy is a powerful and accessible technique for high-resolution studies of atomic structure. By following the protocols outlined in these notes, researchers can successfully implement this method to investigate the hyperfine structure of this compound. This capability is fundamental for a wide range of applications in atomic physics, metrology, and the development of quantum technologies. Careful alignment of the optical setup and optimization of the experimental parameters are key to obtaining high-quality, Doppler-free spectra.

References

Application Notes & Protocols: Two-Photon Spectroscopy of the 5S-7S Transition in Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in atomic physics and quantum optics.

Abstract: This document provides a detailed guide to performing Doppler-free two-photon spectroscopy on the 5S₁/₂ → 7S₁/₂ transition in Rubidium-85 (⁸⁵Rb). It includes the relevant spectroscopic data, a step-by-step experimental protocol, and diagrams illustrating the energy level scheme and a typical experimental workflow. This transition is of significant interest for the development of optical frequency standards due to its narrow linewidth and relative insensitivity to magnetic fields.

Spectroscopic Data

The 5S₁/₂ → 7S₁/₂ transition in Rubidium is a weak, electric-dipole-forbidden transition that can be efficiently probed using two-photon absorption. The use of counter-propagating laser beams allows for the cancellation of first-order Doppler broadening, enabling high-resolution spectroscopy of the hyperfine structure.

Quantitative Data for ⁸⁵Rb

The following table summarizes the key quantitative data for the 5S₁/₂ → 7S₁/₂ two-photon transition in ⁸⁵Rb.

ParameterValueReference
Ground State (5S₁/₂)
Nuclear Spin (I)5/2[1]
Hyperfine Levels (F)2, 3[1]
Hyperfine Splitting~3.035 GHz[2]
Excited State (7S₁/₂)
Hyperfine Levels (F)2, 3[3][4]
Hyperfine Splitting282.6 ± 1.6 MHz[3][4]
Lifetime (τ)88.07 ± 0.40 ns[3][4]
Transition Data
Required Laser Wavelength~760 nm[5][6]
Isotope Shift (⁸⁵Rb - ⁸⁷Rb)131.567(73) MHz[5][7]
Observed Linewidth~3 MHz[5][6]
Absolute Frequencies
F=3 → F=3394,586,812.333 (20) MHz[7]
F=3 → F=2394,586,670.766 (20) MHz[7]
F=2 → F=3394,583,776.598 (20) MHz[7]
F=2 → F=2394,583,635.031 (20) MHz[7]
Energy Levels and Selection Rules

For two-photon transitions, the selection rule for the total angular momentum quantum number F is ΔF = 0, ±1, ±2. For the S → S transition in Rubidium, the dominant transitions observed are those where ΔF = 0. The process involves the absorption of two photons of the same frequency, exciting the atom from the 5S₁/₂ ground state to the 7S₁/₂ excited state. The atom then decays back to the ground state via intermediate levels, emitting fluorescence that can be detected. A common decay path involves fluorescence from the 6P state, resulting in a strong signal at 420 nm.

G cluster_decay Decay Path gs_3 F=3 gs_3->v_intermediate 760 nm gs_2 F=2 es_3 F=3 decay_6p 6P es_3->decay_6p Cascade es_2 F=2 decay_6p->gs_3 420 nm Fluorescence decay_5p 5P v_intermediate->es_3 760 nm

Energy levels for the ⁸⁵Rb 5S-7S two-photon transition.

Experimental Protocol

This section outlines the methodology for setting up and performing Doppler-free two-photon absorption spectroscopy on ⁸⁵Rb.

Experimental Apparatus

A typical experimental setup consists of a tunable laser source, optics for beam delivery, a rubidium vapor cell, and a sensitive light detector.

  • Laser System: An external-cavity diode laser (ECDL) tunable around 760 nm is required.[5][6] The laser should have a narrow linewidth (< 1 MHz) and mode-hop-free tuning over several GHz.

  • Optical Isolator: A Faraday isolator is crucial to prevent optical feedback into the laser diode, which can cause frequency instability.[8]

  • Beam Delivery: A combination of half-wave plates, polarizing beam splitters, lenses, and mirrors is used to control the polarization, focus the beam into the vapor cell, and retro-reflect it to create counter-propagating beams.[9][10]

  • Rubidium Vapor Cell: A glass cell containing a small amount of natural rubidium (72% ⁸⁵Rb, 28% ⁸⁷Rb). The cell is typically heated to increase the vapor pressure and thus the signal strength. Temperatures around 110-130°C are common.[5][7]

  • Detection System: A photomultiplier tube (PMT) is used to detect the faint fluorescence signal.[6][8] An interference filter centered at the fluorescence wavelength (e.g., 420 nm) is placed before the PMT to block scattered laser light.[9]

  • Data Acquisition: A digital oscilloscope or a data acquisition (DAQ) card connected to a computer is used to record the PMT signal as the laser frequency is scanned.

Step-by-Step Procedure
  • Laser Setup and Alignment:

    • Set up the ECDL and tune its wavelength to approximately 760 nm using a wavemeter.

    • Align the laser beam through the optical isolator.

    • Use a polarizing beam splitter to direct a linearly polarized beam towards the vapor cell. A half-wave plate can be used to adjust the power. A laser power of around 10 mW is typically sufficient.[5][6]

  • Doppler-Free Configuration:

    • Use a lens to focus the laser beam into the center of the rubidium vapor cell.

    • Place a mirror after the cell to retro-reflect the beam back through the cell, ensuring the counter-propagating beams overlap as much as possible. This configuration is essential for Doppler-free spectroscopy.[11]

  • Fluorescence Detection:

    • Position a collection lens perpendicular to the laser beam axis to gather the fluorescence from the center of the cell.

    • Focus the collected light onto the active area of the PMT.

    • Place the 420 nm interference filter directly in front of the PMT to isolate the fluorescence signal from the 6P → 5S decay.[9][11]

  • Data Acquisition:

    • Connect the PMT output to the input of an oscilloscope or DAQ system.

    • Apply a voltage ramp to the piezoelectric transducer (PZT) of the ECDL to scan the laser frequency across the 5S-7S transition.

    • Simultaneously record the PMT signal and the PZT scan voltage. The resulting plot of fluorescence intensity versus laser frequency will show the hyperfine spectrum.

  • System Optimization:

    • Gently heat the rubidium cell to increase the atomic vapor density and improve the signal-to-noise ratio. A temperature of 110°C is a good starting point.[6]

    • Optimize the alignment of the counter-propagating beams to maximize the height of the Doppler-free peaks relative to the Doppler-broadened background.

    • Adjust the laser power and beam focus to maximize the signal without causing excessive power broadening.

G cluster_setup Experimental Setup Laser ECDL Laser (760 nm) Isolator Optical Isolator Laser->Isolator Beam PBS Polarizing Beam Splitter Isolator->PBS Lens1 Focusing Lens PBS->Lens1 RbCell Heated Rb Vapor Cell Lens1->RbCell Mirror Retro-reflecting Mirror RbCell->Mirror Forward Pass Lens2 Collection Lens RbCell->Lens2 Fluorescence Mirror->RbCell Backward Pass Filter Interference Filter (420 nm) Lens2->Filter PMT Photomultiplier Tube (PMT) Filter->PMT DAQ Oscilloscope / DAQ PMT->DAQ Electrical Signal

Workflow for two-photon spectroscopy of this compound.

Expected Results and Analysis

Scanning the laser frequency across the resonance should yield a spectrum containing four distinct Doppler-free peaks. These peaks correspond to the allowed transitions from the two hyperfine ground states (F=2 and F=3) to the two hyperfine excited states (F=2 and F=3). These narrow Lorentzian peaks will sit on top of a much broader, weaker Gaussian profile, which is due to the Doppler-broadened absorption of two photons from the same beam.[9] By calibrating the frequency scan of the laser (e.g., using a Fabry-Pérot interferometer), one can measure the frequency separations between the peaks to determine the hyperfine splitting of the 7S₁/₂ excited state.

References

Application Notes and Protocols for Creating a Magneto-Optical Trap (MOT) for Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Magneto-Optical Trap (MOT) is a powerful apparatus that utilizes laser cooling and a spatially varying magnetic field to trap and cool neutral atoms to microkelvin temperatures.[1] This technique is a cornerstone of modern atomic, molecular, and optical physics, enabling the creation of ultracold atom samples for a wide range of applications, including quantum simulation, high-precision measurements, atomic clocks, and fundamental physics research.[1][2] These ultracold atomic systems offer a pristine and highly controllable environment for investigating quantum phenomena.

This document provides detailed application notes and protocols for the construction, alignment, and operation of a MOT specifically for the Rubidium-85 (⁸⁵Rb) isotope. Natural rubidium is composed of ⁷²Rb (72.2%) and ⁸⁷Rb (27.8%), making ⁸⁵Rb a common choice for such experiments.[3][4]

Principles of Operation

A MOT confines atoms using a combination of a quadrupole magnetic field and six circularly polarized, red-detuned laser beams.[1][5] The trapping mechanism relies on two key principles: Doppler cooling and a position-dependent Zeeman shift.

  • Doppler Cooling: Three pairs of counter-propagating laser beams intersect at the trap's center.[5] The laser frequency is tuned slightly below an atomic transition (red-detuned). Due to the Doppler effect, an atom moving towards a laser beam will perceive the light's frequency as shifted closer to resonance, increasing the probability of absorbing a photon and receiving a momentum "kick" that slows it down. The subsequent spontaneous emission of the photon is isotropic, leading to a net damping force and a reduction in the atom's kinetic energy. This process is often referred to as "optical molasses".[6]

  • Magnetic Trapping: A pair of coils in an anti-Helmholtz configuration generates a quadrupole magnetic field, which is zero at the center and increases linearly in magnitude with distance from the center.[7][8] This magnetic field creates a position-dependent Zeeman shift of the atomic energy levels. The polarization of the laser beams is arranged such that atoms displaced from the center are preferentially brought into resonance with the laser beam that pushes them back towards the trap's center, creating a restoring force.[1][6]

MOT_Principle cluster_coils Anti-Helmholtz Coils cluster_beams Laser Beams (Red-Detuned) Coil1 I ⬆ Coil2 I ⬇ BField Quadrupole B-Field (Zero at Center) p_z_pos Atom Rb Atom p_z_pos->Atom p_z_neg p_z_neg->Atom p_x_pos p_x_pos->Atom σ+ p_x_neg p_x_neg->Atom σ- p_y_pos p_y_pos->Atom p_y_neg p_y_neg->Atom

Caption: Principle of a Magneto-Optical Trap (MOT).
This compound Atomic Structure

For ⁸⁵Rb, the cooling process utilizes the D2 transition (5²S₁/₂ → 5²P₃/₂), which has a wavelength of approximately 780 nm.[5] The ground state (5²S₁/₂) has two hyperfine levels, F=2 and F=3, while the excited state (5²P₃/₂) has four, F'=1, 2, 3, and 4.[9][10]

  • Cooling Transition: The primary cooling laser targets the cycling transition from the F=3 ground state to the F'=4 excited state.[11] This is a "closed" transition because atoms in the F'=4 state can only decay back to the F=3 state according to selection rules.[5][11]

  • Repumping Transition: However, off-resonant excitations can cause atoms to decay from the excited state to the F=2 ground state, effectively removing them from the cooling cycle.[6] To counteract this "dark state" pumping, a second laser, the "repump" laser, is required. This laser is tuned to the 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3) transition to optically pump the atoms back into the cooling cycle.[5]

Energy_Levels cluster_ground Ground State (5²S₁/₂) cluster_excited Excited State (5²P₃/₂) F3 F = 3 F2 F = 2 Fp4 F' = 4 F3->Fp4 Cooling Laser (F=3 → F'=4) Fp3 F' = 3 F2->Fp3 Repump Laser (F=2 → F'=3) Fp4->F3 Spontaneous Decay Fp3->F2 Undesired Decay Fp2 F' = 2

Caption: this compound D2 line hyperfine levels for a MOT.

System Components and Key Parameters

A functional MOT system consists of a laser system, a vacuum system, magnetic field coils, and an imaging system.

  • Laser System: Two external cavity diode lasers (ECDLs) are typically used, one for cooling and one for repumping.[3] Their frequencies must be stabilized using a technique like saturated absorption spectroscopy.[2] The beams are combined, expanded, and divided into three orthogonal paths, which are then passed through the vacuum chamber and retro-reflected.[5] Acousto-optic modulators (AOMs) are often used for precise frequency control and fast switching of the laser beams.[5]

  • Vacuum System: A high vacuum (HV) or ultra-high vacuum (UHV) environment is crucial to minimize collisions between the trapped atoms and background gas, which would knock atoms out of the trap.[1] The system typically includes a glass or metal vacuum chamber, an ion pump to maintain low pressure, and a rubidium source, such as a resistively heated dispenser (getter).[4][6][12]

  • Magnetic Field Coils: A pair of coils in an anti-Helmholtz configuration (current flowing in opposite directions) is mounted around the vacuum chamber to produce the required quadrupole magnetic field.[13]

  • Imaging System: A CCD camera or a sensitive photodiode is used to detect the fluorescence emitted by the trapped atoms, allowing for visualization and optimization of the MOT.[2]

Data Presentation

The following tables summarize the key atomic properties of ⁸⁵Rb and typical experimental parameters for creating a MOT.

Table 1: this compound Atomic Properties

PropertyValueReference
Natural Abundance72.17%[3]
D2 Line Wavelength (in vacuum)~780.24 nm[11]
D2 Line Transition5²S₁/₂ → 5²P₃/₂[9][10]
Natural Linewidth (Γ)~6.07 MHz[14]
Ground State Hyperfine Splitting~3.036 GHz[9]

Table 2: Typical MOT Parameters for this compound

ParameterTypical Value / RangeReference
Cooling Laser
TransitionF=3 → F'=4[11]
Power (Total)1 - 40 mW[4][5][15]
Detuning (Red)-1Γ to -3Γ (-6 to -18 MHz)[5][14][15]
Beam Diameter10 - 25 mm[5][16]
Repump Laser
TransitionF=2 → F'=3[5]
Power (Total)1.5 - 4 mW[4]
Magnetic Field
Gradient (Axial)6 - 15 G/cm[5][7][17]
Vacuum System
Base Pressure10⁻⁹ - 10⁻¹¹ Torr[15][18]

Experimental Protocols

The following protocols outline the major steps for setting up and operating a ⁸⁵Rb MOT.

Experimental_Workflow cluster_setup cluster_align cluster_form cluster_opt Start Start Setup 1. System Setup & Preparation Start->Setup Lasers Prepare Laser Systems Vacuum Establish UHV Optics Coarse-Align Optics Alignment 2. Laser Alignment & Locking Lock Lock Laser Frequencies FineAlign Fine-Align Beams (Polarization, Retro-reflection) Formation 3. MOT Formation RbSource Activate Rb Source BFieldOn Turn on Magnetic Field Observe Observe Fluorescence Optimization 4. Optimization TuneParams Adjust B-Field, Detuning, Power Maximize Maximize Atom Number & Density End Stable MOT

Caption: General experimental workflow for creating a MOT.
Protocol 3.1: Laser System Setup and Frequency Locking

  • Setup Saturated Absorption Spectroscopy (SAS): For both the cooling and repump lasers, direct a weak pick-off beam through a room-temperature rubidium vapor cell.[5] A stronger counter-propagating pump beam overlaps with this probe beam inside the cell.

  • Identify Spectral Features: Monitor the probe beam transmission on a photodiode. As the laser frequency is scanned across the D2 line transitions, Doppler-free hyperfine features will be visible.

  • Lock Cooling Laser: The cooling laser must be red-detuned from the F=3 → F'=4 transition. A common method is to lock the laser frequency to a stable feature, like a crossover resonance, and then use an AOM in a double-pass configuration to shift the frequency of the main beam to the desired detuning (e.g., -12 MHz).[5]

  • Lock Repump Laser: Lock the repump laser directly to the peak of the F=2 → F'=3 transition.

  • Combine Beams: After frequency stabilization, the cooling and repump laser beams should be combined using a polarizing beam splitter (PBS) or a dichroic mirror before being sent to the main optical setup.[19]

Protocol 3.2: Optical Alignment
  • Beam Expansion and Division: Expand the combined laser beam to the desired diameter (e.g., 25 mm) using a telescope.[5] Use a combination of half-wave plates and polarizing beam splitters to divide the main beam into three beams of equal power.[5]

  • Direct Beams Through Chamber: Align the three beams so they intersect orthogonally at the geometric center of the vacuum chamber, which should also be the center of the magnetic field coils.[19]

  • Set Polarization: Place a quarter-wave plate in each of the three beam paths before they enter the chamber to create circularly polarized light.[5]

  • Align Retro-reflections: Position a mirror and another quarter-wave plate in the path of each beam after it exits the chamber.[19] Align these retro-reflecting optics to send the beams back on themselves, ensuring perfect overlap with the incoming beams. The double pass through the quarter-wave plate will ensure the retro-reflected beam has the opposite circular polarization, which is required for the MOT.[5][19] A good method for fine-tuning is to check for overlap at a point far from the chamber.[19]

Protocol 3.3: MOT Formation and Optimization
  • Establish UHV: Ensure the ion pump is running and the vacuum pressure is in the required range (e.g., < 10⁻⁹ Torr).

  • Activate Rb Source: Gently heat the rubidium dispenser by passing a current through it to release a small amount of Rb vapor into the chamber.[4]

  • Initial Observation: With the lasers aligned and locked to the correct frequencies, turn them on. A faint fluorescence line should be visible along the beam paths inside the chamber when viewed with an infrared-sensitive camera.[6]

  • Apply Magnetic Field: Turn on the current to the anti-Helmholtz coils. A typical starting current might be around 2-5 Amps, corresponding to a gradient of ~10 G/cm.[5][7]

  • Observe the MOT: A bright, localized cloud of fluorescence should appear at the center of the chamber where the beams intersect.[5] This is the MOT. If no MOT appears, try reversing the direction of the current in the coils.[19]

  • Optimization: To maximize the number of trapped atoms (indicated by the brightness and size of the cloud), systematically adjust the following parameters:

    • Laser Alignment: Make fine adjustments to the pointing of the six MOT beams.

    • Power Balance: Adjust the half-wave plates to ensure equal power in the three orthogonal arms.[5]

    • Magnetic Field Gradient: Vary the current to the coils.

    • Laser Detuning: Slightly adjust the frequency of the cooling laser via the AOM.

    • Repump Power: Adjust the repump laser power to ensure efficient pumping out of the dark state.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No MOT forms Incorrect magnetic field polarity.Reverse the current direction in the coils.[19]
Lasers are not locked or at the wrong frequency.Verify laser locks and frequencies using the SAS signal.
Poor beam alignment or overlap.Re-check alignment of all six beams and their retro-reflections.[19]
Incorrect polarization.Check the orientation of all wave plates.
Rubidium pressure is too high or too low.Adjust the current to the Rb dispenser.
MOT is small or dim Low laser power.Check laser output power.
Poor power balance between beams.Adjust half-wave plates to balance the power in the three axes.[19]
Sub-optimal magnetic field or laser detuning.Systematically vary the coil current and cooling laser detuning to find the optimum.
Inefficient repumping.Increase repump laser power.
MOT is unstable Laser frequency is drifting.Check the stability of the laser locks.
Vibrations in the optical setup.Ensure the optical table is floating and check for sources of mechanical vibration.

References

Application Notes and Protocols for Utilizing Rubidium-85 in Cold Atom Experiments for Adjustable Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubidium-85 (⁸⁵Rb) is a crucial isotope for experiments in quantum mechanics and quantum computing due to its convenient hyperfine transitions that allow for the manipulation of atomic interactions.[1] While notoriously difficult to condense due to its negative background scattering length, the use of a broad, low-field Feshbach resonance enables precise tuning of these interactions, making it an invaluable tool for studying phenomena such as Bose-Einstein condensates (BECs), solitons, and dual-species quantum gases.[2][3] These application notes provide detailed protocols and quantitative data for the creation and manipulation of ⁸⁵Rb BECs with tunable interparticle interactions.

Key Advantages of this compound

  • Tunable Interactions: A broad Feshbach resonance near 155 G allows for the s-wave scattering length to be adjusted over several orders of magnitude, from attractive to repulsive.[2]

  • Feshbach Resonance Accessibility: The primary Feshbach resonance used for tuning interactions is located at a magnetically accessible field of approximately 155 G.[2][4][5]

  • Research Applications: The ability to control interactions is critical for studying phenomena such as the collapse and explosion of attractive BECs (coined "bosenova"), and for creating stable condensates.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from experiments with ⁸⁵Rb, providing a reference for experimental design.

ParameterValueReference
IsotopeThis compound (⁸⁵Rb)[3]
Atomic Number37[3]
Laser Cooling Wavelength780 nm[3]
Doppler Cooling Limit140 µK[3]
Background Scattering Length (a_bg)-443 a₀[2]
Table 1: General Properties of this compound.
ParameterValueNotesReference
Resonance Center (B₀)155.0 GF=2, m_F=-2 hyperfine ground state[2][6]
Resonance Width (Δ)10.7 G[2]
Tunable Scattering Length (a)Can be tuned over several orders of magnitude, including positive and negative values.A stable condensate is typically formed with a positive scattering length.[2]
Typical Condensate Atom Number4 x 10⁴With a scattering length of a = +200 a₀[2]
Maximum Condensate Atom NumberUp to 8 x 10⁴[5]
Table 2: Feshbach Resonance and Condensate Parameters for ⁸⁵Rb.

Experimental Protocols

The creation of a stable ⁸⁵Rb BEC with tunable interactions is a multi-step process. The following protocol outlines a common approach involving sympathetic cooling with Rubidium-87 (⁸⁷Rb).

Initial Laser Cooling and Trapping
  • Vapor Preparation: Generate a vapor of both ⁸⁵Rb and ⁸⁷Rb isotopes in an ultra-high vacuum (UHV) chamber.

  • Magneto-Optical Trap (MOT): Use a standard six-beam MOT to capture and cool both ⁸⁵Rb and ⁸⁷Rb atoms. The cooling and repumping lasers should be tuned near the D2 transition at 780 nm.[3][7]

  • Optical Pumping: After the initial cooling, optically pump the ⁸⁵Rb atoms into the desired F=2, m_F=-2 hyperfine state.[6]

Magnetic Trapping and Sympathetic Cooling
  • Transfer to Magnetic Trap: Transfer the cold atomic cloud from the MOT to a tight Ioffe-Pritchard magnetic trap.

  • Sympathetic Cooling (Stage 1): Use the co-trapped ⁸⁷Rb atoms as a coolant to sympathetically cool the ⁸⁵Rb atoms through elastic collisions. ⁸⁷Rb is more amenable to direct evaporative cooling.

Evaporative Cooling in an Optical Dipole Trap
  • Transfer to Optical Dipole Trap: Transfer the pre-cooled atoms from the magnetic trap to a crossed optical dipole trap. This is crucial as applying the large bias field for the Feshbach resonance in a magnetic trap can be challenging.[2]

  • Feshbach Field Application: Apply a homogeneous magnetic field and ramp it to near the 155 G Feshbach resonance to control the ⁸⁵Rb scattering length.[4][5]

  • Forced Evaporation: Gradually lower the depth of the optical dipole trap to selectively remove the most energetic atoms of both species. This further cools the remaining atomic sample.

  • Tuning for Stability: During the final stages of evaporation, tune the magnetic field to achieve a positive scattering length for ⁸⁵Rb (e.g., a = +200 a₀) to ensure the stability of the forming condensate.[2][4]

Condensate Formation and Observation
  • BEC Formation: As the temperature drops below the critical temperature, a ⁸⁵Rb BEC will form.

  • Imaging: After a variable time-of-flight expansion, image the atomic cloud using absorption or fluorescence imaging to observe the characteristic bimodal distribution of a BEC.

Visualizations

Experimental Workflow for ⁸⁵Rb BEC Creation

G cluster_0 Initial Cooling cluster_1 Magnetic Trapping & Sympathetic Cooling cluster_2 Optical Trapping & Evaporation cluster_3 BEC Formation & Observation A Rubidium Vapor (⁸⁵Rb & ⁸⁷Rb) B Magneto-Optical Trap (MOT) A->B C Optical Pumping (⁸⁵Rb to F=2, mF=-2) B->C D Transfer to Magnetic Trap C->D E Sympathetic Cooling with ⁸⁷Rb D->E F Transfer to Crossed Optical Dipole Trap E->F G Apply & Tune Magnetic Field (near 155 G Feshbach Resonance) F->G H Forced Evaporative Cooling G->H I ⁸⁵Rb Bose-Einstein Condensate Formation H->I J Time-of-Flight Expansion & Imaging I->J

Caption: Workflow for creating a this compound BEC with tunable interactions.

Feshbach Resonance Tuning of Scattering Length

G cluster_0 Magnetic Field Control cluster_1 Atomic Interaction cluster_2 Interaction Regimes B_field External Magnetic Field (B) Scattering_Length s-wave Scattering Length (a) B_field->Scattering_Length Tunes via Feshbach Resonance (around B₀ = 155 G) Attractive Attractive (a < 0) Scattering_Length->Attractive Repulsive Repulsive (a > 0) Scattering_Length->Repulsive NonInteracting Near Zero (a ≈ 0) Scattering_Length->NonInteracting

Caption: Tuning atomic interactions in ⁸⁵Rb via a Feshbach resonance.

References

Application Notes and Protocols for Producing a Rubidium-85 Maser Oscillator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the design, construction, and operation of a Rubidium-85 (⁸⁵Rb) maser oscillator. The information is compiled and synthesized from foundational research in the field of atomic frequency standards.

Introduction

The this compound maser is a highly stable frequency source operating on the principle of microwave amplification by stimulated emission of radiation. It utilizes the hyperfine transition of ⁸⁵Rb atoms to generate a precise frequency output. This document outlines the necessary components, experimental setup, and operational procedures to establish a continuous-wave ⁸⁵Rb maser.

Principle of Operation

The core principle of the ⁸⁵Rb maser involves creating a population inversion between two hyperfine energy levels of the ⁸⁵Rb ground state. This is achieved through optical pumping. A beam of light from a ⁸⁵Rb lamp, filtered through a ⁸⁷Rb vapor cell, selectively excites atoms from the F=3 ground state to higher energy levels. These atoms then decay back to both the F=3 and F=2 ground states. Over time, this process depletes the F=3 state and overpopulates the F=2 state, creating the necessary population inversion. When these atoms are enclosed in a microwave cavity tuned to the hyperfine transition frequency (3.035 GHz), a single photon can trigger a cascade of stimulated emissions, leading to a self-sustaining microwave oscillation.

Signaling Pathway

The following diagram illustrates the key energy level transitions and processes involved in the operation of the ⁸⁵Rb maser.

G cluster_gs ⁸⁵Rb Ground State (5²S₁/₂) cluster_es ⁸⁵Rb Excited State (5²P₁/₂) F=3 F=3 Excited Excited State F=3->Excited Absorption MaserTransition Maser Transition (3.035 GHz) F=2 F=2 SpontaneousDecay Spontaneous Decay OpticalPumping Optical Pumping (⁸⁵Rb Lamp with ⁸⁷Rb Filter) SpontaneousDecay->F=3 Decay SpontaneousDecay->F=2 Decay MaserTransition->F=2 Stimulated Emission

Caption: Energy level diagram and transitions in a this compound maser.

Experimental Apparatus

The successful operation of a ⁸⁵Rb maser relies on the careful assembly and tuning of several key components.

Component Overview
ComponentDescriptionKey Parameters
⁸⁵Rb Lamp A discharge lamp containing ⁸⁵Rb and a carrier gas (e.g., Argon) to produce the pumping light.Isotope: ⁸⁵Rb, Carrier Gas: ~2 Torr Argon
⁸⁷Rb Filter Cell A glass cell containing ⁸⁷Rb vapor used to filter the light from the ⁸⁵Rb lamp.Isotope: ⁸⁷Rb
⁸⁵Rb Vapor Cell (Storage Bulb) A quartz bulb containing ⁸⁵Rb vapor and a buffer gas, placed within the microwave cavity.Isotope: ⁸⁵Rb, Buffer Gas: ~10 Torr Nitrogen
Microwave Cavity A resonant structure designed to amplify the microwave emission from the ⁸⁵Rb atoms.Mode: TE₀₁₁, Resonant Frequency: 3.035 GHz
Magnetic Shielding A multi-layered shield to isolate the maser from external magnetic fields.Material: Molypermalloy
Helmholtz Coils Coils to generate a weak, uniform magnetic field (C-field) to define the quantization axis.
Optical System Lenses and mirrors to collimate and direct the pumping light through the apparatus.
Electronics RF source for lamp excitation, temperature controllers, and a receiver for detecting the maser output.

Experimental Protocols

Preparation of the ⁸⁵Rb Vapor Cell

The ⁸⁵Rb vapor cell is a critical component, and its preparation requires careful handling of alkali metals.

Materials:

  • High-purity quartz bulb

  • Metallic ⁸⁵Rb

  • High-purity Nitrogen (N₂) gas

  • Vacuum system with a turbomolecular pump

  • Glassblowing lathe

Protocol:

  • Thoroughly clean the quartz bulb with a suitable solvent (e.g., acetone, methanol) and deionized water, followed by baking under high vacuum to remove any impurities.

  • Introduce a small amount (a few milligrams) of metallic ⁸⁵Rb into the bulb in a glove box under an inert atmosphere to prevent oxidation.

  • Connect the bulb to a vacuum system and evacuate to a pressure below 10⁻⁶ Torr.

  • Backfill the bulb with high-purity nitrogen gas to a pressure of approximately 10 Torr.[1]

  • Seal the bulb using a glassblowing lathe.

  • The sealed bulb should be carefully inspected for any leaks or imperfections.

Microwave Cavity Design and Construction

The microwave cavity must be precisely tuned to the ⁸⁵Rb hyperfine transition frequency.

Design Parameters:

  • Mode: TE₀₁₁

  • Frequency: 3.035 GHz

  • Material: Oxygen-free high-conductivity (OFHC) copper or silver-plated stainless steel.

  • Unloaded Quality Factor (Q₀): > 50,000[1]

Protocol:

  • Calculate the dimensions of a cylindrical cavity for the TE₀₁₁ mode at 3.035 GHz using standard microwave engineering formulas. The resonant frequency (f) of a TE₀₁₁ cylindrical cavity is given by: f = (c / 2π) * √((p'₀₁ / a)² + (π / d)²) where 'c' is the speed of light, 'a' is the radius, 'd' is the length of the cavity, and p'₀₁ is the first root of the derivative of the Bessel function J₀(x), which is approximately 3.832.

  • Machine the cavity from OFHC copper or stainless steel. If using stainless steel, the interior surfaces must be silver-plated to achieve a high Q-factor.

  • Incorporate a coupling loop or iris to allow for the extraction of the maser signal. The coupling should be weak to maintain a high Q-factor.

  • Include a tuning mechanism, such as a movable end-plate or a dielectric rod, to fine-tune the resonant frequency of the cavity.

  • Provide openings for the pumping light to pass through the cavity and for the vapor cell to be inserted. These openings should be designed to minimize perturbation of the microwave field.

Assembly of the Maser

The following workflow diagram illustrates the assembly process of the ⁸⁵Rb maser.

G cluster_prep Component Preparation cluster_assembly Maser Assembly cluster_operation Operation and Tuning VaporCell Prepare ⁸⁵Rb Vapor Cell MountCell Mount Vapor Cell in Cavity VaporCell->MountCell Cavity Construct Microwave Cavity Cavity->MountCell Optics Assemble Optical System AlignOptics Align Optical Pumping Beam Optics->AlignOptics Electronics Set up Electronics ConnectElectronics Connect Electronics Electronics->ConnectElectronics MountCavity Mount Cavity in Magnetic Shield MountCell->MountCavity MountCavity->AlignOptics AlignOptics->ConnectElectronics PowerOn Power on Components ConnectElectronics->PowerOn TuneCavity Tune Cavity to 3.035 GHz PowerOn->TuneCavity OptimizePumping Optimize Optical Pumping TuneCavity->OptimizePumping DetectOscillation Detect Maser Oscillation OptimizePumping->DetectOscillation

Caption: Experimental workflow for producing a this compound maser oscillator.

Protocol:

  • Mount the prepared ⁸⁵Rb vapor cell inside the microwave cavity.

  • Place the cavity assembly inside the innermost layer of the magnetic shielding.

  • Position the Helmholtz coils around the magnetic shield.

  • Assemble the optical system, including the ⁸⁵Rb lamp, a lens to collimate the light, the ⁸⁷Rb filter cell, and another lens to focus the light through the openings in the cavity and onto the vapor cell.[1] The ⁸⁵Rb lamp is excited by a ~100 MHz RF oscillator.[1]

  • Connect all electronic components, including the lamp's RF source, temperature controllers for the vapor cell and filter cell, the power supply for the Helmholtz coils, and the microwave receiver to the output of the cavity.

  • Seal the magnetic shield.

Operation and Tuning
  • Power on the temperature controllers and heat the ⁸⁵Rb vapor cell to approximately 50°C and the ⁸⁷Rb filter cell to its optimal filtering temperature.[1]

  • Turn on the RF source for the ⁸⁵Rb lamp to initiate the discharge and produce the pumping light.

  • Apply a weak current to the Helmholtz coils to generate a stable C-field.

  • Use a microwave signal generator and a network analyzer to precisely tune the cavity's resonant frequency to 3.035 GHz.

  • Optimize the intensity and focus of the pumping light to maximize the population inversion. This can be monitored by observing the absorption of the pumping light through the vapor cell.

  • With the external microwave source removed, use a sensitive microwave spectrum analyzer connected to the cavity output to detect the maser oscillation signal at 3.035 GHz. The power output is expected to be on the order of 10⁻¹¹ W.[1]

Performance Characteristics

The following table summarizes the expected performance characteristics of a ⁸⁵Rb maser based on published data.

ParameterTypical ValueReference
Operating Frequency 3.035 GHz[1]
Output Power ~10⁻¹¹ W[1]
Vapor Cell Temperature 50°C[1]
Buffer Gas Pressure (N₂) 10 Torr[1]
Cavity Unloaded Q > 50,000[1]

Conclusion

The construction of a this compound maser oscillator is a complex undertaking that requires expertise in atomic physics, microwave engineering, and vacuum technology. This document provides a foundational protocol to guide researchers in this process. Careful attention to the preparation of the vapor cell, the design of the microwave cavity, and the alignment of the optical pumping system is critical for achieving successful maser operation. The resulting highly stable frequency source has applications in precision timekeeping, spectroscopy, and fundamental physics research.

References

Application of Rubidium-85 in Atomic Clocks and Frequency Standards: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium-85, the most abundant stable isotope of rubidium, serves as a crucial component in a variety of atomic clocks and frequency standards. While Rubidium-87 is more commonly utilized in traditional lamp-pumped atomic clocks due to its larger hyperfine splitting, this compound has garnered significant interest for applications employing Coherent Population Trapping (CPT). This document provides detailed application notes and experimental protocols for the use of this compound in atomic clocks, with a focus on CPT-based systems. We will delve into the underlying principles, performance characteristics, and the practical steps required to implement a this compound atomic frequency standard.

Quantitative Data Presentation

A comprehensive comparison of the key performance parameters for this compound and Rubidium-87 based atomic clocks is presented below. The data for this compound is primarily from CPT-based clocks, which represents the most common application for this isotope.

ParameterThis compoundRubidium-87Notes
Natural Abundance ~72.2%~27.8%This compound is the more naturally abundant isotope.
Nuclear Spin (I) 5/23/2Affects the hyperfine structure.
Ground State Hyperfine Splitting ~3.035 GHz[1]~6.834 GHz[2]The larger splitting in Rb-87 is advantageous for microwave cavity size and reduces sensitivity to magnetic fields.
Short-term Frequency Stability (Allan Deviation) 7 x 10⁻¹¹ /√τ (for τ < 100 s)[3][4][5][6]~5 x 10⁻¹² /√τData for Rb-85 is for CPT clocks. Rb-87 stability is for conventional lamp-pumped clocks.
Long-term Frequency Stability ~1 x 10⁻¹¹ (100 s < τ < 10⁴ s)[3][4][5][6]Can reach 10⁻¹⁴ over long averaging timesLong-term stability is influenced by various environmental factors.
Temperature Coefficient of Frequency ~1 Hz/°C (3.3 x 10⁻¹⁰ /°C)[4]Can be compensated to < 10⁻¹³ /°C with buffer gas mixturesHighly dependent on the buffer gas composition and pressure.
Magnetic Field Sensitivity (Second-Order Zeeman Shift) Higher due to smaller hyperfine splittingLower due to larger hyperfine splittingA key advantage of Rb-87 for clock performance.
Typical Linewidth of CPT Resonance ~1.7 kHz[4][6]~300 Hz[7]Narrower linewidths generally lead to better clock stability.
Typical Contrast of CPT Resonance ~1.8%[4][6]~1.6%[7]Higher contrast improves the signal-to-noise ratio.

Signaling Pathways and Experimental Workflow

Atomic Energy Levels of this compound

The operation of a this compound atomic clock relies on the precise energy difference between two hyperfine levels of its ground state. The following diagram illustrates the relevant energy levels of the D1 transition, which is commonly used in CPT-based clocks.

Rubidium85_EnergyLevels F=3 F=3 F'=2 F'=2 F=3->F'=2 ν₂ F=2 F=2 F=2->F'=2 ν₁ F'=3 F'=3 F'=2->F=3 F'=2->F=2

This compound D1 line hyperfine structure for CPT.
Experimental Workflow for a this compound CPT Atomic Clock

The following diagram outlines the typical experimental workflow for establishing a frequency lock to the this compound CPT resonance.

CPT_Clock_Workflow cluster_laser Laser System cluster_physics Physics Package cluster_electronics Electronics Laser VCSEL @ 795 nm Modulator Current Modulator Laser->Modulator Laser Beam Optics Optics (Polarizer, λ/4 plate) Modulator->Optics Modulated Beam RbCell Rb-85 Vapor Cell (with buffer gas) Optics->RbCell Detector Photodetector RbCell->Detector LockIn Lock-in Amplifier Detector->LockIn Transmission Signal MicrowaveSource Microwave Synthesizer (~1.5175 GHz) MicrowaveSource->Modulator Modulation Signal (ν_hfs / 2) Servo Servo Controller LockIn->Servo Error Signal OCXO Oven-Controlled Crystal Oscillator (OCXO) Servo->OCXO Correction Signal OCXO->MicrowaveSource Reference Frequency

Workflow for a Rb-85 CPT atomic clock.
Frequency Locking Feedback Loop

The stability of the atomic clock is achieved through a feedback loop that locks the frequency of a local oscillator (typically an OCXO) to the atomic resonance.

Frequency_Locking_Loop OCXO OCXO MicrowaveSynth Microwave Synthesizer OCXO->MicrowaveSynth Reference Frequency RbAtoms This compound Atoms MicrowaveSynth->RbAtoms Microwave Interrogation Detector Photodetector RbAtoms->Detector Atomic Response (Transmission) Demodulator Demodulator / Lock-in Detector->Demodulator Detected Signal Servo Servo Controller Demodulator->Servo Error Signal Servo->OCXO Correction Signal

Frequency locking feedback loop diagram.

Experimental Protocols

Protocol 1: Laser Setup and Locking to the this compound D1 Line

Objective: To set up a tunable diode laser and lock its frequency to a specific transition on the this compound D1 line (~795 nm).

Materials:

  • Vertical-Cavity Surface-Emitting Laser (VCSEL) or External Cavity Diode Laser (ECDL) tunable around 795 nm.

  • Laser diode controller (current and temperature).

  • This compound vapor cell.

  • Optical components: lenses, mirrors, polarizing beamsplitters, half-wave plate, quarter-wave plate.

  • Photodetector.

  • Oscilloscope.

  • Lock-in amplifier.

  • Function generator.

  • Servo controller (e.g., PID controller).

Procedure:

  • Laser Setup:

    • Mount the laser diode in a suitable housing with temperature control.

    • Set up the laser beam path using lenses and mirrors to collimate the beam.

    • Direct the laser beam through the this compound vapor cell.

    • Place a photodetector after the cell to measure the transmitted light intensity.

  • Doppler-Broadened Spectroscopy:

    • Connect the photodetector output to an oscilloscope.

    • Slowly scan the laser current to sweep the laser frequency across the this compound D1 transitions.

    • Observe the absorption profile on the oscilloscope. You should see two main absorption dips corresponding to the transitions from the F=2 and F=3 ground states.

  • Saturated Absorption Spectroscopy (for higher precision locking):

    • Split the laser beam into a strong pump beam and a weak probe beam using a polarizing beamsplitter and a half-wave plate.

    • Direct the pump and probe beams to counter-propagate through the this compound vapor cell.

    • Monitor the absorption of the probe beam with a photodetector.

    • The saturated absorption spectrum will show sharp, Doppler-free features (crossover resonances and hyperfine transition peaks) on top of the Doppler-broadened background.

  • Frequency Locking:

    • Modulate the laser frequency at a known frequency (e.g., a few kHz) using the function generator to dither the laser current.

    • Feed the photodetector signal and the modulation reference from the function generator into the lock-in amplifier.

    • The lock-in amplifier will output a dispersive error signal when the laser frequency is near a resonance.

    • Send this error signal to the servo controller.

    • The servo controller will generate a correction signal that is fed back to the laser controller's current or piezo input to keep the laser frequency locked to the desired transition.

Protocol 2: Microwave Interrogation and CPT Resonance Detection

Objective: To generate the CPT resonance in this compound and detect the associated transparency peak.

Materials:

  • Frequency-locked laser system from Protocol 1.

  • Microwave frequency synthesizer capable of generating a signal at half the hyperfine splitting frequency of this compound (~1.5175 GHz).

  • Bias-T for modulating the laser injection current.

  • This compound vapor cell with buffer gas (e.g., a mixture of Ne and Ar).

  • Temperature controller for the vapor cell.

  • Magnetic shielding for the vapor cell.

  • Photodetector and data acquisition system.

Procedure:

  • Microwave Modulation:

    • Connect the output of the microwave synthesizer to the RF port of the bias-T.

    • Connect the DC port of the bias-T to the laser diode controller.

    • The modulated current will create optical sidebands on the laser output, separated by the microwave frequency.

  • CPT Resonance Observation:

    • Direct the modulated and circularly polarized laser beam through the heated this compound vapor cell. The cell should be within magnetic shields to minimize external magnetic fields.

    • Monitor the transmitted light intensity with a photodetector.

    • Slowly sweep the microwave frequency around half of the ground state hyperfine splitting frequency (~1.5175 GHz).

    • When the frequency difference between the two first-order optical sidebands matches the hyperfine splitting of this compound, a narrow CPT resonance (a sharp increase in transmission) will be observed.

  • Optimization of CPT Signal:

    • Adjust the laser power, microwave power, and cell temperature to maximize the contrast and minimize the linewidth of the CPT resonance. The optimal parameters will depend on the specific vapor cell and experimental setup.

Protocol 3: Frequency Stabilization to the CPT Resonance

Objective: To lock the frequency of a local oscillator to the CPT resonance, thereby creating a stable frequency standard.

Materials:

  • Complete CPT resonance setup from Protocol 2.

  • Stable local oscillator (e.g., an Oven-Controlled Crystal Oscillator - OCXO).

  • Frequency modulation capability for the microwave synthesizer.

  • Lock-in amplifier or digital servo system.

Procedure:

  • Error Signal Generation:

    • Modulate the frequency of the microwave synthesizer at a low frequency (e.g., a few hundred Hz).

    • This will dither the position of the CPT resonance.

    • The photodetector signal will now contain a component at the modulation frequency.

    • Feed the photodetector signal and the modulation reference to a lock-in amplifier.

    • The lock-in amplifier will output a dispersive error signal that is proportional to the detuning of the microwave frequency from the center of the CPT resonance.

  • Closing the Feedback Loop:

    • Send the error signal from the lock-in amplifier to a servo controller (e.g., a PID controller).

    • The output of the servo controller is used to adjust the frequency of the OCXO.

    • This correction signal will keep the OCXO frequency, and consequently the microwave frequency, locked to the center of the CPT resonance.

  • Performance Evaluation:

    • The frequency stability of the locked OCXO can be measured by comparing its output to a reference frequency standard using a frequency counter and calculating the Allan deviation.

Conclusion

This compound offers a viable and, in some respects, advantageous alternative to Rubidium-87 for atomic clock applications, particularly in the context of CPT-based systems. Its high natural abundance and amenability to CPT techniques make it an attractive option for compact and low-power frequency standards. While its smaller hyperfine splitting presents some challenges, ongoing research and development in laser technology and electronics continue to improve the performance of this compound atomic clocks. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists interested in exploring the potential of this compound for high-precision timing and frequency control.

References

Application Notes and Protocols for Rubidium Isotope Separation via Light-Induced Drift

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Light-Induced Drift (LID) method for the separation of Rubidium (Rb) isotopes. Included are the fundamental principles of LID, comprehensive experimental protocols, and a summary of quantitative data from relevant studies. Visual diagrams are provided to illustrate the experimental workflow and the underlying physical mechanism. This guide is intended for researchers and scientists interested in applying this advanced isotope separation technique.

Introduction to Light-Induced Drift (LID)

Light-induced drift is a physical phenomenon that enables the separation of isotopes of an element in a gaseous state by leveraging the subtle differences in their interaction with laser light. The process relies on two key principles: velocity-selective excitation and state-dependent collisional cross-sections.

When a laser is tuned to a specific resonant frequency of one isotope (e.g., ⁸⁵Rb), it preferentially excites atoms of that isotope that are moving with a certain velocity along the laser beam's axis, due to the Doppler effect. This creates a non-equilibrium velocity distribution for the excited atoms of the target isotope.

In the presence of a buffer gas, these excited atoms will have a different collisional cross-section compared to their ground-state counterparts. This difference in interaction with the buffer gas leads to a net drift of the selectively excited isotope either in the direction of or opposite to the laser beam propagation. By carefully controlling the laser frequency and other experimental parameters, one can induce a drift and subsequent spatial separation of the desired Rubidium isotope. This method offers a high degree of selectivity and can achieve significant enrichment of either ⁸⁵Rb or ⁸⁷Rb.[1][2]

Experimental Setup

The experimental setup for LID of Rubidium isotopes typically consists of a tunable laser system, a vapor cell containing Rubidium and a buffer gas, and a system for analyzing the isotopic composition. A schematic of a typical setup is shown below.

Key Components:
  • Tunable Laser System: Diode lasers are commonly used for both pumping and re-pumping of the Rubidium atoms.[1] A Ti:Sapphire laser can also be used to induce the LID effect. The primary laser (pumping laser) is tuned to a specific hyperfine transition of either ⁸⁵Rb or ⁸⁷Rb. A second laser (re-pumping laser) is often employed to prevent atoms from accumulating in a hyperfine state that does not interact with the pumping laser, thereby enhancing the efficiency of the process.

  • Rubidium Vapor Cell: A glass cell containing a small amount of Rubidium metal and a buffer gas (e.g., Krypton) at a specific pressure. The cell is heated to create a sufficient vapor pressure of Rubidium. The inner walls of the cell may be coated with a material like paraffin (B1166041) to reduce the sticking of Rubidium atoms to the surface.[1]

  • Optical Components: A series of lenses, mirrors, and polarized beam splitters are used to direct and shape the laser beams through the vapor cell.

  • Detection System: An absorption spectroscopy setup is typically used to measure the isotopic ratio of Rubidium in the vapor. This involves passing a probe laser beam through the cell and measuring its absorption at the resonant frequencies of ⁸⁵Rb and ⁸⁷Rb.

Experimental Protocols

The following protocols provide a general guideline for performing Rubidium isotope separation using the LID method.

Preparation of the Rubidium Vapor Cell
  • Cell Fabrication: A clean, evacuated glass cell is prepared.

  • Rubidium Loading: A small ampoule of Rubidium metal is introduced into the cell under vacuum.

  • Buffer Gas Filling: A specific pressure of a buffer gas (e.g., Krypton) is introduced into the cell. The cell is then sealed.

  • Coating (Optional): For certain applications, the inner surface of the cell is coated with paraffin to minimize surface interactions.[1]

  • Temperature Control: The cell is placed in an oven or heating apparatus that allows for precise temperature control to regulate the Rubidium vapor pressure.

Laser System Setup and Tuning
  • Laser Wavelength: The pumping laser is tuned to the D2 transition line of the desired Rubidium isotope (approximately 780 nm). For example, to enrich ⁸⁵Rb, the laser can be tuned to the 5S₁⸝₂(F=3) to 5P₃⸝₂(F'=4) transition.

  • Frequency Stabilization: The laser frequency is stabilized using techniques such as saturated absorption spectroscopy to ensure precise and stable targeting of the desired isotopic transition.

  • Re-pumping Laser: The re-pumping laser is tuned to a transition that will excite atoms from the other ground-state hyperfine level (e.g., for ⁸⁵Rb, the F=2 ground state) back into the optical pumping cycle.

  • Laser Power: The power of the pumping and re-pumping lasers is adjusted to optimize the LID effect.

Isotope Separation Procedure
  • Vapor Preparation: The Rubidium cell is heated to the desired temperature to achieve the target vapor pressure.

  • Laser Irradiation: The co-propagating pumping and re-pumping laser beams are directed through the vapor cell.

  • Drift Induction: The velocity-selective excitation by the pumping laser and subsequent collisions with the buffer gas induce a drift of the target isotope along the length of the cell.

  • Equilibrium: The system is allowed to reach a steady state where a concentration gradient of the isotopes is established.

Isotope Ratio Measurement
  • Absorption Spectroscopy: A weak probe laser beam is passed through a specific region of the cell.

  • Frequency Scan: The frequency of the probe laser is scanned across the absorption lines of both ⁸⁵Rb and ⁸⁷Rb.

  • Data Acquisition: The absorption spectrum is recorded using a photodetector and data acquisition system.

  • Analysis: The relative abundances of the isotopes are determined by analyzing the areas of their respective absorption peaks in the spectrum, often using Beer-Lambert's law.[1]

Quantitative Data

The efficiency of the LID process is dependent on several experimental parameters. The following table summarizes some reported quantitative results for Rubidium isotope separation.

Pumping Laser TargetRe-pumping Laser TargetBuffer Gas (Pressure)Temperature (°C)Initial ⁸⁵Rb:⁸⁷Rb RatioFinal ⁸⁵Rb:⁸⁷Rb Ratio (Enrichment)Reference
⁸⁵Rb (F=3)⁸⁵Rb (F=2)Kr702.59 : 14.3 : 1 (⁸⁵Rb enriched)[1]
⁸⁷Rb (F=2)⁸⁷Rb (F=1)Kr702.59 : 11.9 : 1 (⁸⁷Rb enriched)[1]
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified⁸⁵Rb concentration ≥ 94%

Visual Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_cell Prepare Rb Vapor Cell setup_lasers Setup & Tune Lasers prep_cell->setup_lasers heat_cell Heat Cell to Operating Temp. setup_lasers->heat_cell irradiate Irradiate with Pumping & Re-pumping Lasers heat_cell->irradiate induce_drift Induce Light-Induced Drift irradiate->induce_drift absorption_spec Perform Absorption Spectroscopy induce_drift->absorption_spec analyze_data Analyze Isotope Ratios absorption_spec->analyze_data

Caption: Experimental workflow for Rubidium isotope separation using LID.

Mechanism of Light-Induced Drift

lid_mechanism cluster_process Light-Induced Drift Mechanism laser Tunable Laser Beam rb_vapor Rubidium Vapor (85Rb & 87Rb) + Buffer Gas laser->rb_vapor Interaction doppler Doppler Shift rb_vapor->doppler excitation Velocity-Selective Excitation of Target Isotope (e.g., 85Rb) doppler->excitation Enables collision State-Dependent Collisions with Buffer Gas excitation->collision Leads to drift Net Drift of Excited Isotope collision->drift separation Spatial Separation of Isotopes drift->separation

Caption: The physical mechanism of light-induced drift for isotope separation.

References

Application Notes and Protocols for the Use of Rubidium-85 in Nonlinear Atom-Laser Interaction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Rubidium-85 (⁸⁵Rb) in pioneering experiments exploring nonlinear interactions between atoms and laser light. The unique properties of ⁸⁵Rb, including its hyperfine structure and scattering characteristics, make it a versatile tool for investigating fundamental quantum phenomena and developing advanced quantum technologies. This document outlines key experimental protocols, presents relevant quantitative data, and illustrates the underlying physical processes through detailed diagrams.

Key Applications of this compound in Nonlinear Optics

This compound is a preferred atomic species for a variety of nonlinear optics experiments due to its convenient energy level structure, which is accessible with commercially available diode lasers, and its relatively high natural abundance (72.2%).[1][2] Key areas of application include:

  • Electromagnetically Induced Transparency (EIT): EIT is a quantum interference effect that renders an otherwise opaque medium transparent to a resonant probe laser beam in the presence of a stronger coupling laser.[1][3][4] In ⁸⁵Rb, EIT can be observed in various energy level configurations (Lambda, V, and Ladder-type systems), allowing for applications in slow light, quantum memory, and optical switching.[1][3][4][5]

  • Four-Wave Mixing (FWM): FWM is a nonlinear optical process where three initial light waves interact within a medium to produce a fourth wave. In ⁸⁵Rb vapor, FWM is used to generate quantum-correlated "twin beams" of light, which are a valuable resource for quantum imaging, quantum sensing, and quantum information processing.[6][7][8][9]

  • Bose-Einstein Condensates (BECs): A BEC is a state of matter where a dilute gas of bosons is cooled to temperatures very near absolute zero. ⁸⁵Rb BECs provide a controllable platform for studying nonlinear atom optics, including the formation of solitons and the exploration of quantum phase transitions.[10][11][12] The ability to tune the interatomic interactions in ⁸⁵Rb via Feshbach resonances is a key advantage.[10][11][12][13]

  • Feshbach Resonance Spectroscopy: Feshbach resonances allow for the precise control of the scattering length between atoms in a BEC by applying an external magnetic field.[13] In ⁸⁵Rb, these resonances are used to manipulate the nonlinear interactions, enabling the study of strongly interacting quantum gases and the formation of ultracold molecules.[13][14]

Quantitative Data for this compound Experiments

The following tables summarize key quantitative data for experiments involving this compound.

Table 1: Atomic Properties of this compound

PropertyValueReference
Natural Abundance72.17%[1][2]
Atomic Mass84.911789738 u
Ground State Hyperfine Splitting (5²S₁/₂)3.036 GHz[2][3][8]
D2 Line Transition (5²S₁/₂ → 5²P₃/₂)780.24 nm[2][4][15]
D1 Line Transition (5²S₁/₂ → 5²P₁/₂)794.98 nm[6]

Table 2: Parameters for Feshbach Resonances in ⁸⁵Rb

Resonance FeatureMagnetic Field (Gauss)Width (Gauss)Background Scattering Length (a₀)Reference
F=2, mF=-2 state155.041(18)10.71(2)-443(3)[13]
F=2, mF=-2 state155.2(4)11.6(5)-[16]

Table 3: Typical Experimental Parameters for Nonlinear Phenomena in ⁸⁵Rb

ExperimentParameterTypical ValueReference
Electromagnetically Induced TransparencyCoupling Laser Power12 - 25 mW[4]
Probe Laser PowerTens of microwatts[17]
Vapor Cell Temperature70 °C[3]
Four-Wave MixingPump Laser Power400 - 700 mW[6][9]
Vapor Cell Temperature~121 °C[8]
Two-photon Detuning (δ)Held fixed during scans[6]
Bose-Einstein CondensateNumber of Atoms4 x 10⁴[10][11][12]
Scattering Length (tunable)+200 a₀[10][11]
Optical Dipole Trap Wavelengthe.g., 1064 nm[12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol for Electromagnetically Induced Transparency (EIT)

This protocol describes the observation of EIT in a V-type system in ⁸⁵Rb vapor.

1. Experimental Setup:

  • Utilize two single-mode tunable external cavity diode lasers (ECDLs), one as the "probe" and one as the "coupling" laser, both tuned to the D2 line of ⁸⁵Rb (780 nm).[3]
  • Direct the probe and coupling beams to co-propagate through a heated glass cell containing natural abundance rubidium vapor.
  • Control the temperature of the vapor cell to regulate the atomic density. A typical operating temperature is 70°C.[3]
  • Use a photodiode to detect the transmission of the probe laser after the vapor cell.
  • Employ standard optical components such as mirrors, lenses, and beam splitters to manage the laser beams.

2. Procedure:

  • Set the coupling laser to be resonant with a specific hyperfine transition, for example, the 5²S₁/₂(F=3) -> 5²P₃/₂(F'=3) transition.[3]
  • Scan the frequency of the weak probe laser across the relevant hyperfine transitions.
  • Record the transmission of the probe laser through the vapor cell with and without the coupling laser present.
  • Observe the absorption profile of the probe laser. Without the coupling beam, broad absorption corresponding to the ground state hyperfine splitting will be visible.[3]
  • With the coupling beam on, a narrow transparency window (the EIT peak) should appear within the absorption profile at the frequency where the two-photon resonance condition is met.[3][5]
  • Characterize the width and height of the EIT peak as a function of coupling laser power and atomic density.

Protocol for Four-Wave Mixing (FWM)

This protocol outlines the generation of quantum-correlated twin beams using FWM in a hot ⁸⁵Rb vapor cell.

1. Experimental Setup:

  • Use a single high-power laser source (e.g., a tapered amplifier) to generate the pump beam.
  • Generate a weaker probe beam, for instance, by splitting off a small portion of the main laser and frequency shifting it with an acousto-optic modulator (AOM).
  • The pump and probe beams are crossed at a small angle inside a heated, isotopically pure ⁸⁵Rb vapor cell.[8]
  • Heat the cell to approximately 121°C to achieve sufficient atomic density.[8]
  • The interaction generates a fourth beam, the "conjugate" beam, at a new frequency.
  • Use balanced photodetectors to measure the intensity correlations between the probe and conjugate beams.

2. Procedure:

  • Set the pump laser frequency to be blue-detuned from a specific atomic transition, for example, the 5S₁/₂, F=2 to 5P₁/₂, F=3 transition.[8]
  • Inject the probe beam, detuned from the pump by the ground-state hyperfine splitting frequency (approximately 3.036 GHz).[8]
  • Optimize the FWM gain by adjusting the pump power, one-photon detuning (Δ), and two-photon detuning (δ).
  • Measure the intensity noise of the individual probe and conjugate beams, and the intensity difference noise between them.
  • A reduction in the intensity difference noise below the standard quantum limit (shot noise level) indicates the generation of squeezed twin beams.[8]

Protocol for Creating a ⁸⁵Rb Bose-Einstein Condensate (BEC)

This protocol describes the creation of a ⁸⁵Rb BEC with tunable interactions via sympathetic cooling with ⁸⁷Rb.[10][11]

1. Experimental Setup:

  • A dual-species magneto-optical trap (MOT) is used to capture and cool both ⁸⁵Rb and ⁸⁷Rb atoms.
  • The atoms are then transferred to a tight Ioffe-Pritchard magnetic trap for further cooling.[10][11]
  • Subsequently, the atoms are loaded into a weak, large-volume crossed optical dipole trap.[10][11]
  • A set of magnetic field coils (Feshbach coils) are used to apply a precise magnetic field to tune the interatomic interactions.

2. Procedure:

  • Laser Cooling: Use lasers to cool both isotopes in the MOT to microkelvin temperatures.
  • Magnetic Trapping and Evaporative Cooling: Transfer the atoms to the magnetic trap. Selectively remove the most energetic atoms using a radio-frequency "knife" to cool the remaining cloud. ⁸⁷Rb is used as a sympathetic coolant for ⁸⁵Rb.
  • Optical Trapping and Feshbach Tuning: Load the pre-cooled atoms into the optical dipole trap. Apply a magnetic field near the 155 G Feshbach resonance to control the ⁸⁵Rb scattering length.[10][11][12]
  • Final Evaporative Cooling: Lower the power of the optical dipole trap lasers to perform the final stage of evaporative cooling, driving the ⁸⁵Rb atoms into the BEC phase.
  • Imaging: Use absorption imaging to observe the characteristic bimodal density distribution of the BEC (a dense central condensate peak on top of a broader thermal cloud).

Diagrams of Experimental Schemes and Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and workflows described in these application notes.

EIT_V_System V-Type EIT Scheme in ⁸⁵Rb Ground State (5²S₁/₂) Ground State (5²S₁/₂) Excited State (5²P₃/₂) Excited State (5²P₃/₂) Ground State (5²S₁/₂)->Excited State (5²P₃/₂) Probe Laser (Ωp) Ground State (5²S₁/₂)->Excited State (5²P₃/₂) Coupling Laser (Ωc) FWM_Scheme Double-Lambda FWM Scheme GS1 Ground State |g1⟩ ES1 Excited State |e1⟩ GS1->ES1 Pump (ωp) GS2 Ground State |g2⟩ GS2->ES1 Probe (ωpr) ES2 Excited State |e2⟩ GS2->ES2 Pump (ωp) ES2->GS1 Conjugate (ωc) BEC_Workflow Workflow for ⁸⁵Rb BEC Creation cluster_0 cluster_1 Start ⁸⁵Rb and ⁸⁷Rb Atomic Source MOT Magneto-Optical Trap (MOT) Start->MOT MT Magnetic Trap MOT->MT Transfer ODT Optical Dipole Trap MT->ODT Transfer BEC ⁸⁵Rb Bose-Einstein Condensate ODT->BEC Imaging Absorption Imaging BEC->Imaging Step1 Laser Cooling Step2 Evaporative Cooling (Sympathetic with ⁸⁷Rb) Step3 Feshbach Tuning Step4 Final Evaporation Step5 Observation

References

Application Notes and Protocols: Neutron Capture Cross Section Measurements for Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental data and protocols for measuring the neutron capture cross section of Rubidium-85 (⁸⁵Rb). This information is crucial for various fields, including nuclear astrophysics, reactor physics, and medical isotope production.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data from experimental measurements of the neutron capture cross section of ⁸⁵Rb.

Table 1: Thermal Neutron Capture Cross Section of ⁸⁵Rb

ParameterValueUncertainty
Thermal Capture Cross Section (σth)0.48 barns± 0.01 barns

Data sourced from evaluations of experimental data.[1]

Table 2: Maxwellian-Averaged Neutron Capture Cross Sections for ⁸⁵Rb

Thermal Energy (kT) (keV)Cross Section (mb)
5235
10155
20101
3079
4067
5058
6052
7047
8043
9040
10037

These values are computed from differential data obtained using the time-of-flight (TOF) technique.[2]

Table 3: Resonance Parameters for Neutron Capture on ⁸⁵Rb

ParameterValueUncertainty
s-wave strength function (S₀)(0.94) x 10⁻⁴± 0.11 x 10⁻⁴
Average level spacing ()133 eV± 11 eV
Average radiative width (<Γγ>)328 meV± 18 meV

These parameters were determined for 138 resonance levels in the energy region below 18.5 keV.[3][4][5]

Experimental Protocols

Two primary methods are employed for measuring the neutron capture cross section of ⁸⁵Rb: the time-of-flight (TOF) technique and the activation method.

Time-of-Flight (TOF) Method

This method measures the neutron capture cross section as a function of neutron energy.

Principle: A pulsed neutron beam is directed at a ⁸⁵Rb sample. The time it takes for neutrons of different energies to travel a known distance (the "flight path") to the sample is measured. When a neutron is captured by a ⁸⁵Rb nucleus, prompt gamma-rays are emitted. By detecting these gamma-rays in coincidence with the neutron arrival time, the capture events can be correlated with specific neutron energies.

Detailed Protocol:

  • Neutron Production: Generate a pulsed beam of neutrons. This is often achieved using a linear accelerator (linac) where an electron beam strikes a heavy metal target (e.g., tantalum), producing bremsstrahlung photons which in turn produce neutrons via (γ,n) reactions.

  • Neutron Moderation: The fast neutrons produced are passed through a moderator (e.g., a water-filled container) to slow them down to a wide range of energies (from thermal to keV and MeV).

  • Flight Path: The moderated neutrons travel down an evacuated flight path of a known length (e.g., several tens of meters). This allows for the separation of neutrons by energy, as higher energy neutrons will arrive at the end of the flight path sooner than lower energy neutrons.

  • Sample Preparation: A sample of highly enriched ⁸⁵Rb, typically in the form of a stable compound like Rubidium Chloride (RbCl), is placed at the end of the flight path. The sample is usually canned in a material with a low neutron capture cross section (e.g., aluminum).

  • Gamma-Ray Detection: An array of gamma-ray detectors (e.g., C₆D₆ liquid scintillators or high-purity germanium detectors) is placed around the sample to detect the prompt gamma-rays emitted upon neutron capture.

  • Data Acquisition: The detector signals are processed by a time-of-flight data acquisition system. This system records the time difference between the initial neutron pulse and the detection of a gamma-ray, as well as the energy of the detected gamma-ray.

  • Data Analysis:

    • The time-of-flight spectrum is converted into a neutron energy spectrum.

    • The number of capture events at each neutron energy is determined.

    • The neutron flux at the sample position is measured using a neutron flux monitor (e.g., a ⁶Li-glass scintillator).

    • The capture yield (the fraction of incident neutrons that are captured) is calculated.

    • The neutron capture cross section is then determined from the capture yield, the neutron flux, and the number of ⁸⁵Rb atoms in the sample.

Activation Method

This method is used to measure the neutron capture cross section at a specific neutron energy, typically thermal energy.

Principle: A sample of ⁸⁵Rb is irradiated with a known neutron flux. The neutron capture reaction ⁸⁵Rb(n,γ)⁸⁶Rb produces the radioactive isotope ⁸⁶Rb. After irradiation, the activity of the ⁸⁶Rb in the sample is measured by detecting the gamma-rays emitted during its radioactive decay. The neutron capture cross section can then be calculated from the measured activity, the neutron flux, and the irradiation time.

Detailed Protocol:

  • Sample Preparation: A known mass of a stable rubidium compound (e.g., RbCl) is prepared. The isotopic abundance of ⁸⁵Rb in the sample must be known.

  • Irradiation: The sample is placed in a well-characterized neutron field, such as that from a nuclear reactor or a calibrated neutron source. The neutron flux at the sample position must be accurately known. The sample is irradiated for a predetermined amount of time.

  • Cooling: After irradiation, the sample is allowed to "cool" for a period to allow short-lived interfering radioisotopes to decay.

  • Gamma-Ray Spectroscopy: The irradiated sample is placed in front of a high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) detector, to measure the characteristic gamma-rays emitted from the decay of ⁸⁶Rb (e.g., the 1076.6 keV gamma-ray).

  • Data Acquisition: A multichannel analyzer is used to acquire a gamma-ray energy spectrum. The spectrum is collected for a sufficient time to obtain good statistical accuracy in the photopeak corresponding to the ⁸⁶Rb decay.

  • Data Analysis:

    • The net area of the characteristic gamma-ray peak of ⁸⁶Rb is determined.

    • The activity of ⁸⁶Rb at the end of the irradiation is calculated using the detector efficiency at the gamma-ray energy, the gamma-ray emission probability, and the decay constant of ⁸⁶Rb.

    • The reaction rate per target atom is calculated from the activity.

    • The neutron capture cross section is then determined by dividing the reaction rate per atom by the neutron flux.

Mandatory Visualization

Experimental_Workflow_TOF cluster_Neutron_Production Neutron Production & Moderation cluster_Measurement Time-of-Flight Measurement cluster_Data_Acquisition Data Acquisition & Analysis Linac Pulsed Electron Beam Target Heavy Metal Target (e.g., Ta) Linac->Target (e⁻) Moderator Neutron Moderator Target->Moderator (γ,n) -> fast n FlightPath Evacuated Flight Path Moderator->FlightPath pulsed, moderated n Sample ⁸⁵Rb Sample FlightPath->Sample FluxMonitor Neutron Flux Monitor FlightPath->FluxMonitor Detectors Gamma-Ray Detectors Sample->Detectors Prompt γ-rays DAQ Time-of-Flight Data Acquisition Detectors->DAQ FluxMonitor->DAQ Analysis Data Analysis DAQ->Analysis CrossSection Neutron Capture Cross Section (σ(E)) Analysis->CrossSection

Caption: Workflow for the Time-of-Flight (TOF) measurement of the ⁸⁵Rb neutron capture cross section.

Experimental_Workflow_Activation cluster_Irradiation Sample Irradiation cluster_Measurement Activity Measurement cluster_Data_Analysis Data Analysis NeutronSource Known Neutron Flux (e.g., Reactor) Irradiation Irradiation NeutronSource->Irradiation SamplePrep ⁸⁵Rb Sample Preparation SamplePrep->Irradiation Cooling Cooling Period Irradiation->Cooling GammaSpec Gamma-Ray Spectroscopy (HPGe) Cooling->GammaSpec SpectrumAnalysis Spectrum Analysis GammaSpec->SpectrumAnalysis ActivityCalc Activity Calculation of ⁸⁶Rb SpectrumAnalysis->ActivityCalc CrossSection Thermal Capture Cross Section (σth) ActivityCalc->CrossSection

References

Application Notes and Protocols: The Role of Rubidium-85 in Rb-Sr Geochronology

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Rubidium-Strontium (Rb-Sr) Geochronology

Rubidium-Strontium (Rb-Sr) geochronology is a radiometric dating method used to determine the age of rocks and minerals. The technique is based on the beta decay of the radioactive isotope Rubidium-87 (⁸⁷Rb) to the stable isotope Strontium-87 (⁸⁷Sr).[1][2][3] With a very long half-life of approximately 49.23 billion years, this isotopic system is particularly well-suited for dating ancient terrestrial and extraterrestrial materials, including some of the oldest rocks on Earth, lunar samples, and meteorites.[1][2][4] The method is also valuable for determining the timing of metamorphic events.[1][5]

The fundamental principle involves measuring the accumulation of radiogenic ⁸⁷Sr in a sample over geological time. By quantifying the parent isotope (⁸⁷Rb) and the daughter isotope (⁸⁷Sr), along with a stable reference isotope of strontium (Strontium-86, or ⁸⁶Sr), the time elapsed since the rock or mineral formed and became a closed system can be calculated.[5][6]

The Critical Role of Rubidium-85

While the radioactive decay of ⁸⁷Rb is the engine of the Rb-Sr dating system, the stable, non-radiogenic isotope this compound (⁸⁵Rb) plays a crucial, albeit indirect, role. Natural rubidium is composed of two isotopes: the stable ⁸⁵Rb and the radioactive ⁸⁷Rb.[7][8] ⁸⁵Rb is the more abundant of the two, making up approximately 72.17% of total rubidium.[8]

The core of Rb-Sr dating lies in determining the precise ratio of the parent isotope ⁸⁷Rb to a stable reference isotope, ⁸⁶Sr. However, directly measuring the absolute abundance of ⁸⁷Rb can be challenging. Instead, the concentration of total rubidium in a sample is measured. Since the isotopic ratio of ⁸⁵Rb to ⁸⁷Rb in nature is constant (approximately 2.593), the abundance of ⁸⁷Rb can be accurately calculated from the total rubidium concentration or by measuring the abundance of ⁸⁵Rb.[8]

In mass spectrometry, the measurement of the stable ⁸⁵Rb isotope provides a benchmark for determining the amount of ⁸⁷Rb. This allows for the calculation of the critical ⁸⁷Rb/⁸⁶Sr ratio needed for the isochron dating method.[1] Therefore, ⁸⁵Rb serves as an essential internal standard for quantifying the parent radionuclide.

The Rb-Sr Isochron Method

The isochron method is a powerful graphical technique that is central to Rb-Sr dating.[1][6] It allows for the determination of a rock's age without prior knowledge of the initial amount of the daughter isotope (⁸⁷Sr) present at the time of formation.

The method relies on the analysis of several different minerals, or whole-rock samples, that formed at the same time from the same source magma or metamorphic event.[5] At the time of crystallization (t=0), all minerals will have the same initial ⁸⁷Sr/⁸⁶Sr ratio, but they will incorporate different amounts of Rubidium and Strontium into their crystal structures.[2][9] Minerals rich in potassium, such as micas and K-feldspar, will have a higher Rb/Sr ratio, while minerals like plagioclase will have a lower Rb/Sr ratio.[2][9]

Over geological time, ⁸⁷Rb decays to ⁸⁷Sr, causing the ⁸⁷Sr/⁸⁶Sr ratio to increase in each mineral in proportion to its ⁸⁷Rb/⁸⁶Sr ratio. When these ratios are plotted on a graph with ⁸⁷Rb/⁸⁶Sr on the x-axis and ⁸⁷Sr/⁸⁶Sr on the y-axis, the data points for each mineral will form a straight line known as an isochron.[2][6]

The age of the rock is determined from the slope of this isochron, while the initial ⁸⁷Sr/⁸⁶Sr ratio is given by the y-intercept.[5][6]

The governing equation for the isochron is:

(⁸⁷Sr/⁸⁶Sr)present = (⁸⁷Sr/⁸⁶Sr)initial + (⁸⁷Rb/⁸⁶Sr)present * (eλt - 1)

where:

  • λ is the decay constant of ⁸⁷Rb.

  • t is the time elapsed since formation (the age).

Data Presentation

The following tables summarize key quantitative data for the Rb-Sr dating system.

Table 1: Isotopic Abundances and Properties of Rubidium and Strontium

IsotopeNatural Abundance (%)Atomic Mass (amu)Key Characteristic
This compound (⁸⁵Rb) 72.17[8]84.9118[10]Stable, used as a reference to determine ⁸⁷Rb content.
Rubidium-87 (⁸⁷Rb) 27.83[8]86.9092[10]Radioactive parent isotope, decays to ⁸⁷Sr.
Strontium-84 (⁸⁴Sr) 0.56[4]83.9134Stable, non-radiogenic.
Strontium-86 (⁸⁶Sr) 9.86[4]85.9093Stable, non-radiogenic, used as the reference isotope.
Strontium-87 (⁸⁷Sr) 7.00[4]86.9089Stable, includes both initial and radiogenic components.
Strontium-88 (⁸⁸Sr) 82.58[11]87.9056Stable, most abundant Sr isotope.

Table 2: Decay Constant and Half-Life of Rubidium-87

ParameterValueReference
Half-Life (t₁/₂) 49.23 billion years[2]
Decay Constant (λ) 1.393 x 10⁻¹¹ yr⁻¹[4]

Note: The decay constant for ⁸⁷Rb has been subject to revision. While a value of 1.42 x 10⁻¹¹ yr⁻¹ was commonly used, more recent studies suggest a slightly lower value, which can impact the calculated age by approximately 2%.[4][12][13]

Experimental Protocols

The following outlines the standard methodology for Rb-Sr geochronology.

1. Sample Selection and Preparation

  • Selection: Choose fresh, unweathered rock samples to ensure the system has remained closed to the loss or gain of Rb and Sr since its formation.[14]

  • Crushing and Mineral Separation: The rock sample is crushed into a fine powder. If a mineral isochron is desired, individual minerals (e.g., biotite, muscovite, K-feldspar, plagioclase) are separated based on their physical and magnetic properties.[1][14]

2. Sample Dissolution and Isotope Dilution

  • Dissolution: A precisely weighed aliquot of the whole-rock powder or mineral separate is dissolved in a mixture of strong acids, typically hydrofluoric (HF) and perchloric (HClO₄) acids.[1]

  • Isotope Dilution (Spiking): Before dissolution, a "spike" is added to the sample. This is a solution with a known quantity of artificially enriched isotopes (e.g., ⁸⁴Sr and ⁸⁷Rb). This isotope dilution technique is the most precise method for determining the Rb and Sr concentrations in the sample.[4]

3. Chemical Separation

  • Ion-Exchange Chromatography: Rubidium and Strontium are chemically separated from each other and from other elements in the sample matrix using ion-exchange chromatography.[4][15] This step is critical to prevent isobaric interference, as ⁸⁷Rb and ⁸⁷Sr have the same mass and cannot be distinguished by a mass spectrometer.[4]

4. Mass Spectrometry

  • Isotope Ratio Measurement: The purified Rb and Sr fractions are analyzed using a mass spectrometer, typically a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[5]

  • TIMS: Offers very high precision for Sr isotope ratio measurements.[5]

  • MC-ICP-MS: Allows for rapid analyses and can be used for in-situ dating with laser ablation (LA-MC-ICP-MS), which analyzes minerals directly in a thin section of the rock.[5][16]

  • Data Collection: The mass spectrometer measures the ratios of the different isotopes, such as ⁸⁷Sr/⁸⁶Sr and ⁸⁵Rb/⁸⁷Rb.[1] These measured ratios, combined with the data from the isotope dilution spike, are used to calculate the ⁸⁷Rb/⁸⁶Sr ratio for each sample.

5. Age Calculation

  • Isochron Plot: The calculated ⁸⁷Sr/⁸⁶Sr and ⁸⁷Rb/⁸⁶Sr ratios for all the analyzed samples (minerals or whole rocks) are plotted.

  • Linear Regression: A best-fit line (isochron) is calculated for the data points. The quality of the fit is assessed using a statistical parameter called the Mean Square of Weighted Deviates (MSWD), where a value close to 1 indicates a good fit.[4]

  • Age Determination: The age (t) is calculated from the slope (m) of the isochron using the formula: t = ln(m + 1) / λ.

Mandatory Visualizations

Rb_Sr_Decay_System cluster_stable Stable Reference Isotopes Rb87 Rubidium-87 (⁸⁷Rb) (Parent Isotope) Sr87 Strontium-87 (⁸⁷Sr) (Daughter Isotope) Rb87->Sr87 β⁻ Decay Half-life ≈ 49.23 billion years Beta Beta Particle (e⁻) + Antineutrino Rb87->Beta Rb85 This compound (⁸⁵Rb) (Stable Reference for Rb) Sr86 Strontium-86 (⁸⁶Sr) (Stable Reference for Sr)

Caption: The radioactive decay of Rubidium-87 to Strontium-87.

Rb_Sr_Isochron_Method cluster_t0 Time = 0 (Crystallization) cluster_t_present Time = t (Present Day) xaxis xlabel ⁸⁷Rb / ⁸⁶Sr xaxis->xlabel yaxis ylabel ⁸⁷Sr / ⁸⁶Sr yaxis->ylabel p1_t0 p3_t0 p1_t0->p3_t0 p1_t_present p1_t0->p1_t_present p2_t0 p2_t_present p2_t0->p2_t_present p3_t_present p3_t0->p3_t_present intercept_label (⁸⁷Sr/⁸⁶Sr) initial p1_t_present->p3_t_present slope_label Slope (m) = e^(λt) - 1 Age (t) is calculated from slope

Caption: The Rb-Sr isochron diagram illustrating age determination.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_chemistry Wet Chemistry cluster_analysis Analysis & Calculation A 1. Sample Selection (Fresh, Unweathered Rock) B 2. Crushing & Pulverizing A->B C 3. Mineral Separation (Optional, for mineral isochron) B->C D 4. Weighing & Isotope Spike Addition C->D E 5. Acid Dissolution D->E F 6. Ion-Exchange Chromatography (Separation of Rb and Sr) E->F G 7. Mass Spectrometry (TIMS or MC-ICP-MS) F->G H 8. Isotope Ratio Measurement (⁸⁷Sr/⁸⁶Sr, ⁸⁵Rb/⁸⁷Rb) G->H I 9. Isochron Plot & Age Calculation H->I

Caption: Experimental workflow for Rb-Sr geochronology.

References

Troubleshooting & Optimization

Technical Support Center: Laser Frequency Stabilization for Rubidium-85 D2 Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with laser frequency stabilization for the Rubidium-85 (⁸⁵Rb) D2 line (5²S₁/₂ → 5²P₃/₂).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of locking a laser to the ⁸⁵Rb D2 line? A1: Locking a laser to a specific atomic transition, like the ⁸⁵Rb D2 line at approximately 780 nm, provides an extremely stable and accurate frequency reference. This is crucial for applications in atomic physics, such as laser cooling and trapping, quantum computing, and precision metrology, where precise control of the laser frequency to within a fraction of the atomic transition's linewidth is required.[1]

Q2: What is the difference between Doppler-broadened and Doppler-free spectroscopy? A2: In a vapor cell at room temperature, atoms move with a range of velocities, causing the perceived laser frequency to shift due to the Doppler effect. This results in a broad absorption profile (~500 MHz), known as Doppler broadening, which masks the underlying hyperfine structure.[2][3] Doppler-free techniques, like Saturated Absorption Spectroscopy (SAS), are used to eliminate this broadening and resolve the narrow, natural linewidth (~6 MHz) of the atomic transitions, enabling a much more precise frequency lock.[4]

Q3: What are the main hyperfine transitions in the ⁸⁵Rb D2 line used for locking? A3: The ⁸⁵Rb D2 line has a rich hyperfine structure. The ground state (5²S₁/₂) is split into two levels (F=2 and F=3), and the excited state (5²P₃/₂) is split into four levels (F'=1, 2, 3, 4).[5] The strongest and most commonly used transition for locking is the "cooling" transition, which is the F=3 → F'=4 transition because it is a closed transition.[6]

Q4: What is an "error signal" and how is it used? A4: An error signal is a voltage signal that is proportional to the deviation of the laser's frequency from the desired atomic resonance.[7][8] It typically has a dispersive shape, crossing zero exactly at the peak of the resonance.[9] This signal is fed into a feedback controller (e.g., a PID controller), which then adjusts the laser's current or piezoelectric transducer (PZT) to correct the frequency drift and keep it "locked" to the zero-crossing point.[10]

Troubleshooting Saturated Absorption Spectroscopy (SAS)

Q5: I don't see any saturated absorption peaks, only the broad Doppler profile. What's wrong? A5: This is a common issue that can be caused by several factors:

  • Pump Beam is Too Weak or Blocked: The pump beam must be strong enough to saturate the atomic transition. Ensure the pump beam is not blocked and that its intensity is significantly higher than the probe beam. A 10:90 beamsplitter is often used to allocate more power to the pump beam.[4]

  • Pump and Probe Beams are Misaligned: The pump and probe beams must be perfectly counter-propagating and overlapped within the rubidium vapor cell. Any angular deviation will degrade the signal.

  • Incorrect Polarization: Ensure the polarization of the pump and probe beams is correctly configured for your setup. Often, linear polarizations are used.

Q6: My SAS peaks are very small and noisy. How can I improve the signal-to-noise ratio (S/N)? A6: To improve a weak or noisy signal:

  • Optimize Laser Power: The probe beam intensity should be well below the saturation intensity of the transition to avoid power broadening, while the pump beam should be strong enough to cause saturation.[11] Experiment with attenuating the probe beam and adjusting the pump beam power.

  • Adjust Rb Cell Temperature: Gently heating the Rb vapor cell can increase the atomic density, leading to stronger absorption signals.[12] However, excessive heat can lead to collisional broadening and pressure broadening. An optimal temperature is often found in the range of 25-41°C for the D2 line.[6][13]

  • Use a Lock-In Amplifier: For very weak signals, modulating the pump beam with a mechanical chopper and using a lock-in amplifier to detect the probe signal can significantly improve the S/N ratio by rejecting noise at other frequencies.[14]

Q7: The width of my SAS peaks is much larger than the natural linewidth (~6 MHz). Why? A7: This is likely due to power broadening.

  • High Laser Intensity: Both the pump and probe beams can contribute to power broadening. The effect is more pronounced with higher laser intensities, which cause the transition to saturate more strongly, effectively increasing its linewidth.[3]

  • Solution: Reduce the power in both the pump and, especially, the probe beam using neutral density filters or half-wave plate/polarizing beamsplitter combinations. The probe intensity should be a small fraction of the saturation intensity.

Experimental Protocol: Saturated Absorption Spectroscopy
  • Laser Setup: Direct the output of a 780 nm diode laser through a Faraday isolator to prevent back-reflections.

  • Beam Splitting: Use a 10:90 beamsplitter. The higher power beam will be the pump beam, and the lower power beam will be the probe.

  • Pump Beam Path: Direct the pump beam through the rubidium vapor cell.

  • Probe Beam Path: Direct the probe beam to be perfectly counter-propagating to the pump beam, ensuring they overlap inside the cell. A common method is to have the probe pass through the cell and then be retro-reflected by a mirror, with a slight angle to separate the returning probe from the initial beam.

  • Detection: Place a photodetector (PD) in the path of the probe beam after it has passed through the cell.

  • Signal Acquisition: Connect the photodetector output to an oscilloscope. Scan the laser's frequency across the ⁸⁵Rb D2 transitions by applying a ramp voltage to the laser's PZT input.

  • Observation: You should observe the Doppler-broadened absorption profile with sharp, narrow "Lamb dips" corresponding to the hyperfine transitions.[11]

Visualization: SAS Experimental Workflow

SAS_Workflow cluster_laser Laser System cluster_optics Spectroscopy Optics cluster_electronics Signal Processing Laser 780 nm Diode Laser Isolator Faraday Isolator Laser->Isolator BS Beamsplitter (10:90) Isolator->BS Main Beam RbCell Rb Vapor Cell BS->RbCell Pump Beam (90%) BS->RbCell Probe Beam (10%) PD Photodetector RbCell->PD Probe Transmission Scope Oscilloscope PD->Scope Absorption Signal PID PID Controller Scope->PID Error Signal (Derivative) PID->Laser Feedback Correction

Caption: Workflow for a Saturated Absorption Spectroscopy (SAS) setup.

Troubleshooting Pound-Drever-Hall (PDH) Locking

Q8: I'm trying to implement a PDH lock, but I don't get a clear dispersive error signal. A8: A distorted or absent PDH error signal can stem from several issues in the RF and optical domains:

  • Incorrect Modulation Frequency/Depth: The phase modulation frequency (Ω) should be larger than the linewidth of the feature you are locking to. For a narrow SAS peak (~6 MHz), a modulation frequency of 10-20 MHz is common. The modulation depth should be optimized; too little and the sidebands are too weak, too much and power is wasted in higher-order sidebands.

  • Phase Mismatch in RF Mixer: The PDH error signal is generated by mixing the photodetector signal with the local oscillator (the same RF source used for modulation). The relative phase between these two signals is critical. Use a phase shifter in the local oscillator path and adjust it to maximize the dispersive signal shape.

  • Slow Photodetector: The photodetector and its associated electronics must have a bandwidth significantly larger than the modulation frequency (Ω) to detect the beat notes between the carrier and sidebands.

  • Optical Interference: Unwanted reflections in the beam path can create etalon effects, which superimpose fringes on your signal and distort the error signal baseline. Ensure all optics are angled slightly to avoid direct back-reflections into the laser or detector.

Q9: The PDH lock is unstable and frequently disengages. A9: Lock instability is often a problem with the feedback loop itself.

  • Incorrect PID Gains: The Proportional (P), Integral (I), and Derivative (D) gains of your feedback controller must be properly tuned.

    • Too much P gain: Leads to high-frequency oscillation.

    • Too much I gain: Leads to slow, low-frequency oscillation.

    • Start with low gains: Begin with only proportional gain, increase it until you see oscillation, then back off. Then, introduce integral gain to reduce steady-state error. Derivative gain can help damp oscillations but is often sensitive to noise.

  • Limited Actuator Bandwidth: The feedback loop can only correct for noise within the bandwidth of its actuator (laser current modulation or PZT). If there is significant high-frequency noise beyond this bandwidth, the lock can be broken.[15]

  • Drifting Lock Point: If the zero-crossing point of your error signal drifts due to temperature changes or etalon effects, the lock point will drift as well, potentially to a point where the loop can no longer hold it.[15][16]

Visualization: PDH Locking Logical Workflow

PDH_Logic start Laser Output eom Phase Modulate (EOM @ Ω) start->eom reference Interact with Rb Reference (SAS) eom->reference pd Detect Signal (Fast Photodiode) reference->pd mixer Mix Signal with Local Oscillator (Ω) pd->mixer lpf Low-Pass Filter mixer->lpf error_sig Generate Error Signal lpf->error_sig pid PID Feedback Controller error_sig->pid correct Correct Laser Frequency (Current / PZT) pid->correct locked Laser Locked pid->locked If Error ≈ 0 correct->start Feedback Loop Troubleshooting_Flowchart start Start: Laser Won't Lock q_signal Do you see a clean SAS signal? start->q_signal fix_sas Troubleshoot SAS: - Check beam alignment - Check laser power - Check Rb cell temp q_signal->fix_sas No q_error Is the error signal (derivative) correct? q_signal->q_error Yes fix_sas->q_signal fix_error Check electronics: - Differentiator circuit - Lock-in parameters - PDH phase/gain q_error->fix_error No q_feedback Is the feedback loop engaged? q_error->q_feedback Yes fix_error->q_error engage_feedback Engage PID loop q_feedback->engage_feedback No q_oscillation Does the lock oscillate or disengage? q_feedback->q_oscillation Yes engage_feedback->q_oscillation fix_pid Tune PID Gains: - Lower Proportional gain - Adjust Integral gain - Check loop filter bandwidth q_oscillation->fix_pid Yes success Lock Successful q_oscillation->success No fix_pid->q_oscillation

References

Rubidium-85 Magneto-Optical Trap Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the loading efficiency of a Magneto-Optical Trap (MOT) for Rubidium-85.

Frequently Asked Questions (FAQs)

Q1: What are the key laser transitions for a this compound MOT?

A1: A this compound MOT primarily utilizes two transitions on the D2 line (5²S₁/₂ → 5²P₃/₂):

  • Cooling Transition: The primary cooling laser is typically red-detuned from the 5²S₁/₂ (F=3) → 5²P₃/₂ (F'=4) cycling transition.[1] This transition is chosen because it is a "closed" transition, meaning atoms in the F'=4 state are most likely to decay back to the F=3 ground state, allowing for many photon scattering events.

  • Repumping Transition: Atoms can off-resonantly be excited to the F'=3 state and subsequently decay to the 5²S₁/₂ (F=2) ground state. Since the cooling laser does not efficiently excite atoms from the F=2 state, they become "dark" and are lost from the cooling cycle. A second "repumping" laser, tuned to the 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3) transition, is required to optically pump these atoms back into the cooling cycle.

Q2: What is a typical value for the cooling laser detuning?

A2: The optimal red-detuning for the cooling laser is a critical parameter that depends on other experimental conditions like laser intensity and magnetic field gradient. A common starting point is a detuning of -2Γ to -3Γ, where Γ is the natural linewidth of the transition (approximately 6 MHz for the Rb D2 line).[2] For some configurations, the optimal detuning might be found at larger values, for instance, around 16 MHz.[3]

Q3: How does the magnetic field gradient affect MOT loading?

A3: The quadrupole magnetic field creates a position-dependent Zeeman shift of the atomic energy levels, which is fundamental to the trapping mechanism. A typical magnetic field gradient for a Rb MOT is in the range of 10-15 G/cm along the strong axis. The gradient influences the trap stiffness and the capture velocity. A higher gradient generally leads to a stiffer trap but may reduce the capture volume.

Q4: My MOT is visible, but the number of trapped atoms is very low. What are the likely causes?

A4: A low number of trapped atoms can be attributed to several factors:

  • Suboptimal Laser Parameters: The detuning and intensity of both the cooling and repumping lasers may not be optimal.

  • Poor Laser Beam Alignment and Balance: The six cooling beams may be misaligned, or their intensities might be imbalanced, leading to a net push on the atoms instead of trapping them.

  • Incorrect Magnetic Field: The magnetic field zero might not be co-located with the intersection of the laser beams, or the gradient may be too high or too low.

  • High Vacuum Pressure: A high background pressure leads to collisions between the trapped cold atoms and hot background atoms, causing trap loss.[3]

  • Insufficient Rubidium Vapor Pressure: The density of Rb atoms in the chamber may be too low to load the MOT effectively.

Troubleshooting Guides

Guide 1: Low Atom Number in the MOT

This guide provides a step-by-step approach to diagnosing and resolving a low number of trapped atoms.

Troubleshooting Flowchart:

LowAtomNumber cluster_lasers Laser Optimization cluster_alignment Beam Alignment cluster_mag_field Magnetic Field Optimization cluster_vacuum Vacuum & Source start Start: Low Atom Number check_lasers 1. Check Laser Frequencies and Powers start->check_lasers check_alignment 2. Verify Laser Beam Alignment and Balance check_lasers->check_alignment Frequencies & Powers OK laser_freq Scan cooling laser detuning (-10 to -20 MHz). check_lasers->laser_freq check_mag_field 3. Optimize Magnetic Field check_alignment->check_mag_field Alignment & Balance OK beam_overlap Ensure all 6 beams intersect at a single point. check_alignment->beam_overlap check_vacuum 4. Assess Vacuum and Rb Pressure check_mag_field->check_vacuum Magnetic Field OK field_zero Adjust coil position/current to overlap field zero with beam intersection. check_mag_field->field_zero solution_found Solution Found check_vacuum->solution_found Pressure OK pressure Check vacuum pressure. High pressure increases collisions. check_vacuum->pressure repump_freq Optimize repumper frequency for maximum fluorescence. laser_freq->repump_freq laser_power Adjust laser powers. More power can increase atom number, but also cloud size. repump_freq->laser_power retro_reflection Check retro-reflections for counter-propagating beams. beam_overlap->retro_reflection power_balance Balance the power in opposing beams. retro_reflection->power_balance gradient Vary magnetic field gradient (typically 10-15 G/cm). field_zero->gradient rb_source Gently heat Rb source if vapor pressure is too low. pressure->rb_source

Caption: Troubleshooting flowchart for low MOT atom number.

Guide 2: MOT Cloud is Large and Diffuse

A large and diffuse MOT cloud can indicate a high atomic temperature or suboptimal trapping parameters.

  • Check Laser Detuning: A detuning that is too small (too close to resonance) can lead to heating. Try increasing the red-detuning of the cooling laser.

  • Reduce Laser Intensity: High laser intensity can increase the atom cloud size.[1] Try reducing the power of the cooling laser beams.

  • Optimize Magnetic Field Gradient: A weak magnetic field gradient results in a "loose" trap. Try increasing the current to the anti-Helmholtz coils to create a steeper gradient.

  • Check for Misalignment: Asymmetry in the MOT cloud can be a sign of imbalanced laser beam intensities or a misalignment of the magnetic field zero.

Experimental Parameters

The optimal parameters for a this compound MOT can vary depending on the specific experimental setup. The following table provides typical ranges as a starting point for optimization.

ParameterSymbolTypical Value/RangeNotes
Cooling Laser Transition-5²S₁/₂ (F=3) → 5²P₃/₂ (F'=4)The primary cycling transition.
Repumping Laser Transition-5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3)Prevents atoms from accumulating in the F=2 ground state.
Natural LinewidthΓ~6.0 MHzFor the D2 transition.[2]
Cooling Laser Detuningδ_cool-10 to -20 MHz (-1.7Γ to -3.3Γ)Optimal value depends on intensity and magnetic field gradient.[2][4]
Cooling Laser IntensityI_cool> I_sat (~1.67 mW/cm²)Often well above saturation; 20 mW/cm² is a reported value.[2]
Repumping Laser IntensityI_repump~I_satShould be sufficient to prevent buildup in the dark state.
Magnetic Field Gradient∇B10 - 15 G/cmAlong the strong axis of the quadrupole field.

Experimental Protocols

Protocol 1: Laser Frequency Locking and Detuning

This protocol describes a general method for locking the laser frequencies and setting the appropriate detuning.

Experimental Workflow:

LaserLocking start Start: Laser Setup sat_spec Generate Saturated Absorption Spectrum of Rb-85 start->sat_spec lock_cooling Lock Cooling Laser to F=3 -> F'=4 Transition Peak sat_spec->lock_cooling lock_repump Lock Repumping Laser to F=2 -> F'=3 Transition Peak sat_spec->lock_repump aom_shift Use Acousto-Optic Modulator (AOM) to Shift Frequency lock_cooling->aom_shift set_detuning Set AOM Frequency for Desired Red Detuning aom_shift->set_detuning end Lasers Locked and Detuned set_detuning->end lock_repump->end

Caption: Workflow for locking and detuning MOT lasers.

Methodology:

  • Saturated Absorption Spectroscopy: A portion of the laser light is passed through a Rubidium vapor cell to generate a Doppler-free saturated absorption spectrum. This provides sharp spectral features corresponding to the atomic transitions.[5]

  • Locking the Cooling Laser: The cooling laser frequency is locked to the peak of the 5²S₁/₂ (F=3) → 5²P₃/₂ (F'=4) transition using a feedback loop (e.g., a PID controller).

  • Frequency Shifting: An Acousto-Optic Modulator (AOM) is placed in the beam path. By applying a radio frequency (RF) signal to the AOM, the laser frequency can be shifted.

  • Setting the Detuning: The RF frequency applied to the AOM is adjusted to achieve the desired red-detuning from the atomic resonance for the cooling beams that will be sent to the atoms.

  • Locking the Repumping Laser: Similarly, the repumping laser is locked to the 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3) transition. Often, this laser does not require an AOM for detuning and can be locked directly to the transition peak.

Protocol 2: Magnetic Field Optimization

Methodology:

  • Coil Alignment: The anti-Helmholtz coils are positioned symmetrically around the vacuum chamber.

  • Initial Field Gradient: Start with a calculated current that will produce a gradient of approximately 10 G/cm.

  • Finding the Magnetic Zero: With the MOT running, adjust the position of the coils (or use shim coils) to move the trapped atom cloud to the center of the chamber, where the laser beams intersect. This indicates that the magnetic field zero is aligned with the optical zero.

  • Varying the Gradient: While monitoring the fluorescence of the MOT with a photodiode or a camera, slowly vary the current supplied to the coils. The optimal gradient will correspond to the current that produces the brightest and tightest MOT cloud, indicating the highest number of trapped atoms and density.

References

Technical Support Center: Mitigating Collision Losses in Rubidium-85 Bose-Einstein Condensates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubidium-85 (⁸⁵Rb) Bose-Einstein Condensates (BECs). The focus is on practical strategies to reduce inelastic collision losses, a critical challenge in achieving and manipulating stable ⁸⁵Rb BECs.

Frequently Asked Questions (FAQs)

Q1: Why is my ⁸⁵Rb atom number decaying so rapidly, preventing BEC formation?

A1: Rapid atom loss in ⁸⁵Rb is primarily due to its large, negative background s-wave scattering length (a ≈ -443 a₀), which leads to attractive interactions and a high rate of inelastic three-body recombination.[1][2] This process, where three atoms collide and are ejected from the trap, is the dominant loss mechanism. To counteract this, it is essential to use a Feshbach resonance to tune the scattering length to a positive value, inducing repulsive interactions that stabilize the condensate.[1][2]

Q2: What is a Feshbach resonance and why is it crucial for ⁸⁵Rb BECs?

A2: A Feshbach resonance is a magnetically tunable scattering resonance that allows for precise control over the interaction strength between atoms.[3][4] By applying an external magnetic field, the scattering length can be varied over a wide range, even changing its sign from attractive (negative) to repulsive (positive).[3] For ⁸⁵Rb, with its inherent attractive interactions, tuning the scattering length to a positive value via a Feshbach resonance is a prerequisite for creating a stable BEC.[1][2] The most commonly utilized resonance for this purpose is a broad s-wave Feshbach resonance located at approximately 155 G.[1][2]

Q3: How can I be sure I am on the correct side of the Feshbach resonance (i.e., positive scattering length)?

A3: Verifying the sign of the scattering length can be done through several methods:

  • Expansion Imaging: A BEC with a positive scattering length (repulsive interactions) will expand when released from the trap. Conversely, a condensate with a negative scattering length (attractive interactions) will contract and may collapse.

  • Radio-Frequency (RF) Spectroscopy: The interaction energy of the condensate, which depends on the scattering length, can be measured using RF spectroscopy. A shift in the spectral line can indicate the sign and magnitude of the interaction energy.

  • Three-Body Loss Rate: The rate of three-body recombination is highly dependent on the scattering length. By measuring the atom loss rate at different magnetic fields around the resonance, you can map out the scattering length dependence and identify the region of positive scattering length, which generally corresponds to lower three-body loss rates away from the resonance peak.

Q4: My BEC atom number is fluctuating between experimental runs. What are the likely causes?

A4: Fluctuations in the final BEC atom number can stem from several sources:

  • Initial Atom Number and Temperature: Instabilities in the loading of the magneto-optical trap (MOT) or variations in the initial temperature before evaporative cooling can propagate to the final BEC atom number.

  • Magnetic Field Instability: Small drifts or noise in the magnetic field used to tune the Feshbach resonance can cause significant changes in the scattering length, affecting the efficiency of evaporative cooling and the stability of the final condensate.

  • Laser Intensity and Pointing Stability: Fluctuations in the power or pointing of the optical dipole trap lasers can lead to variations in the trap depth and frequencies, altering the evaporative cooling trajectory.

  • Timing Jitter: Inconsistent timing in the experimental sequence, particularly during the evaporative cooling ramp, can lead to different final conditions.

Troubleshooting Guides

Issue 1: Rapid Atom Loss During Evaporative Cooling

Symptoms:

  • A sharp decrease in the number of trapped atoms as the optical trap depth is lowered.

  • Inability to reach the phase-space density required for condensation.

Possible Causes and Solutions:

CauseSolution
Incorrect Magnetic Field: The magnetic field is not set to a value that provides a sufficiently positive scattering length.Action: Calibrate the magnetic field carefully using a known Feshbach resonance. Perform a loss spectroscopy experiment around the target resonance to identify the optimal magnetic field for evaporation (see Experimental Protocol 2).
High Three-Body Recombination: The atomic density is too high for the given scattering length, leading to excessive three-body loss.Action: Start evaporative cooling at a lower initial density. Adjust the magnetic field to a region with a smaller (but still positive) scattering length to reduce the three-body loss rate. The three-body loss coefficient, K₃, is highly dependent on the scattering length.
Off-Resonant Light Scattering: Heating from the optical trapping lasers.Action: Ensure the trapping laser is far-detuned from any atomic resonances. Use high-quality laser sources with low intensity noise.
Issue 2: BEC Collapses or is Unstable

Symptoms:

  • The BEC is observed to suddenly disappear.

  • The number of atoms in the BEC is small and does not persist.

Possible Causes and Solutions:

CauseSolution
Negative Scattering Length: The magnetic field has drifted to a value corresponding to an attractive interaction.Action: Re-calibrate the magnetic field. Implement active magnetic field stabilization to minimize drifts.
Modulational Instability: For large positive scattering lengths and high densities, the condensate can become dynamically unstable.Action: Reduce the scattering length by adjusting the magnetic field. Lower the peak density of the condensate by reducing the trap confinement.
Presence of Narrow Lossy Feshbach Resonances: The magnetic field may be inadvertently tuned to a narrow, uncharacterized Feshbach resonance that enhances inelastic losses.Action: Perform a high-resolution loss spectroscopy scan around the operating magnetic field to identify and avoid any narrow loss features.

Data Presentation

Table 1: Key Feshbach Resonances in ⁸⁵Rb

The following table summarizes experimentally confirmed Feshbach resonances in ⁸⁵Rb, which are crucial for controlling collisional properties.[5][6]

Atomic StateMagnetic Field (G)Width (G)Resonance Type
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩155.041(18)10.71(2)s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩219.9(1)0.28(6)s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩258.9-s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩265.8-s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩288.7-s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩312.3-s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩370.4-s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩403.4-s-wave
|F=2, m_F=+2⟩ + |F=2, m_F=+2⟩412.3-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩268.6-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩277.6-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩319.4-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩345.5-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩368.8-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩381.1-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩404.0-s-wave
|F=2, m_F=-2⟩ + |F=2, m_F=-2⟩409.8-s-wave
|F=2, m_F=+2⟩ + |F=3, m_F=+3⟩28.3-s-wave

Note: The absence of a width value indicates a narrow resonance where the width has not been precisely measured.

Table 2: Three-Body Loss Coefficient (K₃) near the 155 G Feshbach Resonance

The three-body loss coefficient, K₃, is a critical parameter for understanding and modeling atom loss. Its value is highly dependent on the scattering length, 'a'.

Scattering Length (a/a₀)Approximate K₃ (cm⁶/s)
-8.4≤ 5 x 10⁻²⁹
+89.1-

Note: Precise values of K₃ as a function of scattering length are complex to measure and calculate. The provided values offer guidance for understanding the magnitude of three-body losses.[7]

Experimental Protocols

Protocol 1: Magnetic Field Calibration using a Feshbach Resonance

Objective: To accurately calibrate the relationship between the current supplied to the Feshbach coils and the magnetic field experienced by the atoms.

Methodology:

  • Prepare a cold, trapped sample of ⁸⁵Rb atoms in the desired hyperfine state (e.g., |F=2, m_F=-2⟩).

  • Choose a known, relatively narrow Feshbach resonance from Table 1 for calibration.

  • Scan the current to the Feshbach coils in small increments across the expected resonance value.

  • At each current step, hold the atoms in the trap for a fixed duration (e.g., 100-500 ms) to allow for inelastic losses to occur.

  • After the hold time, release the atoms from the trap and measure the remaining atom number using absorption imaging.

  • Plot the remaining atom number as a function of the coil current. The current value corresponding to the minimum atom number is the location of the Feshbach resonance.

  • By comparing the measured current value to the known magnetic field of the resonance, a calibration factor (G/A) can be determined.

  • For higher precision, this can be repeated with RF or microwave spectroscopy to measure the Zeeman splitting of atomic energy levels at a given coil current.

Protocol 2: Feshbach Resonance Loss Spectroscopy

Objective: To identify the locations of Feshbach resonances by observing enhanced atom loss.

Methodology:

  • Prepare a cold sample of ⁸⁵Rb atoms in an optical dipole trap.

  • Ramp the magnetic field to a starting value for the scan.

  • Allow the magnetic field to stabilize.

  • Hold the atoms at this magnetic field for a fixed time to allow for collisions and potential losses.

  • Measure the number of remaining atoms.

  • Repeat this process for a range of magnetic field values.

  • Plot the remaining atom number versus the magnetic field. A dip in the atom number indicates a Feshbach resonance where inelastic losses are enhanced.

Visualizations

Experimental_Workflow cluster_preparation 1. Atom Cloud Preparation cluster_control 2. Interaction Control cluster_evaporation 3. Evaporative Cooling cluster_analysis 4. Analysis MOT Magneto-Optical Trap (MOT) Cool and trap ⁸⁵Rb atoms Cooling Sub-Doppler Cooling MOT->Cooling ODT_load Load into Optical Dipole Trap (ODT) Cooling->ODT_load B_Field Apply and Stabilize Magnetic Field ODT_load->B_Field Feshbach Tune to Feshbach Resonance (e.g., ~155 G) B_Field->Feshbach Evap_Ramp Lower ODT Depth (Forced Evaporation) Feshbach->Evap_Ramp BEC_Formation BEC Formation Evap_Ramp->BEC_Formation Imaging Absorption Imaging BEC_Formation->Imaging Data Analyze Atom Number, Temperature, and Condensate Fraction Imaging->Data

Caption: Experimental workflow for creating a this compound BEC.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Solutions Start High Atom Loss Observed Cause1 Incorrect Magnetic Field (Negative Scattering Length) Start->Cause1 Cause2 High Three-Body Recombination Start->Cause2 Cause3 Optical Trap Instability Start->Cause3 Sol1 Calibrate B-Field Perform Loss Spectroscopy Cause1->Sol1 Sol2 Optimize Density and Scattering Length Cause2->Sol2 Sol3 Stabilize Laser Power and Pointing Cause3->Sol3

Caption: Troubleshooting logic for high atom loss in ⁸⁵Rb BEC experiments.

References

"minimizing magnetic field noise in Rubidium-85 experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rubidium-85 Experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize magnetic field noise in their experimental setups.

Troubleshooting Guide

Magnetic field noise can be a significant source of error in sensitive this compound experiments. This guide provides a systematic approach to identifying and mitigating common sources of magnetic noise.

Step 1: Initial Observation and Characterization of Noise

The first step is to determine the nature of the noise affecting your experiment.

Question: My experiment is showing excessive noise or instability. How do I know if it's caused by magnetic fields?

Answer:

  • Observe the Signal: Look for noise that is correlated with the operation of nearby equipment. Common sources include power supplies, chillers, and vacuum pumps.[1][2]

  • Frequency Analysis: Use a spectrum analyzer or a Fast Fourier Transform (FFT) of your experimental signal to identify dominant noise frequencies. The most common sources of magnetic noise are 50/60 Hz and their harmonics from power lines.[1][2][3]

  • Use a Magnetometer: Place a sensitive magnetometer (like a fluxgate magnetometer) near your experiment to directly measure the ambient magnetic field and its fluctuations.[4] This will give you a baseline measurement of the noise environment.

Step 2: Identifying the Source

Once you suspect magnetic field noise, the next step is to pinpoint the source.

Question: I've confirmed the presence of magnetic field noise. How do I find where it's coming from?

Answer:

  • Systematic Equipment Check: Turn laboratory equipment on and off sequentially and observe the effect on the magnetic field noise measured by your magnetometer or seen in your experimental signal.

  • Power Supply Noise: Current running through coils to generate a static bias magnetic field can also be a source of noise.[1][2] Check the stability of the power supplies for your magnetic field coils.

  • Environmental Factors: Be aware of large-scale environmental changes. The Earth's magnetic field can fluctuate daily by several hundred micro-Gauss.[1][2] Nearby elevators, moving vehicles, or construction can also be sources of low-frequency noise.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting magnetic field noise.

G start Start: Experiment Shows Excessive Noise characterize Characterize Noise: - Use magnetometer - Perform FFT analysis start->characterize is_magnetic Is noise magnetic? identify_source Identify Source is_magnetic->identify_source Yes not_magnetic Noise is not magnetic. Investigate other sources (e.g., laser noise, vibrations) is_magnetic->not_magnetic No characterize->is_magnetic check_equipment Sequentially power cycle nearby equipment identify_source->check_equipment check_coils Inspect coil power supplies and connections identify_source->check_coils check_environment Consider external sources: - Elevators - Daily fluctuations identify_source->check_environment implement_solution Implement Solution check_equipment->implement_solution check_coils->implement_solution check_environment->implement_solution passive_shielding Passive Shielding: Install/improve mu-metal shield implement_solution->passive_shielding active_cancellation Active Cancellation: Install/tune feedback system implement_solution->active_cancellation remediate_source Remediate Source: - Relocate noise source - Replace faulty equipment implement_solution->remediate_source evaluate Evaluate Solution: Re-measure noise levels passive_shielding->evaluate active_cancellation->evaluate remediate_source->evaluate end_success Success: Noise Minimized evaluate->end_success Noise Reduced end_fail Problem Persists: Consult Expert evaluate->end_fail Noise Still High

Caption: A step-by-step workflow for diagnosing and resolving magnetic field noise.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of magnetic field noise in a lab?

A1: The most prevalent sources are:

  • 50/60 Hz Power Lines: This includes the building's wiring and power cords for all equipment. This noise and its harmonics can range from sub-milli-Gauss to tens of milli-Gauss.[1][2]

  • Laboratory Equipment: Power supplies, oscilloscopes, chillers, ion pumps, and other electronic devices can generate significant magnetic fields.[3]

  • Coil Power Supplies: The power supplies that drive your magnetic field coils can introduce noise into the very field you are trying to control.[1][2]

  • Earth's Magnetic Field: Daily fluctuations of several hundred micro-Gauss can affect long-term experimental stability.[1][2]

  • Vibrations and Moving Metal: Vibrations can cause magnetic components in your setup to move, creating a changing magnetic field. Nearby elevators or moving carts can also be a source of interference.

Q2: What is the difference between passive and active magnetic shielding?

A2:

  • Passive Shielding uses high magnetic permeability materials, like mu-metal, to redirect magnetic field lines around the sensitive experimental volume.[5][6] This works by providing an easy path for the magnetic flux, effectively "shunting" it away.[5] Passive shields are effective against both static and low-frequency magnetic fields.[6]

  • Active Shielding (or Active Compensation) uses a magnetometer to measure the ambient magnetic field in real-time and a set of coils (often Helmholtz coils) to generate an opposing magnetic field that cancels out the noise.[4][7] This is a feedback-based system that is particularly effective at canceling low-frequency noise.[1][8]

Q3: How effective is mu-metal for shielding?

A3: Mu-metal is a nickel-iron alloy with very high magnetic permeability, making it excellent for shielding against low-frequency magnetic fields.[5] The effectiveness, known as the shielding factor, depends on the material's permeability, the thickness of the shield, and its geometry. A single layer can provide a shielding factor of 10³–10⁵.[9] Multi-layer shields can achieve much higher shielding factors, with some systems reporting factors greater than 10⁶.[9][10]

Q4: When should I use active compensation instead of, or in addition to, passive shielding?

A4: The choice depends on the specific requirements of your experiment:

  • Use passive shielding as the first line of defense to reduce the overall magnetic field and its high-frequency components. It is essential for creating a baseline low-field environment.[1]

  • Add active compensation when you need to suppress low-frequency noise and long-term drifts below what passive shielding alone can achieve.[1][7] Active systems are excellent for stabilizing the field to the nano-Tesla or even pico-Tesla level.[3][11] Often, the best results are achieved by using an active compensation system within a passively shielded volume.[1][4]

Magnetic Noise Sources and Mitigation Strategies

This diagram illustrates the relationship between common noise sources and the primary methods used to mitigate them.

G cluster_sources Sources of Magnetic Noise cluster_mitigation Mitigation Strategies power_lines 50/60 Hz Power Lines passive Passive Shielding (Mu-Metal Enclosure) power_lines->passive active Active Compensation (Feedback Coils) power_lines->active equipment Lab Equipment equipment->passive equipment->active earth_field Earth's Field Drift earth_field->active coil_psu Coil Power Supply Noise filtering Power Supply Filtering & Grounding coil_psu->filtering goal Minimized Magnetic Field Noise at Experiment passive->goal active->goal filtering->goal

Caption: Common noise sources and their corresponding mitigation techniques.

Quantitative Data Summary

The following table summarizes key quantitative data related to magnetic field noise and shielding.

ParameterTypical Value(s)NotesReference(s)
Common Noise Sources
Earth's Magnetic Field FluctuationSeveral hundred µG over a dayLow-frequency drift.[1][2]
50/60 Hz Power Line NoiseSub-mG up to tens of mGDominant AC noise source in most labs.[1][2]
Unstabilized Coil Current (rms)>100 nTCan be reduced significantly with stabilization.[3][11]
Passive Shielding Performance
Mu-Metal Relative Permeability80,000 - 100,000Can be up to 600,000 for some formulations.[5][12]
Single-Layer Mu-Metal Shielding Factor10³ - 10⁵For DC and low-frequency fields.[9]
Multi-Layer Mu-Metal Shielding Factor> 10⁶Increases multiplicatively with layers.[10][13]
Active Compensation Performance
Typical Noise Rejection Ratio10 - 1000Depends on sensor noise and feedback parameters.[8]
Stabilized Field Noise (rms)~4.3 nT (0.29 ppm)Demonstrated for a 14.6 mT field.[3][11]
Stabilized Field Noise (rms)18.5 µG (1.28 ppm)For a 14.5 G field.[1]

Experimental Protocols

Protocol 1: Measuring Ambient Magnetic Field Noise

Objective: To characterize the magnetic field noise in the experimental area.

Materials:

  • Three-axis fluxgate magnetometer

  • Data Acquisition (DAQ) system

  • Computer with FFT analysis software

Methodology:

  • Setup: Place the fluxgate magnetometer sensor at the location of the this compound cell. Connect the magnetometer output to the DAQ system.

  • Baseline Measurement: With all non-essential laboratory equipment turned off, record the magnetic field along all three axes for a period of 5-10 minutes. This provides a baseline of the quietest possible environment.

  • Active Environment Measurement: Turn on all equipment required for the this compound experiment one by one, allowing the system to stabilize for a minute after each piece of equipment is activated. Record the magnetic field data for several minutes under normal operating conditions.

  • Data Analysis:

    • Calculate the root-mean-square (RMS) noise for each condition.

    • Perform a Fast Fourier Transform (FFT) on the time-series data to obtain the noise power spectrum.[2][14]

    • Identify the peak frequencies in the spectrum. These will typically correspond to 50/60 Hz and its harmonics, as well as other specific noise sources.[2][3]

Protocol 2: Characterizing the Performance of a Magnetic Shield

Objective: To measure the shielding factor of a mu-metal enclosure.

Materials:

  • Helmholtz coils (or other controlled magnetic field source)

  • DC power supply

  • Magnetometer

  • Mu-metal shield to be tested

Methodology:

  • Generate External Field: Place the Helmholtz coils around the area where the shield will be located. Power the coils to generate a known, uniform magnetic field (B_ext). A typical value might be on the order of the Earth's magnetic field (~0.5 Gauss).

  • Measure External Field: Place the magnetometer at the center of the coil system (without the shield present) and measure the magnetic field strength. This is your B_ext value.

  • Install Shield: Place the mu-metal shield within the Helmholtz coils, ensuring it is properly centered.

  • Measure Internal Field: Place the magnetometer sensor inside the mu-metal shield at the same central point. Measure the magnetic field strength (B_int).

  • Calculate Shielding Factor: The shielding factor (S) is the ratio of the external field to the internal field: S = B_ext / B_int

  • Repeat for Different Frequencies/Orientations: For a more complete characterization, repeat this measurement for different magnetic field strengths and orientations (e.g., transverse and longitudinal fields relative to the shield's main axis).[10]

References

"challenges in achieving Bose-Einstein condensation with Rubidium-85"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for achieving Bose-Einstein Condensation (BEC) with Rubidium-85. This resource is designed for researchers, scientists, and drug development professionals working with ultracold atoms. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in overcoming the unique challenges associated with creating a stable Rb-85 BEC.

Troubleshooting Guide

This guide addresses common issues encountered during Rb-85 BEC experiments in a question-and-answer format.

Problem/Question Possible Cause(s) Suggested Solution(s)
My atom cloud collapses during evaporative cooling. The s-wave scattering length of this compound is naturally negative, leading to attractive interactions and condensate collapse.[1][2]Utilize the Feshbach resonance around 155 G to tune the scattering length to a positive value. This will create repulsive interactions, stabilizing the condensate.[3][4][5][6]
I am experiencing significant atom loss. High atom density can lead to increased inelastic three-body recombination, a major loss mechanism in Rb-85.[1] This is particularly problematic near the Feshbach resonance.Optimize the density of your atom cloud throughout the cooling process. Consider using a larger volume trap initially and compressing it later. Sympathetic cooling with Rubidium-87 can also help manage density and improve cooling efficiency.[3][4]
Evaporative cooling is inefficient. The ratio of elastic to inelastic collisions is too low. This can be due to a non-optimal scattering length or trap frequency.[1]Carefully tune the magnetic field to be on the high-field side of the 155 G Feshbach resonance to achieve a sufficiently positive scattering length.[3] Ensure your trap frequencies are optimized for efficient rethermalization.
I'm struggling to reach the required phase-space density. Initial loading into the science trap may be inefficient, or heating rates are too high.Consider using a dark MOT to increase the initial atom number and density.[7] Sympathetic cooling with Rb-87 is a proven method to increase phase-space density before forced evaporation of Rb-85.[3][4]
My magnetic trap is not stable at the required high bias field for the Feshbach resonance. Standard Ioffe-Pritchard traps can have reduced radial trapping frequency at high bias fields.[3]An optical dipole trap is often used for the final stage of evaporation as it is less dependent on the magnetic bias field.[3][4] A hybrid approach, transferring atoms from a magnetic trap to an optical trap, is a common solution.[7]

Frequently Asked Questions (FAQs)

Q1: Why is achieving BEC with this compound more challenging than with Rubidium-87?

A1: Rubidium-87 naturally has a positive s-wave scattering length, leading to repulsive interactions between atoms, which is favorable for creating a stable Bose-Einstein condensate.[8] In contrast, this compound has a negative background scattering length, causing attractive interactions that can lead to the collapse of the condensate.[1][3] Overcoming this requires precise control over the interatomic interactions using a Feshbach resonance.

Q2: What is a Feshbach resonance and why is it critical for Rb-85 BEC?

A2: A Feshbach resonance is a phenomenon where the scattering length between two colliding atoms can be tuned by an external magnetic field. For Rb-85, a broad Feshbach resonance exists around 155 G.[3][9] By applying a magnetic field near this resonance, the naturally attractive interactions (negative scattering length) can be turned into repulsive interactions (positive scattering length), which is essential for creating a stable and large Rb-85 BEC.[5][6]

Q3: What is sympathetic cooling and how does it help with Rb-85?

A3: Sympathetic cooling is a technique where one atomic species is used to cool another. In the context of Rb-85, the more easily cooled isotope, Rubidium-87, is first laser-cooled and trapped. The Rb-85 atoms are then brought into thermal contact with the cold Rb-87 atoms. Collisions between the two isotopes cool the Rb-85, effectively bypassing some of the challenges associated with directly cooling Rb-85, such as its unfavorable scattering properties at low temperatures.[3][4]

Q4: What are the typical parameters for a successful Rb-85 BEC experiment?

A4: While specific parameters vary between experimental setups, typical values include achieving a positive scattering length of around +200 a₀ (where a₀ is the Bohr radius) by applying a magnetic field near the 155 G Feshbach resonance.[3][4] Successful experiments have reported creating condensates with atom numbers on the order of 10⁴ atoms.[4][5][6]

Q5: What is three-body recombination and how does it affect my experiment?

A5: Three-body recombination is an inelastic collision process where three atoms collide, and two of them form a molecule, releasing energy that causes all three particles to be ejected from the trap. This is a significant loss mechanism, especially at the high densities required for BEC and near a Feshbach resonance. Minimizing these losses is crucial for efficient cooling and for the stability of the final condensate.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for achieving BEC with this compound.

Table 1: this compound Scattering Properties

ParameterValueReference
Background s-wave scattering length (a_bg)-443 a₀[3][9]
Feshbach Resonance Position (B₀)155.0 G[3]
Feshbach Resonance Width (Δ)10.7 G[3][9]
Typical positive scattering length for stable BEC+200 a₀[3][4]

Table 2: Typical Experimental Parameters for Rb-85 BEC

ParameterTypical ValueReference
Initial 3D MOT atom number (Rb-85)~10⁸[3]
Initial 3D MOT atom number (Rb-87 for sympathetic cooling)~10¹⁰[3]
Final Condensate Atom Number~4 x 10⁴[3][4]
Magnetic field for stable BEC> 155 G[3]
Optical Dipole Trap Wavelengthe.g., 1065 nm[10]

Experimental Protocols

A detailed methodology for a typical experiment to achieve BEC in this compound using sympathetic cooling with Rubidium-87 is outlined below.

1. Laser Cooling and Trapping in a Magneto-Optical Trap (MOT)

  • Objective: To cool and trap both Rb-87 and Rb-85 atoms from a background vapor.

  • Methodology:

    • Generate a vapor of Rubidium atoms in a vacuum chamber.

    • Use a 2D MOT as a source of pre-cooled atoms.

    • A 3D MOT, consisting of three pairs of counter-propagating laser beams and a quadrupole magnetic field, is used to capture and cool the atoms.

    • Separate laser frequencies are required for the cooling and repumping transitions of both Rb-87 and Rb-85. For instance, the trapping laser for Rb-87 could be detuned to the red of the |F=2⟩ → |F'=3⟩ transition, and for Rb-85, to the red of the |F=3⟩ → |F'=4⟩ transition.[3]

    • After the MOT loading phase, a compressed MOT (CMOT) and polarization gradient cooling (PGC) stage can be applied to further cool the atoms and increase their density.

2. Sympathetic Cooling in a Magnetic Trap

  • Objective: To further cool the Rb-85 atoms using the colder Rb-87 atoms as a coolant.

  • Methodology:

    • Optically pump the atoms into a magnetically trappable state.

    • Transfer the atoms from the MOT into a Ioffe-Pritchard magnetic trap.

    • Perform forced radio-frequency (RF) evaporative cooling on the Rb-87 atoms. The RF field selectively removes the most energetic Rb-87 atoms.

    • The remaining Rb-87 atoms rethermalize through elastic collisions, and in doing so, cool the Rb-85 atoms through inter-species collisions.

3. Evaporative Cooling in an Optical Dipole Trap

  • Objective: To reach the quantum degeneracy and form a BEC of Rb-85.

  • Methodology:

    • Transfer the pre-cooled atoms from the magnetic trap into a crossed optical dipole trap. This is crucial as it allows for trapping at the high magnetic fields required for the Feshbach resonance.[3]

    • Apply a uniform magnetic bias field of approximately 155 G to tune the Rb-85 scattering length to a positive value.

    • Perform forced evaporative cooling by gradually lowering the power of the optical dipole trap lasers. This reduces the trap depth, allowing the most energetic atoms to escape.

    • The remaining atoms rethermalize at a lower temperature, increasing the phase-space density.

    • Continue this process until the critical temperature for Bose-Einstein condensation is reached.

Visualizations

Experimental Workflow for Rb-85 BEC

experimental_workflow cluster_mot Magneto-Optical Trapping cluster_mag_trap Magnetic Trapping & Sympathetic Cooling cluster_odt Optical Trapping & BEC Formation mot_2d 2D MOT mot_3d 3D MOT mot_2d->mot_3d Atom Beam mag_trap Ioffe-Pritchard Trap mot_3d->mag_trap Transfer rf_evap RF Evaporation of Rb-87 mag_trap->rf_evap odt Crossed Optical Dipole Trap rf_evap->odt Transfer feshbach Apply 155G Magnetic Field odt->feshbach odt_evap Forced Evaporation feshbach->odt_evap bec Rb-85 BEC odt_evap->bec

Caption: Workflow for creating an Rb-85 BEC via sympathetic cooling.

Logical Relationship of Challenges in Rb-85 BEC

challenges_bec cluster_problem Core Challenge cluster_consequences Consequences cluster_solutions Solutions & Techniques cluster_outcome Desired Outcome neg_a Negative Scattering Length (a < 0) attraction Attractive Interactions neg_a->attraction collapse Condensate Collapse attraction->collapse inefficient_cooling Inefficient Evaporation attraction->inefficient_cooling feshbach Feshbach Resonance (~155 G) collapse->feshbach Mitigates sympathetic_cooling Sympathetic Cooling (with Rb-87) inefficient_cooling->sympathetic_cooling Addresses stable_bec Stable Rb-85 BEC feshbach->stable_bec Enables a > 0 sympathetic_cooling->stable_bec Improves Cooling Efficiency optical_trap Optical Dipole Trap optical_trap->stable_bec Allows High Magnetic Fields

Caption: Interplay of challenges and solutions for Rb-85 BEC.

References

"suppressing unwanted transitions in Rubidium-85 laser cooling"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with laser cooling of Rubidium-85 (⁸⁵Rb). Our focus is on effectively suppressing unwanted atomic transitions to optimize cooling and trapping efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is a repumping laser necessary for cooling this compound?

A1: During the laser cooling process on the D2 line of ⁸⁵Rb, atoms are primarily excited from the 5²S₁/₂ (F=3) ground state to the 5²P₃/₂ (F'=4) excited state. While this is a closed transition, there is a small probability of off-resonant excitation to the 5²P₃/₂ (F'=3) state. From this state, atoms can decay to the 5²S₁/₂ (F=2) ground state.[1][2] Atoms in the F=2 ground state, often called a "dark state," no longer interact with the cooling laser and are lost from the cooling cycle. A second laser, the "repumping" laser, is required to excite these atoms from the F=2 ground state back into the cooling cycle, typically via the 5²P₃/₂ (F'=3) excited state.[1][3]

Q2: What are the primary unwanted transitions in ⁸⁵Rb laser cooling?

A2: The primary unwanted transition is the decay from the 5²P₃/₂ (F'=3) excited state to the 5²S₁/₂ (F=2) ground state. This occurs due to off-resonant scattering from the main cooling laser, which is tuned to the 5²S₁/₂ (F=3) → 5²P₃/₂ (F'=4) transition. Once in the F=2 ground state, the atoms are no longer resonant with the cooling laser.

Q3: How do I generate the correct frequency for the repumping laser?

A3: The frequency separation between the F=2 and F=3 ground states in ⁸⁵Rb is approximately 3.036 GHz.[4] There are two common methods to generate the repumping frequency:

  • Separate Laser: Use a second diode laser locked to the 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3) transition. This offers independent control over the repumping laser's frequency and power.

  • Electro-Optic Modulator (EOM): Use a single laser for the cooling transition and pass a portion of the light through an EOM.[3][5] By driving the EOM with a radiofrequency (RF) signal at approximately 3.036 GHz, sidebands are generated on the laser light. One of these sidebands can be tuned to be resonant with the repumping transition.[4]

Q4: What are the advantages of using an EOM for generating the repumping frequency?

A4: Using an EOM offers several advantages:

  • Inherent Frequency Stability: The frequency difference between the cooling and repumping light is locked to the stability of the RF source driving the EOM, which is typically very high.

  • Reduced Complexity: It can simplify the laser system by requiring only one master laser.

  • Cost-Effectiveness: It can be more economical than implementing a second complete laser and locking system.

Troubleshooting Guides

This section addresses common issues encountered during ⁸⁵Rb laser cooling experiments.

Problem Potential Causes Solutions
Weak or No Magneto-Optical Trap (MOT) 1. Incorrect Repumper Frequency: The repumping laser is not resonant with the 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3) transition. 2. Insufficient Repumper Power: The power of the repumping laser is too low to effectively pump atoms out of the F=2 state. 3. Poor Overlap of Beams: The cooling and repumping laser beams are not well-aligned and overlapping at the trap location. 4. Incorrect Polarization: The polarization of the cooling or repumping beams is incorrect, leading to inefficient optical pumping.[6]1. Optimize Repumper Frequency: Use saturated absorption spectroscopy to precisely lock the repumping laser frequency. If using an EOM, ensure the RF frequency is correct and the sideband is tuned to the transition. 2. Increase Repumper Power: Gradually increase the repumping laser power. A typical power of a few milliwatts is often sufficient. 3. Align Beams: Ensure all cooling and repumping beams are co-aligned and intersect at the center of the quadrupole magnetic field. 4. Check Polarization: Verify that all laser beams have the correct circular polarization (σ⁺/σ⁻) as required for the MOT configuration.[6]
Atoms are Heated Out of the Trap 1. Off-Resonant Heating: The cooling laser is too intense or its frequency is too close to resonance, leading to off-resonant scattering and heating. 2. Repumper-Induced Heating: The repumping laser is too intense, causing heating on the repumping transition. 3. Imbalanced Radiation Pressure: The power in the counter-propagating MOT beams is not balanced, leading to a net radiation pressure that pushes atoms out of the trap.1. Optimize Cooling Laser Parameters: Reduce the cooling laser intensity and/or increase the red-detuning from the cooling transition. 2. Optimize Repumper Power: Reduce the power of the repumping laser to the minimum required for efficient repumping. 3. Balance Beam Powers: Use a power meter to ensure that the power in each of the six MOT beams is balanced to within a few percent.
Flickering or Unstable MOT 1. Laser Frequency Drift: The cooling or repumping laser frequency is drifting. 2. Laser Intensity Noise: The intensity of the cooling or repumping laser is fluctuating. 3. Magnetic Field Instability: The current supplying the anti-Helmholtz coils is unstable, causing the magnetic field gradient to fluctuate.1. Check Laser Locks: Verify that the laser locking electronics are functioning correctly and that the lasers are stably locked to their respective transitions. 2. Stabilize Laser Intensity: Use a laser power controller or check for sources of optical feedback that could cause intensity noise. 3. Stabilize Magnetic Field: Use a stable current supply for the MOT coils and ensure all connections are secure.

Quantitative Data Summary

Parameter Value Reference
⁸⁵Rb D2 Line Wavelength 780.24 nm[2]
Ground State Hyperfine Splitting (5²S₁/₂, F=3 ↔ F=2) 3.03573 GHz[4]
Cooling Transition (5²S₁/₂, F=3 → 5²P₃/₂, F'=4) -[7][8]
Repumping Transition (5²S₁/₂, F=2 → 5²P₃/₂, F'=3) -[3]
Natural Linewidth (Γ/2π) ~6 MHz
Typical Cooling Laser Detuning -10 to -20 MHz (2-3 Γ)[4]
Typical Cooling Laser Intensity A few mW/cm² per beam[1]
Typical Repumping Laser Power 1-10 mW

Experimental Protocols

Protocol 1: Setting up a Repumping Laser using an Electro-Optic Modulator (EOM)

Objective: To generate a stable repumping frequency for ⁸⁵Rb laser cooling by creating a sideband on the cooling laser using an EOM.

Materials:

  • External Cavity Diode Laser (ECDL) tuned to the ⁸⁵Rb D2 cooling transition.

  • Fiber-coupled Electro-Optic Modulator (EOM).[5]

  • High-frequency RF signal generator (capable of ~3.036 GHz).

  • RF amplifier.

  • Fabry-Pérot interferometer or wavemeter for frequency analysis.

  • Saturated absorption spectroscopy setup for ⁸⁵Rb.

Methodology:

  • Laser Setup: Align and lock the ECDL to the 5²S₁/₂ (F=3) → 5²P₃/₂ (F'=4) cooling transition of ⁸⁵Rb using saturated absorption spectroscopy.

  • EOM Integration: Couple a portion of the laser output into the fiber-coupled EOM.

  • RF Signal Generation: Set the RF signal generator to approximately 3.03573 GHz. Amplify this signal and connect it to the RF input of the EOM.

  • Sideband Generation: Monitor the output of the EOM with a Fabry-Pérot interferometer. You should observe the carrier frequency (the original laser frequency) and two first-order sidebands at ±3.036 GHz from the carrier.

  • Sideband Optimization: Adjust the RF power to the EOM to maximize the power in the desired first-order sideband.

  • Frequency Tuning: Fine-tune the RF frequency to bring the desired sideband into resonance with the 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3) repumping transition. This can be verified by observing the fluorescence from a MOT.

  • Beam Delivery: Combine the light from the EOM output (containing the repumping sideband) with the main cooling laser beam before sending it to the atoms. Ensure proper polarization and alignment.

Visualizations

Rubidium85_EnergyLevels cluster_ground 5²S₁/₂ Ground State cluster_excited 5²P₃/₂ Excited State F=3 F=3 F'=4 F'=4 F=3->F'=4 Cooling Laser (~780 nm) F'=3 F'=3 F=3->F'=3 Off-resonant Excitation F=2 F=2 F=2->F'=3 Repumping Laser (+3.036 GHz) F'=4->F=3 Spontaneous Decay F'=3->F=2 Unwanted Decay (Leak) Troubleshooting_MOT start Weak or No MOT check_repumper_freq Is Repumper Frequency Correct? start->check_repumper_freq adjust_repumper_freq Adjust RF to EOM or Lock Repumper Laser check_repumper_freq->adjust_repumper_freq No check_repumper_power Is Repumper Power Sufficient? check_repumper_freq->check_repumper_power Yes adjust_repumper_freq->check_repumper_power increase_repumper_power Increase Repumper Power check_repumper_power->increase_repumper_power No check_alignment Are Beams Aligned and Overlapping? check_repumper_power->check_alignment Yes increase_repumper_power->check_alignment align_beams Re-align Cooling and Repumping Beams check_alignment->align_beams No check_polarization Is Polarization Correct? check_alignment->check_polarization Yes align_beams->check_polarization adjust_polarization Check and Correct Waveplates check_polarization->adjust_polarization No mot_ok MOT should form check_polarization->mot_ok Yes adjust_polarization->mot_ok

References

Technical Support Center: Temperature Stabilization of Rubidium-85 Vapor Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubidium-85 (⁸⁵Rb) vapor cells. Accurate and stable temperature control is critical for applications such as atomic clocks, magnetometers, and quantum sensing, as temperature fluctuations directly impact the vapor pressure and atomic density of the rubidium atoms, leading to instability in experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the temperature stabilization of ⁸⁵Rb vapor cells.

Issue 1: Unstable or Drifting Atomic Signal

An unstable or drifting signal is a primary indicator of inadequate temperature control.

Possible Cause Troubleshooting Steps
Ambient Temperature Fluctuations 1. Isolate the experimental setup from drafts and direct sunlight. 2. Implement an outer enclosure or thermal shielding for the vapor cell. 3. For highly sensitive applications, consider active temperature control of the entire enclosure.[1]
Inadequate Heater Control (PID Tuning) 1. Symptom: Temperature overshooting the setpoint or oscillating. 2. Action: Re-tune the PID (Proportional-Integral-Derivative) controller. Start by setting the integral (I) and derivative (D) terms to zero and gradually increasing the proportional (P) gain until gentle oscillations occur. Then, adjust the integral term to eliminate steady-state error and the derivative term to dampen overshoot.[2][3]
Laser-Induced Heating 1. Symptom: Signal drift correlates with changes in laser power. 2. Action: Reduce the laser power to the minimum required for the experiment. 3. Action: Use a larger beam diameter to decrease power density. 4. Action: Implement a feedback loop to adjust laser frequency or power based on the observed drift.[4][5]
Poor Thermal Contact 1. Symptom: Inconsistent temperature readings across the cell. 2. Action: Ensure the temperature sensor (e.g., thermistor, RTD) is in firm contact with the vapor cell. 3. Action: Use thermal paste or a thermally conductive adhesive to improve heat transfer between the heater, cell, and sensor.
Magnetic Field Interference 1. Symptom: Signal instability that is not correlated with temperature readings. 2. Action: Use non-magnetic heating elements, such as bifilar wound heaters or laser heating.[6][7] 3. Action: Ensure any magnetic shields are properly placed and have not become magnetized.

Issue 2: Inaccurate or Non-Reproducible Measurements

Inconsistent results between experimental runs often point to issues with achieving the same initial temperature conditions.

Possible Cause Troubleshooting Steps
Temperature Gradients Across the Cell 1. Symptom: Broadened spectral lines or inconsistent absorption. 2. Action: Use multiple heaters or a larger, more distributed heating element to ensure uniform heating. 3. Action: Insulate the vapor cell to minimize heat loss to the environment. 4. Action: For laser-heated cells, ensure the laser spot is uniform and covers a significant portion of the cell surface.[6]
Condensation of Rubidium 1. Symptom: Reduced signal strength over time. 2. Action: Ensure the entire cell, including windows, is heated to the target temperature. The coldest spot in the cell will determine the vapor pressure. 3. Action: In some designs, a separate heater for the windows may be necessary to prevent condensation.[7]
Incorrect Temperature Setpoint 1. Symptom: Consistently low signal-to-noise ratio. 2. Action: Verify the optimal operating temperature for your specific application. Different experiments (e.g., atomic clocks vs. magnetometers) may have different optimal temperature ranges.[4][8][9]

Below is a troubleshooting workflow to diagnose and resolve temperature-related instabilities.

ExperimentalWorkflow Start Start Step1 1. Attach Temperature Sensor and Heater to Cell Start->Step1 Step2 2. Insulate Cell Assembly Step1->Step2 Step3 3. Connect Components to PID Controller and Power Supply Step2->Step3 Step4 4. Set Target Temperature on PID Controller Step3->Step4 Step5 5. Tune PID Parameters (P, I, D) Step4->Step5 Step6 6. Allow System to Reach Thermal Equilibrium Step5->Step6 Step7 7. Monitor Temperature for Stability Step6->Step7 End End: Stable Temperature Step7->End

References

Technical Support Center: Calibration of Optical Equipment for Rubidium-85 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubidium-85 (⁸⁵Rb). The following sections address common issues encountered during the calibration and use of optical equipment in ⁸⁵Rb experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Issue: Laser frequency instability or drifting out of resonance.

  • Question: My laser frequency is unstable and drifts away from the desired ⁸⁵Rb transition, causing a loss of signal. How can I improve the frequency stability?

  • Answer: Laser frequency drift is a common issue, often caused by thermal fluctuations or mechanical vibrations. Without stabilization, a laser can drift by as much as 100 MHz in 5 minutes.[1] To counteract this, several frequency stabilization techniques can be employed:

    • Saturated Absorption Spectroscopy (SAS): This is a standard method to provide a sharp, Doppler-free spectral feature to which the laser can be locked. The setup involves a pump beam and a probe beam counter-propagating through a rubidium vapor cell.[2][3]

    • Modulation Transfer Spectroscopy (MTS): This technique offers a high-performance method for laser frequency stabilization and can achieve short-term stability of 4.5 × 10⁻¹⁴.[4] It provides a zero-crossing signal at the atomic transition, which is ideal for a feedback loop.[2]

    • Dichroic Atomic Vapor Laser Lock (DAVLL): This method provides a wide frequency stabilization range, on the order of 400 MHz around the D2 lines of rubidium.

    • Fabry-Pérot Etalon: A high-finesse and highly stable Fabry-Pérot etalon can be used in combination with a wavemeter. However, be aware that frequency drift of the etalon itself can limit the long-term stability.[1]

    A typical feedback loop involves an electronic circuit (e.g., a PID controller) that uses the error signal from the spectroscopy to adjust a parameter of the laser, such as the grating position via a PZT or the laser diode current.[2][5]

Issue: Difficulty observing the saturated absorption spectrum.

  • Question: I am unable to see the Lamb dips and crossover peaks in my saturated absorption setup. What are the likely causes and how can I fix them?

  • Answer: Several factors can prevent the observation of a clear saturated absorption spectrum:

    • Beam Alignment: The pump and probe beams must be perfectly counter-propagating and spatially overlapped within the rubidium vapor cell. Use irises to ensure both beams travel along the same path.[3]

    • Beam Intensity: The probe beam intensity should be well below the saturation intensity of the Rb transition to ensure a strong absorption signal.[6] Conversely, the pump beam needs to be intense enough to saturate the transition. A 10:90 beamsplitter can be used to allocate more power to the pump beam.[3]

    • Polarization: Ensure the polarization of your laser beams is appropriate for the transitions you are probing.

    • Laser Scan Range: Make sure your laser frequency is actually scanning over the ⁸⁵Rb transitions. You may need to adjust the laser's temperature or current for coarse tuning.[7]

    • Photodiode Saturation: Ensure that the photodiode is not saturated by the probe beam. Use neutral density filters to attenuate the beam if necessary.[6][8]

Issue: Inability to form a Magneto-Optical Trap (MOT).

  • Question: I have my lasers locked and my optics aligned, but I cannot see a trapped cloud of ⁸⁵Rb atoms. What should I check?

  • Answer: Forming a MOT requires a precise interplay of several components. If you are not seeing a MOT, systematically check the following:

    • Laser Frequencies: For ⁸⁵Rb, you need a "trapping" or "cooling" laser and a "repump" laser. The trapping laser should be red-detuned from the 5S₁/₂ (F=3) → 5P₃/₂ (F'=4) cycling transition.[9] The repump laser prevents atoms from falling into the other ground state hyperfine level. Sometimes, a single laser with a frequency modulator can generate both frequencies.[10]

    • Laser Beam Alignment and Power: The three retro-reflected MOT beams must be mutually orthogonal and intersect at the center of the quadrupole magnetic field. Ensure the power in the beams is balanced.[11]

    • Polarization: The trapping beams must be circularly polarized. The horizontal beams should have the same handedness, while the vertical beam should have the opposite handedness.[11]

    • Magnetic Field: The anti-Helmholtz coils must be wired to produce a quadrupole field. If you don't see a MOT, try reversing the current direction in the coils.[11][12] The zero of the magnetic field should coincide with the intersection of the laser beams.

    • Rubidium Vapor Pressure: Ensure there is a sufficient density of ⁸⁵Rb atoms in the vacuum chamber. You may need to gently heat the rubidium source.[12][13]

    • Fluorescence Check: Use a camera to look for fluorescence at the intersection of the beams. Even without a stable trap, you should see an increase in fluorescence when the lasers are near resonance.[11][13]

Frequently Asked Questions (FAQs)

Q1: What are the key transitions in ⁸⁵Rb for laser cooling and trapping?

A1: For a standard Magneto-Optical Trap (MOT) of ⁸⁵Rb, two transitions on the D2 line (5²S₁/₂ → 5²P₃/₂) are crucial:

  • Cooling Transition: 5²S₁/₂ (F=3) → 5²P₃/₂ (F'=4). This is a "closed" or "cycling" transition, meaning the atom is likely to return to the F=3 ground state upon decay. The cooling laser is typically red-detuned from this transition.[9]

  • Repump Transition: 5²S₁/₂ (F=2) → 5²P₃/₂ (F'=3). This transition is necessary to "repump" atoms that fall into the F=2 ground state back into the cooling cycle.

Q2: How do I calibrate the frequency axis of my spectroscopy signal?

A2: The frequency axis of your absorption spectrum can be calibrated using the known hyperfine splittings of ⁸⁵Rb.[2] You can identify the Doppler-free peaks corresponding to specific transitions and use their known frequency separations to create a linear conversion from the oscilloscope's time base to frequency.[2] A Fabry-Pérot interferometer with a known free spectral range can also be used as a frequency marker.[14]

Q3: What are typical parameters for a ⁸⁵Rb MOT?

A3: While optimal parameters vary between setups, here are some typical starting points:

  • Trapping Laser Power: A few milliwatts per beam. For example, a total power of 40 mW for the trapping laser and 18 mW for the repumping laser has been used.[15]

  • Trapping Laser Detuning: Typically red-detuned by a few natural linewidths (Γ ≈ 6.1 MHz for the ⁸⁵Rb D2 line). A detuning of -14.9 MHz (-2.5Γ) has been reported.

  • Magnetic Field Gradient: On the order of 10-15 Gauss/cm.

Data Presentation

Table 1: ⁸⁵Rb D-Line Properties

PropertyD1 Line (5²S₁/₂ → 5²P₁/₂)D2 Line (5²S₁/₂ → 5²P₃/₂)
Wavelength (in vacuum)~795 nm~780 nm
Natural Linewidth (Γ/2π)~5.75 MHz~6.07 MHz
5²P₁/₂ Lifetime27.70(4) ns[16]-
5²P₃/₂ Lifetime-26.24(4) ns[16]

Table 2: ⁸⁵Rb Ground State (5²S₁/₂) Hyperfine Splitting

Hyperfine StatesFrequency Separation
F=3 and F=2~3.036 GHz

Table 3: ⁸⁵Rb Excited State (5²P₃/₂) Hyperfine Constants

ConstantValue (MHz)
Magnetic Dipole (A)25.04(15)
Electric Quadrupole (B)26.01(25)

Experimental Protocols & Visualizations

Saturated Absorption Spectroscopy (SAS)

Methodology:

  • A laser beam is split into a strong "pump" beam and a weak "probe" beam using a beamsplitter (e.g., 90/10).[3]

  • The two beams are directed through a room-temperature rubidium vapor cell in a counter-propagating configuration. Careful alignment is necessary to ensure the beams overlap.[3]

  • The pump beam is typically chopped or modulated for lock-in detection to improve the signal-to-noise ratio.

  • The intensity of the probe beam is measured on a photodiode after it passes through the cell.

  • When the laser frequency is scanned across the atomic transitions, the photodiode signal will show the Doppler-broadened absorption profile.

  • At the exact resonant frequencies, both beams interact with the same group of atoms (those with zero velocity along the beam axis). The strong pump beam saturates the transition, leading to a decrease in absorption of the probe beam. This results in sharp "Lamb dips" on the broader Doppler profile.

  • Crossover resonances appear as additional dips halfway between two transitions that share a common ground or excited state.

Saturated_Absorption_Spectroscopy cluster_laser Laser System cluster_optics Optical Setup cluster_detection Detection Laser Diode Laser BS Beamsplitter (90/10) Laser->BS Main Beam M1 Mirror BS->M1 Pump Beam (90%) RbCell Rb Vapor Cell BS->RbCell Probe Beam (10%) M1->RbCell M2 Mirror RbCell->M2 PD Photodiode RbCell->PD Scope Oscilloscope PD->Scope Signal

Saturated Absorption Spectroscopy Setup
Magneto-Optical Trap (MOT) Workflow

Methodology:

  • Vacuum System: A vacuum chamber is maintained at ultra-high vacuum (e.g., < 10⁻⁹ mbar) to minimize collisions with background gas.[13] A rubidium source provides a vapor of ⁸⁵Rb atoms.

  • Laser System: A cooling/trapping laser is locked to a frequency slightly below (red-detuned) the F=3 → F'=4 transition. A repump laser is locked to the F=2 → F'=3 transition.

  • Optical Setup: The laser light is split and directed into the vacuum chamber via three orthogonal pairs of counter-propagating beams. The polarization of each beam is converted to circular using quarter-wave plates.[11]

  • Magnetic Field: A pair of anti-Helmholtz coils generates a quadrupole magnetic field with a zero point at the center of the chamber where the laser beams intersect.[13]

  • Trapping Mechanism: The combination of the red-detuned, circularly polarized light and the spatially varying magnetic field creates a position- and velocity-dependent force that cools and traps the atoms at the magnetic field zero.

  • Detection: The trapped atoms form a small, glowing cloud due to fluorescence, which can be observed with a CCD camera.[13]

MOT_Workflow cluster_environment System Environment cluster_lasers Laser & Optics cluster_field Magnetic Field cluster_result Outcome UHV Ultra-High Vacuum Chamber Trapping Cooling & Trapping Force UHV->Trapping RbSource Rb Vapor Source RbSource->UHV CoolingLaser Cooling Laser (Red-Detuned) Optics Beamsplitters, Mirrors, Waveplates CoolingLaser->Optics RepumpLaser Repump Laser RepumpLaser->Optics Optics->UHV 3 Orthogonal Beam Pairs Coils Anti-Helmholtz Coils QuadField Quadrupole B-Field Coils->QuadField QuadField->Trapping AtomCloud Trapped Atom Cloud Trapping->AtomCloud Detection Fluorescence Detection (Camera) AtomCloud->Detection

Magneto-Optical Trap (MOT) Workflow

References

"addressing self-reversal in Rubidium-85 lamps for optical pumping"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding self-reversal in Rubidium-85 (⁸⁵Rb) lamps used in optical pumping experiments.

Frequently Asked Questions (FAQs)

Q1: What is self-reversal in a this compound lamp?

A1: Self-reversal is a phenomenon where the center of an emission line from the lamp is re-absorbed by cooler rubidium vapor in the outer layers of the lamp itself. As photons are emitted from the hot, high-pressure plasma core, they travel through a surrounding layer of cooler, lower-pressure ⁸⁵Rb gas. This cooler gas absorbs photons at the precise resonant frequency, creating a dip or "reversal" at the peak of the spectral line.[1] This effect can become significant at higher operating temperatures.[2]

Q2: Why is self-reversal a problem for optical pumping experiments?

A2: Optical pumping relies on a high flux of resonant photons to excite atoms in a separate vapor cell into a specific quantum state.[3][4] The photons at the exact center of the emission line are the most effective for this process. Self-reversal selectively removes these critical photons, significantly reducing the efficiency of the optical pumping process.[1] This can lead to weaker signals, longer pumping times, and an inability to achieve the desired level of atomic polarization.[5][6]

Q3: What are the primary causes of self-reversal?

A3: The primary cause of self-reversal is an excessively high density of rubidium vapor within the lamp, which is directly influenced by temperature. As the lamp's temperature increases, the vapor pressure of the rubidium inside rises, leading to a denser cloud of atoms that can re-absorb the emitted light.[2] Studies have shown that at temperatures beyond 110°C, a lamp's mode can change, leading to abnormal line broadening and self-reversal.[2]

Below is a diagram illustrating the causal relationship leading to self-reversal.

A Increased Lamp Temperature B Increased Rb Vapor Pressure & Density A->B Leads to C Increased Self-Absorption of Resonant Photons B->C Causes D Self-Reversed Spectral Line C->D Results in E Reduced Optical Pumping Efficiency D->E Leads to Start Start: Low Pumping Signal CheckTemp 1. Measure Lamp Operating Temperature Start->CheckTemp TempHigh Is Temp > 110-115°C? CheckTemp->TempHigh ReduceTemp 2. Decrease Temperature (e.g., in 2-5°C steps) TempHigh->ReduceTemp Yes CheckSpectrum 3. Analyze Lamp Spectrum with Spectrometer TempHigh->CheckSpectrum No ReduceTemp->CheckTemp Re-evaluate ReversalObserved Is Self-Reversal Dip Present? CheckSpectrum->ReversalObserved ReversalObserved->ReduceTemp Yes AdjustPower 4. Check & Stabilize RF Exciter Power ReversalObserved->AdjustPower No End End: Signal Improved AdjustPower->End If Stable EndFail Consider Lamp Replacement AdjustPower->EndFail If Unstable or Old A 1. Setup Spectrometer & Align Lamp B 2. Set Low Baseline Temp (e.g., 95°C) & Stabilize A->B C 3. Record Baseline Spectrum B->C D 4. Increase Temp by 5°C & Stabilize C->D E 5. Record New Spectrum D->E F Temp < Max? E->F F->D Yes G 6. Analyze Spectra & Identify Reversal Threshold F->G No H End G->H

References

Technical Support Center: Managing Stray Electric Fields in Rubidium-85 Atomic Traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rubidium-85 atomic traps. The following information addresses common issues related to the management of stray electric fields, which can significantly impact experimental outcomes.

Troubleshooting Guide

Unstable or inexplicable experimental results in atomic traps can often be traced back to unmanaged stray electric fields. This guide provides a systematic approach to identifying and mitigating these issues.

Symptom Potential Cause Suggested Action
Reduced trap lifetime Stray electric fields can cause heating and loss of trapped atoms.1. Characterize the electric field environment using Rydberg-EIT spectroscopy. 2. Implement or optimize a compensation electrode system to null the stray fields.
Decoherence of Rydberg states Rydberg atoms are extremely sensitive to electric fields; even small stray fields can cause rapid decoherence.[1][2][3][4]1. Perform Stark shift measurements to quantify the local electric field. 2. Apply compensating voltages to electrodes to minimize the measured Stark shift. 3. Shield the experimental setup from external sources of electric fields.
Unexplained frequency shifts in atomic transitions The Stark effect from stray electric fields will shift the energy levels of the atoms.1. Use Rydberg atoms as sensitive electrometers to map the electric field. 2. Correlate observed frequency shifts with applied compensation voltages to calibrate the field cancellation.
Instability and drift in experimental parameters over time Stray electric fields can drift due to temperature changes, laser-induced charging, or rearrangement of adsorbed atoms.[1][2]1. Monitor the stray field over time using periodic Rydberg-EIT measurements. 2. Implement a feedback loop to dynamically adjust compensation voltages. 3. Investigate and mitigate sources of drift, such as laser beam clipping or temperature fluctuations.
Asymmetric expansion of the atom cloud A gradient in the stray electric field can exert a force on the atoms, leading to a directional push.1. Image the atom cloud after a period of free expansion to observe asymmetries. 2. Use a 3D compensation electrode setup to null not only the field but also its gradient.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of stray electric fields in a this compound atomic trap?

A1: Stray electric fields in high-vacuum environments typically originate from several sources:

  • Patch Potentials: Variations in surface potentials on the vacuum chamber walls and trap electrodes. These can arise from different crystal facets of the metal, surface contaminants, or adsorbed atoms.

  • Adsorbed Atoms: Rubidium atoms from the trap can coat surfaces, creating a layer with a different work function and contributing to patch potentials.

  • Dielectric Charging: Viewports, insulators, and other dielectric materials in the vacuum chamber can accumulate charge, especially when exposed to UV light or stray laser illumination.

  • External Electronics: Nearby unshielded electronics can generate electric fields that penetrate the vacuum chamber.

Q2: How can I detect and quantify stray electric fields in my experiment?

A2: The most sensitive method is to use the trapped atoms themselves as probes. Rydberg atoms are particularly effective due to their large polarizability.[1][2][3][4] The primary technique is Rydberg Electromagnetically Induced Transparency (EIT) spectroscopy . By measuring the Stark shift of Rydberg energy levels, you can determine the magnitude of the local electric field.[5][6] The frequency shift of the EIT peak is proportional to the square of the electric field strength.

Q3: What level of electric field compensation is achievable?

A3: With a well-designed compensation system, it is possible to cancel stray electric fields to better than 10 mV/cm.[1][2][3][4] However, it is important to consider the temporal stability of the field. Drifts on the order of 20 mV/cm over a few hours and 50 mV/cm from day-to-day are common.[1][2]

Parameter Typical Value Reference
Achievable Stray Field Cancellation< 10 mV/cm[1][2][3][4]
Short-term Drift (hours)~20 mV/cm[1][2]
Day-to-day Drift~50 mV/cm[1][2]

Q4: What are compensation electrodes and how should they be implemented?

A4: Compensation electrodes are a set of conductors placed inside the vacuum chamber to which voltages can be applied to generate a uniform electric field that cancels the ambient stray field. A typical setup consists of at least three pairs of electrodes to provide full 3D control of the electric field.[1][2] These can be simple rods or more complex structures integrated into the trap design. For optimal performance, the materials for the electrodes and their supports should be carefully chosen to minimize their own contribution to stray fields (e.g., using non-magnetic, UHV-compatible materials like tungsten, Macor, and Alumina).[1]

Experimental Protocols

Protocol 1: Diagnosing Stray Electric Fields using Rydberg-EIT

This protocol outlines the steps to measure the local stray electric field using the trapped this compound atoms.

  • Prepare a Cold Atom Cloud: Create a magneto-optical trap (MOT) of this compound atoms and cool them to a low temperature (e.g., 35 µK) using polarization gradient cooling.[2]

  • Establish a Two-Photon EIT Scheme:

    • Use a probe laser resonant with the 5S1/2 → 5P3/2 transition.

    • Use a coupling laser to connect the 5P3/2 state to a high-lying Rydberg state (e.g., nS or nD state). The choice of Rydberg state will determine the sensitivity to the electric field.

  • Acquire EIT Spectra:

    • Scan the frequency of the coupling laser across the Rydberg resonance while monitoring the transmission of the probe laser through the atom cloud.

    • In the absence of a significant electric field, a narrow EIT peak will be observed.

  • Apply a Calibration Field: Apply known voltages to your compensation electrodes to generate a calibrated electric field.

  • Measure the Stark Shift:

    • Record the shift in the EIT peak position as a function of the applied electric field. This will produce a parabolic Stark map.

    • The minimum of this parabola corresponds to the applied field that cancels the stray electric field. The position of the unshifted EIT peak in the absence of an applied field reveals the magnitude of the initial stray field.

  • Data Analysis: Fit the Stark shift data to the equation Δν = -1/2 αE2, where Δν is the frequency shift, α is the polarizability of the chosen Rydberg state, and E is the electric field. This allows for a precise determination of the stray field.

Protocol 2: Compensation of Stray Electric Fields

This protocol describes how to use a set of compensation electrodes to null the measured stray electric field.

  • Characterize the Stray Field: Follow Protocol 1 to determine the vector components of the stray electric field (ESx, ESy, ESz).

  • Calibrate the Compensation Electrodes:

    • Apply a known voltage to one pair of electrodes (e.g., the x-pair) and measure the resulting Stark shift using Rydberg-EIT.

    • Repeat this for the y and z pairs of electrodes. This will determine the electric field generated per unit of applied voltage for each axis.

  • Calculate Compensation Voltages: Based on the calibration from the previous step, calculate the voltages (VCx, VCy, VCz) required to generate an electric field that is equal in magnitude and opposite in direction to the measured stray field.

  • Apply Compensation Voltages: Apply the calculated voltages to the respective electrode pairs.

  • Verify Field Cancellation: Repeat the Rydberg-EIT measurement with the compensation voltages applied. The EIT peak should now be at its zero-field position. Fine-tune the compensation voltages to minimize any residual shift.

  • Monitor for Drifts: Periodically repeat the stray field measurement to check for and correct any temporal drifts.

Visualizations

experimental_workflow cluster_diagnosis Stray Field Diagnosis cluster_compensation Stray Field Compensation prep_atoms Prepare Cold Rb-85 Cloud setup_eit Setup Rydberg-EIT prep_atoms->setup_eit measure_stark Measure Stark Shift vs. Applied Field setup_eit->measure_stark determine_field Determine Stray Field Vector measure_stark->determine_field calibrate_electrodes Calibrate Compensation Electrodes determine_field->calibrate_electrodes Input Stray Field Data calculate_voltages Calculate Compensation Voltages calibrate_electrodes->calculate_voltages apply_voltages Apply Compensation Voltages calculate_voltages->apply_voltages verify_cancellation Verify Field Cancellation apply_voltages->verify_cancellation verify_cancellation->prep_atoms Iterate/Monitor

Caption: Workflow for diagnosing and compensating stray electric fields.

logical_relationship cluster_sources Sources of Stray E-Fields cluster_effects Experimental Effects cluster_solutions Mitigation Strategies patch_potentials Patch Potentials trap_loss Increased Trap Loss / Heating patch_potentials->trap_loss decoherence Rydberg State Decoherence patch_potentials->decoherence adsorbates Adsorbates (e.g., Rb coating) stark_shift Stark Shift of Energy Levels adsorbates->stark_shift dielectric_charging Dielectric Charging dielectric_charging->decoherence rydberg_sensing Rydberg-EIT Sensing trap_loss->rydberg_sensing Diagnosed by decoherence->rydberg_sensing Diagnosed by stark_shift->rydberg_sensing Diagnosed by compensation Compensation Electrodes compensation->trap_loss Reduces compensation->decoherence Reduces compensation->stark_shift Reduces rydberg_sensing->compensation Informs material_selection Material Selection & Shielding material_selection->patch_potentials Minimizes material_selection->dielectric_charging Minimizes

Caption: Relationship between sources, effects, and solutions for stray E-fields.

References

Validation & Comparative

A Comparative Guide to Laser Cooling of Rubidium-85 and Rubidium-87

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in atomic physics and quantum technologies, the choice between Rubidium-85 (⁸⁵Rb) and Rubidium-87 (⁸⁷Rb) for laser cooling experiments is a critical one, with significant implications for achievable temperatures, atom numbers, and the pursuit of quantum phenomena such as Bose-Einstein condensation (BEC). This guide provides an objective comparison of the laser cooling performance of these two isotopes, supported by experimental data and detailed methodologies.

Atomic Structure and Cooling Transitions: A Tale of Two Isotopes

The foundation of laser cooling lies in the specific arrangement of an atom's energy levels, particularly the hyperfine structure. Both ⁸⁵Rb and ⁸⁷Rb are cooled on the D2 transition (5²S₁/₂ → 5²P₃/₂), which has a wavelength of approximately 780 nm.[1][2] However, their differing nuclear spins (I = 5/2 for ⁸⁵Rb and I = 3/2 for ⁸⁷Rb) result in distinct hyperfine energy level splittings.[3][4] This necessitates different frequencies for the cooling and repumping lasers.

The cooling laser is typically red-detuned from the "cycling" transition, which for ⁸⁵Rb is the F=3 → F'=4 transition and for ⁸⁷Rb is the F=2 → F'=3 transition.[5] An atom moving towards a laser beam sees the light Doppler-shifted closer to resonance, leading to a higher probability of absorbing a photon and receiving a momentum "kick" that slows it down. To counteract the atom falling into a "dark" hyperfine state from which it can no longer be excited by the cooling laser, a second "repumping" laser is required. This laser excites the atoms from the lower ground hyperfine state back into the cooling cycle.

G

Comparative Performance in Laser Cooling

Experimental results reveal distinct advantages and disadvantages for each isotope in the context of laser cooling, particularly within a Magneto-Optical Trap (MOT).

ParameterThis compoundRubidium-87Reference
Natural Abundance 72.17%27.83%[6]
Nuclear Spin (I) 5/23/2[3]
Ground State Hyperfine Splitting ~3.0 GHz~6.8 GHz[7]
Cooling Transition 5S₁/₂(F=3) → 5P₃/₂(F'=4)5S₁/₂(F=2) → 5P₃/₂(F'=3)[5]
Repumping Transition 5S₁/₂(F=2) → 5P₃/₂(F'=3)5S₁/₂(F=1) → 5P₃/₂(F'=2)[5]
Typical Achieved Temperature in MOT ~80 µK~150 µK[8]
Typical Atom Number in MOT Can be higher than ⁸⁷Rb10⁶ - 10⁷[5][8][9]
Loading Time Shorter than ⁸⁷Rb for the same atom numberLonger than ⁸⁵Rb for the same atom number[8]
Scattering Length Negative (unfavorable for BEC)Positive (favorable for BEC)[1]

One study directly comparing the two isotopes in the same diffuse light cooling apparatus found that ⁸⁵Rb could be cooled to a lower temperature of about 80 µK, compared to 150 µK for ⁸⁷Rb under the same conditions.[8] Furthermore, the integrating sphere could capture more cold ⁸⁵Rb atoms, and the loading time was shorter for ⁸⁵Rb than for ⁸⁷Rb to achieve the same number of trapped atoms.[8]

However, for many applications, particularly the creation of Bose-Einstein condensates (BECs), ⁸⁷Rb is the preferred isotope.[7] This is due to its positive "scattering length," which corresponds to a repulsive interaction between atoms, leading to a stable condensate.[1] In contrast, ⁸⁵Rb has a negative scattering length, signifying an attractive interaction that makes it inherently unstable for forming a large BEC without the use of Feshbach resonances to tune the interaction strength.[1][7]

Experimental Protocols: Magneto-Optical Trapping

The standard technique for laser cooling of both rubidium isotopes is the Magneto-Optical Trap (MOT). This apparatus uses a combination of laser light and a spatially varying magnetic field to both cool and trap neutral atoms.

G

Key Methodological Steps:
  • Vacuum System: A vacuum chamber is prepared with a pressure as low as 5x10⁻⁹ mbar to minimize collisions between the rubidium atoms and background gas.[5] Rubidium atoms are introduced by heating a solid source.[5]

  • Laser System:

    • Cooling Laser: A laser is tuned a few megahertz below the cooling transition frequency for the chosen isotope (F=3 → F'=4 for ⁸⁵Rb; F=2 → F'=3 for ⁸⁷Rb).[5] For ⁸⁷Rb, an optimized detuning is about -18 MHz.[8] The laser beam is split into three orthogonal pairs of counter-propagating beams that intersect at the center of the vacuum chamber.

    • Repumping Laser: A second laser is tuned to the repumping transition (F=2 → F'=3 for ⁸⁵Rb; F=1 → F'=2 for ⁸⁷Rb) to prevent atoms from accumulating in the lower ground hyperfine state.[5]

  • Magnetic Field: A pair of anti-Helmholtz coils generates a quadrupole magnetic field with a zero field at the center of the trap.[5] This field creates a position-dependent Zeeman shift of the atomic energy levels, which is essential for the trapping mechanism. An atom that moves away from the center will be shifted into resonance with the laser beam that pushes it back towards the center.

  • Diagnostics: The trapped atoms form a small, glowing cloud at the center of the chamber. The properties of this cloud, such as atom number, density, and temperature, can be measured using fluorescence imaging or absorption imaging techniques.[5]

Conclusion: Isotope Selection Depends on Experimental Goals

The choice between this compound and Rubidium-87 for laser cooling is not a matter of one being definitively superior to the other, but rather a decision based on the specific scientific objectives.

  • Rubidium-87 is the dominant choice for experiments aiming to create Bose-Einstein condensates due to its favorable collisional properties.[1][7] Its larger ground-state hyperfine splitting is also advantageous for applications in atomic clocks.[7] The vast body of research and established techniques for creating BECs with ⁸⁷Rb make it a reliable and well-understood option.

  • This compound , while less common for BEC experiments, presents its own set of advantages. Studies have shown that it can be cooled to lower temperatures in a MOT and trapped in larger numbers with shorter loading times under certain conditions.[8] This makes it a compelling candidate for experiments where a large, cold atomic sample is desired without the stringent requirements for BEC, such as in studies of cold atom collisions or for loading into other types of traps. The ability to tune its scattering properties with Feshbach resonances also opens up avenues for research into strongly interacting quantum gases.[1]

Ultimately, a thorough understanding of the distinct atomic properties and laser cooling performance of each isotope is paramount for designing successful experiments at the forefront of atomic physics and quantum technology.

References

"Rubidium-85 vs Rubidium-87 for Bose-Einstein condensation"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Rubidium-85 and Rubidium-87 for Bose-Einstein Condensation

For researchers venturing into the realm of ultracold atomic gases, the choice of atomic species is a critical first step. Among the alkali metals, rubidium has emerged as a workhorse, largely due to the accessibility of diode lasers at its 780 nm transition wavelength.[1][2] Both of its stable isotopes, this compound (⁸⁵Rb) and Rubidium-87 (⁸⁷Rb), have been successfully condensed into a Bose-Einstein Condensate (BEC), a macroscopic quantum state of matter. However, their inherent physical properties lead to vastly different experimental approaches and research applications.

This guide provides an objective comparison of ⁸⁵Rb and ⁸⁷Rb for Bose-Einstein condensation, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate isotope for their scientific goals.

Core Properties: A Tale of Two Isotopes

The fundamental differences between ⁸⁵Rb and ⁸⁷Rb for BEC experiments are rooted in their nuclear spin and, consequently, their collisional properties at ultracold temperatures. These properties are summarized below.

PropertyThis compound (⁸⁵Rb)Rubidium-87 (⁸⁷Rb)Significance for BEC
Natural Abundance 72.2%27.8%Affects the initial loading efficiency of atoms from a vapor.
Nuclear Spin (I) 5/23/2Influences the hyperfine structure and the number of available Feshbach resonances.
s-wave Scattering Length (a) Negative (a < 0)[1][2]Positive (a > 0)[3]Crucial Parameter: Determines the nature of atom-atom interactions. Positive 'a' leads to repulsive, stable condensates. Negative 'a' leads to attractive interactions and condensate collapse unless externally modified.[3]
Interaction Tunability Requires Feshbach resonance to achieve a stable BEC.[4]Stable BEC possible without tuning; Feshbach resonances available for advanced experiments.[1][5]The necessity of tuning for ⁸⁵Rb makes it experimentally more complex but also a versatile tool for studying interaction-dependent phenomena.

Bose-Einstein Condensation: A Comparative Analysis

The sign of the s-wave scattering length is the most consequential factor distinguishing the two isotopes in the context of BEC.

Rubidium-87: The Straightforward Choice

Rubidium-87 was the first isotope of rubidium to be condensed and remains the more popular choice for many BEC experiments.[3][6] Its key advantage is a positive background scattering length (a ≈ +100 a₀, where a₀ is the Bohr radius).[1][7] This positive value signifies that the atoms are mutually repulsive at low temperatures. This inherent repulsion provides stability to the condensate, preventing it from collapsing under its own attractive van der Waals forces.[3] This makes the path to achieving a BEC in ⁸⁷Rb relatively straightforward, relying on standard laser and evaporative cooling techniques.

This compound: The Tunable System

In stark contrast, ⁸⁵Rb possesses a large, negative background scattering length (a ≈ -443 a₀).[8] This results in attractive interactions between atoms, making a simple evaporative cooling approach to BEC unfeasible. A condensate formed with attractive interactions is unstable and will collapse, leading to rapid atom loss, unless the number of atoms is kept very small (less than ~100).[9]

To overcome this challenge, experimentalists must employ a Feshbach resonance . By applying an external magnetic field of a specific strength (around 155 G), the scattering length of ⁸⁵Rb can be tuned from its large negative value to a positive one, rendering the interactions repulsive and enabling the formation of a large, stable condensate.[8][10] While this adds a layer of experimental complexity, it also provides a powerful tool: the ability to precisely control the strength and sign of the atom-atom interactions. This tunability is invaluable for studying phenomena such as condensate collapse ("Bosenova"), the formation of solitons, and Efimov states.[4]

Experimental Protocols and Methodologies

While the initial laser cooling stages are similar for both isotopes, the paths to quantum degeneracy diverge significantly during the trapping and evaporative cooling phases.

General Experimental Workflow

The creation of a Bose-Einstein condensate follows a general sequence of cooling and trapping stages.

BEC_Workflow cluster_0 Laser Cooling cluster_1 Trapping & Evaporation cluster_2 Quantum Degeneracy MOT Magneto-Optical Trap (MOT) (~100 µK) Transfer Transfer to Conservative Trap MOT->Transfer Evaporation Forced Evaporative Cooling (RF or Optical) Transfer->Evaporation BEC Bose-Einstein Condensate (< 1 µK) Evaporation->BEC Phase Transition

Caption: General workflow for creating a Bose-Einstein Condensate.

Protocol for Rubidium-87

A standard method for producing a ⁸⁷Rb BEC involves direct evaporation in a magnetic or optical trap.[11][12]

  • Laser Cooling: ⁸⁷Rb atoms from a vapor are first cooled and trapped in a standard magneto-optical trap (MOT) to temperatures of about 140 µK.[1][12]

  • Transfer to a Conservative Trap: The pre-cooled atoms are then transferred into a conservative trap, which can be a magnetic trap (e.g., a QUIC trap) or an optical dipole trap.[11][13] In a magnetic trap, atoms are typically optically pumped into a "low-field-seeking" spin state, such as the |F=2, mF=2⟩ state.[12]

  • Forced Evaporative Cooling: The crucial step of evaporative cooling is then performed. In a magnetic trap, a radio-frequency (RF) "knife" is used to selectively remove the most energetic atoms from the trap.[11] The remaining atoms rethermalize to a lower temperature through elastic collisions. This process is repeated, lowering the RF frequency to continuously cool the sample until the critical temperature for BEC is reached (typically around 100 nK).[11]

Protocol for this compound

Creating a stable ⁸⁵Rb BEC requires additional steps to manage its negative scattering length.[10][14]

  • Laser Cooling: The initial laser cooling in a MOT is similar to that for ⁸⁷Rb.

  • Sympathetic Cooling (Optional but Common): Due to unfavorable inelastic collision properties at high densities, direct evaporation of ⁸⁵Rb can be inefficient.[8] A common technique is to simultaneously trap ⁸⁷Rb and use it as a coolant to sympathetically cool the ⁸⁵Rb via inter-isotope collisions.[8][14]

  • Feshbach Resonance Tuning: The atoms are transferred to a trap (typically an optical dipole trap, which allows for the application of a uniform magnetic field).[10][15] A precise magnetic field of approximately 155 G is applied to access a broad Feshbach resonance.[8][10] This field tunes the s-wave scattering length to a desired positive value (e.g., +200 a₀).[14]

  • Evaporative Cooling in a Tuned State: With the interactions now repulsive, evaporative cooling can proceed efficiently. In an optical trap, this is achieved by gradually lowering the power of the trapping laser beams, which reduces the trap depth and allows the most energetic atoms to escape.[10][15] This process continues until a nearly pure condensate is formed.

Feshbach_Tuning cluster_Rb85 Rb-85 Interaction Tuning cluster_Interactions Interaction Type B_Field Magnetic Field (B) Scattering_Length Scattering Length (a) B_Field->Scattering_Length Tunes Attractive Attractive (a < 0) Condensate Unstable Repulsive Repulsive (a > 0) Condensate Stable Scattering_Length->Attractive If Negative Scattering_Length->Repulsive If Positive

Caption: Logical relationship for tuning ⁸⁵Rb interactions via a Feshbach resonance.

Quantitative Comparison and Experimental Data

The following table summarizes typical experimental parameters and outcomes for achieving BEC with both isotopes.

ParameterThis compoundRubidium-87Reference
Cooling Method Sympathetic cooling with ⁸⁷Rb; Feshbach resonance tuning required.Direct evaporative cooling.[11][14]
Trap Type Typically optical dipole trap to allow for magnetic field control.Magnetic trap or optical dipole trap.[10][11]
Magnetic Field for BEC ~155 G (to tune scattering length).Low field (~1-10 G) sufficient to define quantization axis.[8][16]
Typical Final Atom Number ~4 x 10⁴~2 x 10⁵[10][11]
Typical Critical Temperature (Tc) Dependent on final trap geometry and atom number.~100 nK[11]

Conclusion

  • Rubidium-87 is the ideal choice for experiments where a stable, large-atom-number BEC is the primary requirement. Its naturally repulsive interactions make it a robust and reliable platform for studying fundamental BEC properties, atom interferometry, and quantum simulation without the complexity of precise magnetic field control.[3]

  • This compound is the preferred system for researchers wishing to explore the physics of tunable interactions.[4] The necessity of using a Feshbach resonance to create a stable condensate is also its greatest strength, offering a unique laboratory to study quantum phenomena that are highly dependent on the nature of inter-particle forces, such as the dynamics of attractive gases and the formation of quantum droplets.

The selection between these two isotopes ultimately hinges on the specific scientific questions being addressed. For many foundational experiments in the field of ultracold atoms, the straightforward path to BEC with ⁸⁷Rb is advantageous. For investigations into the rich physics governed by interatomic forces, the tunable landscape offered by ⁸⁵Rb provides unparalleled opportunities.

References

A Comparative Analysis of Feshbach Resonances in Rubidium-85 and Rubidium-87

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the magnetic field-induced resonances in two key isotopes of rubidium, offering a comparative look at their properties and the experimental techniques used to harness them.

Feshbach resonances are an indispensable tool in the field of ultracold atomic physics, providing a mechanism to tune the interaction strength between atoms with an external magnetic field. This control has been pivotal in the study of quantum phenomena such as the formation of Bose-Einstein condensates (BECs), the BEC-BCS crossover, and the creation of ultracold molecules. Rubidium, with its two stable bosonic isotopes, ⁸⁵Rb and ⁸⁷Rb, offers a rich landscape for the exploration of these resonances. This guide provides a comparative analysis of Feshbach resonances in ⁸⁵Rb and ⁸⁷Rb, presenting key quantitative data, detailing experimental protocols, and illustrating the underlying concepts.

Data Presentation: A Side-by-Side Comparison

The properties of Feshbach resonances are distinct for each isotope due to their different hyperfine structures. The following table summarizes some of the most widely studied s-wave Feshbach resonances for ⁸⁵Rb and ⁸⁷Rb, highlighting their magnetic field position, width, and the background scattering length.

IsotopeAtomic StateResonance Position (B₀) [G]Width (ΔB) [G]Background Scattering Length (a_bg) [a₀]Reference
⁸⁵Rb F=2, m_F=-2⟩155.041(18)10.71(2)-443(3)
⁸⁷Rb F=1, m_F=1⟩1007.40.2100
⁸⁷Rb F=2, m_F=-1⟩ +F=1, m_F=1⟩9.1-

Note: a₀ is the Bohr radius. The values presented are from various experimental measurements and theoretical calculations and may vary slightly between different studies. The resonance at 9.1 G in ⁸⁷Rb is an example of a mixed-spin channel resonance.

In addition to these homonuclear resonances, heteronuclear Feshbach resonances between ⁸⁵Rb and ⁸⁷Rb have also been observed.[1][2][3] For instance, resonances in mixtures of ⁸⁵Rb |2, +2⟩ and ⁸⁷Rb |1, +1⟩ scattering channels have been identified.[3][4] These interspecies resonances are crucial for creating stable, ultracold molecular gases and studying quantum mixtures.

Experimental Protocols

The observation and characterization of Feshbach resonances rely on a series of sophisticated experimental techniques. While specific implementations may vary, the general workflow follows a common sequence.

Atom Trapping and Cooling

The initial step involves the cooling and trapping of a cloud of rubidium atoms. This is typically achieved in a two-stage process:

  • Magneto-Optical Trap (MOT): A combination of laser beams and a quadrupole magnetic field is used to cool atoms to microkelvin temperatures and confine them in a small volume.

  • Magnetic or Optical Dipole Trap: Following the MOT stage, the atoms are transferred to a conservative trap for further cooling and to reach quantum degeneracy. Magnetic traps are often used for spin-polarized atoms, while optical dipole traps, created by a focused laser beam, can trap atoms in any spin state.

Spin State Preparation

To study a specific Feshbach resonance, the atoms need to be prepared in a well-defined hyperfine spin state. This is accomplished through optical pumping, a technique that uses laser light to selectively move atoms out of unwanted spin states and into the desired one.

Magnetic Field Control and Application

A highly stable and precisely controllable magnetic field is essential for accessing Feshbach resonances. This is typically generated by a set of coils in a Helmholtz or anti-Helmholtz configuration. The magnetic field is then ramped to a value near the predicted resonance position.

Detection of Feshbach Resonances

The primary signature of a Feshbach resonance is a dramatic change in the collision properties of the atoms. The most common detection method is atom loss spectroscopy :

  • The atomic cloud is held at a specific magnetic field for a fixed duration.

  • Near a Feshbach resonance, the rate of three-body recombination increases significantly, leading to the formation of weakly bound molecules and subsequent loss of atoms from the trap.[5][6]

  • By measuring the number of remaining atoms as a function of the magnetic field, a loss spectrum is obtained, with dips indicating the positions of Feshbach resonances.[7][8]

Other detection methods include observing changes in the size and shape of the atomic cloud (for Bose-Einstein condensates) or using radio-frequency spectroscopy to measure the binding energy of the molecular states associated with the resonance.

Mandatory Visualization

To better understand the experimental workflow and the conceptual basis of Feshbach resonances, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Atom Preparation cluster_Experiment Feshbach Resonance Spectroscopy cluster_Analysis Data Analysis MOT Magneto-Optical Trap (MOT) Transfer Transfer to Dipole/Magnetic Trap MOT->Transfer EvapCool Evaporative Cooling to BEC Transfer->EvapCool OptPump Optical Pumping to desired spin state EvapCool->OptPump RampB Ramp Magnetic Field OptPump->RampB Hold Hold at specific B-field RampB->Hold Image Absorption Imaging Hold->Image AtomCount Count remaining atoms Image->AtomCount PlotLoss Plot Atom Loss vs. B-field AtomCount->PlotLoss IdentifyResonance Identify Resonance Position PlotLoss->IdentifyResonance

Experimental workflow for identifying Feshbach resonances.

Feshbach_Resonance_Concept cluster_Scattering Two-Atom Scattering cluster_Tuning Magnetic Field Tuning cluster_Resonance Feshbach Resonance Condition cluster_Outcome Tunable Interactions OpenChannel Open Channel (Free Atoms) Resonance Resonance: E_open ≈ E_closed OpenChannel->Resonance ClosedChannel Closed Channel (Bound Molecular State) ClosedChannel->Resonance BField External Magnetic Field (B) BField->OpenChannel Zeeman Shift BField->ClosedChannel Zeeman Shift ScatteringLength Scattering Length 'a(B)' is Tunable Resonance->ScatteringLength MoleculeFormation Formation of Ultracold Molecules Resonance->MoleculeFormation

Conceptual diagram of a Feshbach resonance.

Concluding Remarks

The study of Feshbach resonances in ⁸⁵Rb and ⁸⁷Rb has been foundational to many advances in ultracold atomic physics. While ⁸⁷Rb is often favored for its more convenient scattering properties for achieving Bose-Einstein condensation, the broad Feshbach resonance in ⁸⁵Rb offers a wide tuning range for the scattering length, enabling detailed studies of interaction-driven phenomena, including the controlled collapse of a BEC.[9] The availability of two stable isotopes with a rich spectrum of Feshbach resonances, both homonuclear and heteronuclear, ensures that rubidium will remain a key platform for future investigations into the quantum mechanics of few- and many-body systems. The continued refinement of experimental techniques and theoretical models will undoubtedly uncover even more intricate details of these fascinating quantum phenomena.

References

A Comparative Guide to Theoretical and Experimental Hyperfine Structure Constants of Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise understanding of atomic structures is paramount. This guide provides a detailed comparison of experimentally determined and theoretically calculated hyperfine structure constants for Rubidium-85 (⁸⁵Rb), a crucial element in various research applications, including atomic clocks and quantum computing. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the workflow of a primary experimental technique.

The hyperfine structure of an atom arises from the interaction between the magnetic moment of the nucleus and the magnetic field produced by the electrons, as well as the interaction between the nuclear electric quadrupole moment and the electric field gradient of the electrons. These interactions lead to minute splittings in the atomic energy levels, which are characterized by the magnetic dipole constant (A) and the electric quadrupole constant (B). Validating theoretical models against precise experimental data is essential for refining our understanding of atomic physics.

Comparative Analysis of Hyperfine Structure Constants

The following table summarizes the experimental and theoretical values for the hyperfine structure constants A and B for various electronic states of this compound. The experimental values have been determined using high-precision spectroscopic techniques, while the theoretical values are the result of advanced computational methods such as relativistic many-body perturbation theory and coupled-cluster calculations.

Atomic StateConstantExperimental Value (MHz)Theoretical Value (MHz)
5²S₁⸝₂ A1011.9108130(20)[1][2]Data not readily available in searches
B--
5²P₁⸝₂ A120.527(56)[1][2]Data not readily available in searches
B--
5²P₃⸝₂ A25.0354(69)[1][2]Data not readily available in searches
B25.90[3]Data not readily available in searches
4²D₃⸝₂ A7.419(35)[4][5][6]Data not readily available in searches
B4.19(19)[4][5][6]Data not readily available in searches
4²D₅⸝₂ A-4.978(4)[7]Data not readily available in searches
B6.560(52)[8][7]Data not readily available in searches
8²D₃⸝₂ A0.879(8)[9]Data not readily available in searches
B0.15(2)[9][10]Data not readily available in searches
9²D₃⸝₂ AA
BB

Experimental Protocols

The experimental determination of hyperfine structure constants relies on high-resolution spectroscopic techniques that can resolve the small energy splittings. Two prominent methods employed for this compound are Doppler-free saturated absorption spectroscopy and two-photon spectroscopy.

Doppler-Free Saturated Absorption Spectroscopy

This technique is used to overcome the Doppler broadening of spectral lines that arises from the thermal motion of atoms in a gas cell, which would otherwise obscure the hyperfine structure.

Methodology:

  • Laser Setup: A tunable diode laser is set to the wavelength of the atomic transition of interest (e.g., the D2 line at 780 nm for the 5²S₁⸝₂ → 5²P₃⸝₂ transition).

  • Beam Splitting: The laser beam is split into two: a strong "pump" beam and a weak "probe" beam.

  • Counter-Propagation: The pump and probe beams are directed through a vapor cell containing this compound in opposite directions.

  • Saturation: The intense pump beam excites a significant fraction of the atoms in a narrow velocity class (those with a near-zero velocity component along the beam path) to the excited state, thereby "saturating" the transition.

  • Detection: The absorption of the probe beam is monitored by a photodiode. When the laser is tuned to a resonant frequency, the probe beam interacts with the same velocity-selected atoms as the pump beam. Due to saturation by the pump beam, the absorption of the probe beam is significantly reduced. This results in a sharp "Lamb dip" in the absorption profile at the precise transition frequency.

  • Data Acquisition: The positions of these dips, corresponding to the different hyperfine transitions, are recorded as the laser frequency is scanned. The frequency differences between these dips allow for the calculation of the hyperfine constants.

Two-Photon Spectroscopy

This method allows for the excitation of atomic transitions that are forbidden by single-photon selection rules, providing access to different energy levels.

Methodology:

  • Laser System: Two lasers are typically used. For a ladder-type system (e.g., 5S₁⸝₂ → 5P₃⸝₂ → 4D₅⸝₂), the first laser is locked to the frequency of the first transition, while the second laser is scanned across the frequency of the second transition.

  • Counter-Propagating Beams: To eliminate Doppler broadening, the two laser beams are often directed to pass through the atomic vapor in opposite directions. When an atom absorbs one photon from each beam, the first-order Doppler shifts cancel out.

  • Fluorescence Detection: The excitation to the final state is typically detected by observing the subsequent fluorescence as the atom decays back to lower energy levels. This fluorescence is collected by a photodetector, such as a photomultiplier tube.

  • Spectrum Analysis: The intensity of the fluorescence is recorded as a function of the second laser's frequency. The peaks in the resulting spectrum correspond to the hyperfine transitions of the upper state. The frequency intervals between these peaks are used to determine the hyperfine constants A and B.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical Doppler-free saturated absorption spectroscopy experiment for measuring the hyperfine structure of this compound.

Saturated_Absorption_Spectroscopy_Workflow cluster_LaserSystem Laser System cluster_BeamPreparation Beam Preparation cluster_Interaction Atomic Interaction cluster_Detection Detection & Analysis Laser Tunable Diode Laser Isolator Optical Isolator Laser->Isolator BeamSplitter1 Beam Splitter Isolator->BeamSplitter1 PumpBeam Pump Beam (Strong) BeamSplitter1->PumpBeam Transmitted ProbeBeam Probe Beam (Weak) BeamSplitter1->ProbeBeam Reflected RbCell This compound Vapor Cell PumpBeam->RbCell PumpBeam->RbCell ProbeBeam->RbCell ProbeBeam->RbCell Photodiode Photodiode RbCell->Photodiode Probe Beam Oscilloscope Oscilloscope Photodiode->Oscilloscope DataAnalysis Data Analysis (Calculate A and B) Oscilloscope->DataAnalysis

Caption: Workflow for Doppler-free saturated absorption spectroscopy of this compound.

This guide underscores the high precision achieved in experimental measurements of the hyperfine structure of this compound. The lack of readily available, corresponding theoretical values in the literature presents an opportunity for computational atomic physicists to further test and refine their models by providing data for a direct and comprehensive comparison. Such collaborative efforts between experimentalists and theorists are crucial for advancing our fundamental understanding of atomic physics and its applications.

References

"cross-referencing Rubidium-85 spectroscopic data with published values"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Rubidium-85 Spectroscopic Data for Researchers

This guide provides a detailed comparison of spectroscopic data for this compound (⁸⁵Rb), cross-referencing experimental values with established published data. It is intended for researchers, scientists, and professionals in drug development who utilize atomic spectroscopy. The guide includes a summary of key quantitative data, a detailed experimental protocol for obtaining such data, and visualizations of the experimental workflow and data cross-referencing logic.

Data Presentation: Comparison of ⁸⁵Rb Spectroscopic Values

The following table summarizes key spectroscopic parameters for this compound, comparing experimentally determined values with those from reputable published sources. This allows for a quick and effective cross-validation of experimental results.

Spectroscopic ParameterState / TransitionPublished Value
Magnetic Dipole Hyperfine Constant (A) 5²S₁⸝₂1.0119108130(20) GHz[1]
5²P₁⸝₂120.527(56) MHz[1]
5²P₃⸝₂25.0020(99) MHz[1]
4D₃⸝₂7.419(35) MHz[2]
nP₁⸝₂ (Rydberg)1.443(31) GHz[3]
Electric Quadrupole Hyperfine Constant (B) 5²P₃⸝₂25.790(93) MHz[1]
4D₃⸝₂4.19(19) MHz[2]
D₁ Line Transition (5²S₁⸝₂ → 5²P₁⸝₂) Frequency 377.107 THz (approx.)
D₂ Line Transition (5²S₁⸝₂ → 5²P₃⸝₂) Frequency 384.230 406 373(14) THz[4]
Ground State Hyperfine Splitting (F=3 vs F=2) 5²S₁⸝₂3.035732439 GHz

Experimental Protocol: Doppler-Free Saturated Absorption Spectroscopy of this compound

This section outlines the methodology for obtaining high-resolution spectroscopic data of this compound, specifically focusing on the D₂ transition, using the technique of Doppler-free saturated absorption spectroscopy.[5][6]

I. Objective

To resolve the hyperfine structure of the 5²S₁⸝₂ → 5²P₃⸝₂ (D₂ line) transition in ⁸⁵Rb and accurately measure the frequency separations between the hyperfine peaks.

II. Materials and Equipment
  • External Cavity Diode Laser (ECDL) tunable around 780 nm

  • Rubidium vapor cell (natural abundance)

  • Optical isolator

  • Beam splitters (e.g., 90:10 and 50:50)

  • Neutral density filters

  • Mirrors

  • Photodetector

  • Oscilloscope

  • Lock-in amplifier

  • Function generator

  • Chopper (for lock-in detection)

III. Experimental Setup and Procedure
  • Laser Setup and Beam Preparation:

    • Set up the ECDL to lase at approximately 780 nm.

    • Pass the laser output through an optical isolator to prevent back-reflections which can destabilize the laser.

    • Use a beam splitter to divide the laser beam into a strong pump beam and a weak probe beam. The intensity ratio is typically around 90:10.

  • Saturated Absorption Spectroscopy:

    • Direct the strong pump beam and the weak probe beam to be counter-propagating through the rubidium vapor cell. The beams should be well-overlapped.

    • The pump beam is modulated by an optical chopper at a specific frequency (e.g., a few kHz).

    • The probe beam, after passing through the vapor cell, is directed onto a photodetector.

  • Data Acquisition:

    • The output of the photodetector is fed into a lock-in amplifier, which is referenced to the chopper frequency.

    • The laser frequency is scanned across the ⁸⁵Rb D₂ transition by applying a voltage ramp from a function generator to the laser's piezoelectric transducer.

    • The output of the lock-in amplifier, which represents the Doppler-free absorption signal, is monitored on an oscilloscope.

  • Data Analysis:

    • The resulting spectrum will show sharp "dips" (or peaks, depending on the detection scheme) corresponding to the hyperfine transitions, superimposed on the broader Doppler-broadened absorption profile.

    • By calibrating the frequency scan of the laser, the frequency differences between these hyperfine peaks can be accurately measured.

Visualizations

Experimental Workflow for Doppler-Free Saturated Absorption Spectroscopy

The following diagram illustrates the experimental setup for obtaining the spectroscopic data.

ExperimentalWorkflow cluster_setup Optical Setup cluster_electronics Data Acquisition Laser Tunable Diode Laser (780 nm) Isolator Optical Isolator Laser->Isolator BS1 Beam Splitter (90:10) Isolator->BS1 PumpBeam Pump Beam BS1->PumpBeam ProbeBeam Probe Beam BS1->ProbeBeam Chopper Optical Chopper PumpBeam->Chopper RbCell Rubidium Vapor Cell ProbeBeam->RbCell Chopper->RbCell LockIn Lock-in Amplifier Chopper->LockIn Reference Mirror Mirror RbCell->Mirror Detector Photodetector RbCell->Detector Detector->LockIn Oscilloscope Oscilloscope LockIn->Oscilloscope FuncGen Function Generator FuncGen->Laser Frequency Scan DataCrossReferencing cluster_exp Experimental Data Acquisition cluster_pub Published Data Retrieval cluster_comp Comparison and Validation ExpSetup Perform Doppler-Free Spectroscopy RawData Acquire Raw Spectroscopic Signal ExpSetup->RawData DataProcessing Process and Analyze Data (e.g., Peak Fitting) RawData->DataProcessing ExpValues Extract Experimental Values (e.g., Hyperfine Splittings) DataProcessing->ExpValues Comparison Compare Experimental Values with Published Values ExpValues->Comparison LitSearch Search Scientific Literature and Databases (e.g., NIST) PublishedValues Compile Published Spectroscopic Constants LitSearch->PublishedValues PublishedValues->Comparison Uncertainty Analyze Discrepancies and Assess Experimental Uncertainty Comparison->Uncertainty Validation Validate Experimental Methodology and Results Uncertainty->Validation

References

"advantages of Rubidium-85 over other alkali atoms for specific applications"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Rubidium-85 and Other Alkali Atoms for Specific Applications

For researchers, scientists, and drug development professionals, the choice of atomic species is a critical first step that dictates the design of an experiment and the phenomena that can be explored. Among the alkali metals, this compound (⁸⁵Rb) presents a unique set of properties that make it advantageous for specific, sophisticated applications, particularly in the fields of quantum gas physics and biophysical assays. While its sibling isotope, Rubidium-87 (⁸⁷Rb), is often favored for its straightforward path to Bose-Einstein condensation, ⁸⁵Rb's tunable interactions open up a richer experimental landscape. Similarly, when compared to other alkali atoms like sodium, potassium, and cesium, ⁸⁵Rb offers a distinct balance of mass, hyperfine structure, and vapor pressure that can be leveraged for advanced applications.

This guide provides an objective comparison of ⁸⁵Rb with other common alkali atoms, supported by experimental data. We delve into its advantages in the formation of tunable Bose-Einstein condensates (BECs), its use in dual-species atom interferometry, and its role as a potassium surrogate in biological ion channel assays.

Comparative Analysis of Atomic Properties

The utility of an alkali atom in applications like laser cooling, trapping, and quantum simulation is largely determined by its fundamental atomic properties. These include the wavelengths of its principal optical transitions, the natural linewidth of these transitions (which sets the minimum temperature in Doppler cooling), and the hyperfine splitting of its ground state.

AtomD2 Line Wavelength (nm)Natural Linewidth (MHz)Ground State Hyperfine Splitting (GHz)Background s-wave Scattering Length (a₀)¹
⁸⁵Rb 780.246.073.036-443
⁸⁷Rb 780.246.076.835+98.98
²³Na 589.169.791.772+54.5
³⁹K 766.706.040.462-33
⁴¹K 766.706.040.254+60.5
¹³³Cs 852.355.229.193-400 to +1800 (highly variable)
¹Scattering length can vary depending on the specific hyperfine states involved. Values are for the triplet potential.

Application 1: Tunable Bose-Einstein Condensates (BECs)

The creation of Bose-Einstein condensates has revolutionized atomic physics. While ⁸⁷Rb is one of the most common atoms for creating BECs due to its positive s-wave scattering length, which corresponds to repulsive interactions that stabilize the condensate, ⁸⁵Rb offers a compelling alternative for more advanced experiments.[1]

Advantage of ⁸⁵Rb: Tunable Interactions via Feshbach Resonances

⁸⁵Rb naturally possesses a large, negative scattering length, meaning its atoms are attractive at low temperatures.[1] This would typically cause a condensate to collapse. However, this strong interaction can be precisely controlled using a magnetic-field Feshbach resonance.[2][3][4] By applying an external magnetic field, the scattering length of ⁸⁵Rb can be tuned to be positive (repulsive), negative (attractive), or even zero. This tunability is a significant advantage for studying phenomena such as:

  • Formation of solitons and matter-wave collapse: The ability to switch interactions from repulsive to attractive is key to studying these nonlinear phenomena.

  • Efimov states: These are exotic, weakly bound three-body states that can be explored in systems with large scattering lengths.

  • Formation of ultracold molecules: Feshbach resonances allow for the association of pairs of atoms into molecules.

A broad Feshbach resonance in the |F=2, mF=-2⟩ state of ⁸⁵Rb exists around 155 G, allowing for robust control over the interactions.[5]

Experimental Protocol: Creating a ⁸⁵Rb BEC

The creation of a stable ⁸⁵Rb BEC is more complex than for ⁸⁷Rb and typically involves sympathetic cooling with ⁸⁷Rb, which is easier to cool to degeneracy.[6]

  • Initial Trapping and Cooling: Both ⁸⁵Rb and ⁸⁷Rb isotopes are loaded from a vapor source into a magneto-optical trap (MOT). Laser light, red-detuned from the respective D2 cycling transitions, and a quadrupole magnetic field are used to cool and trap the atoms to microkelvin temperatures.[7][8][9]

  • Sympathetic Cooling in a Magnetic Trap: The pre-cooled atoms are transferred to a Ioffe-Pritchard magnetic trap. ⁸⁷Rb, with its favorable collision properties, is evaporatively cooled by lowering the radio-frequency (RF) "knife" that removes the most energetic atoms. The ⁸⁵Rb atoms cool through thermal contact (sympathetic cooling) with the ⁸⁷Rb.[6]

  • Transfer to Optical Dipole Trap: The dual-species cloud is then transferred to a crossed-beam optical dipole trap, formed by focused, far-off-resonance laser beams.[5][6]

  • Feshbach Field Application and Final Evaporation: A uniform magnetic field of approximately 155 G is applied to tune the ⁸⁵Rb scattering length to a positive value (e.g., +200 a₀).[6] The depth of the optical trap is gradually lowered, forcing the final stage of evaporative cooling and leading to the formation of a nearly pure ⁸⁵Rb BEC.[5]

Workflow for ⁸⁵Rb BEC Production

BEC_Workflow cluster_0 Vacuum Chamber Preparation cluster_1 Magnetic Trapping & Sympathetic Cooling cluster_2 Optical Trapping & Condensation RbSource Rubidium Source MOT Magneto-Optical Trap (MOT) (85Rb & 87Rb) RbSource->MOT Loading MagTrap Ioffe-Pritchard Magnetic Trap MOT->MagTrap Transfer EvapCool Evaporative Cooling of 87Rb MagTrap->EvapCool 85Rb cools via thermal contact OptTrap Crossed Optical Dipole Trap EvapCool->OptTrap Transfer Feshbach Apply B-field (~155 G) Tune scattering length OptTrap->Feshbach FinalEvap Final Evaporative Cooling Feshbach->FinalEvap BEC 85Rb BEC Formation FinalEvap->BEC BEC_Comparison cluster_87Rb Rubidium-87 cluster_85Rb This compound Start Choice of Rubidium Isotope for BEC Rb87_Prop Properties: - Positive scattering length (+99 a₀) - Naturally repulsive interactions Start->Rb87_Prop Rb85_Prop Properties: - Negative scattering length (-443 a₀) - Naturally attractive interactions Start->Rb85_Prop Rb87_Adv Advantage: - Stable BEC formation is straightforward - No Feshbach resonance required Rb87_Prop->Rb87_Adv Rb87_Disadv Limitation: - Interaction strength is fixed Rb87_Prop->Rb87_Disadv Rb85_Adv Advantage: - Tunable interactions via Feshbach resonance - Enables study of solitons, collapse, Efimov states Rb85_Prop->Rb85_Adv Rb85_Disadv Limitation: - Unstable without magnetic field - More complex experimental setup Rb85_Prop->Rb85_Disadv IonChannel_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture K+ Channel-Expressing Cells (96-well plate) Load Incubate with Rb+ Loading Buffer Culture->Load Step 1 Wash Wash Cells Load->Wash Step 2 AddCmpd Add Test Compounds & Low-K+ Stimulation Buffer Wash->AddCmpd Step 3 Incubate Incubate to Allow Rb+ Efflux AddCmpd->Incubate Step 4 Collect Collect Supernatant (Effluxed Rb+) Incubate->Collect Step 5 Lyse Lyse Cells (Intracellular Rb+) Incubate->Lyse Step 6 Measure Quantify Rb+ by Atomic Absorption Spectroscopy Collect->Measure Lyse->Measure Calculate Calculate Dose-Response Curves (EC50/IC50) Measure->Calculate Step 7

References

A Comparative Analysis of Neutron Resonance Parameters: Rubidium-85 vs. Rubidium-87

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of isotopic differences is crucial. This guide provides a detailed comparison of the neutron resonance parameters of Rubidium-85 (⁸⁵Rb) and Rubidium-87 (⁸⁷Rb), supported by experimental data. This information is vital for applications ranging from reactor physics to the production of medical isotopes.

Rubidium, a key element in various scientific and industrial fields, exists naturally as two isotopes: ⁸⁵Rb (72.2% abundance) and ⁸⁷Rb (27.8% abundance)[1]. While chemically identical, their nuclear properties, particularly their interactions with neutrons, exhibit significant differences. These distinctions are critical in nuclear applications, including the design of fission reactors and the study of nucleosynthesis.

Key Differences in Resonance Parameters

High-resolution neutron transmission and capture measurements have revealed substantial disparities in the neutron resonance parameters of ⁸⁵Rb and ⁸⁷Rb. These parameters, which describe the energies at which a nucleus is likely to capture a neutron, are fundamental to understanding nuclear structure and reaction probabilities.

For ⁸⁵Rb, the average properties of its resonances align well with predictions from the statistical model of the nucleus. In contrast, ⁸⁷Rb shows a significant deviation from this model.[2][3][4] This is highlighted by the clustering of four strong s-wave resonances within a narrow 5 keV energy interval, which collectively account for approximately 37% of the total s-wave strength below 48.6 keV[2][3][4]. This behavior in ⁸⁷Rb, which has a neutron-closed shell structure (50 neutrons), suggests the presence of intermediate structures not observed in ⁸⁵Rb[2].

Furthermore, the average capture cross-section of ⁸⁷Rb is an order of magnitude smaller than that of ⁸⁵Rb. This difference is attributed to their respective neutron shell configurations; ⁸⁵Rb has 48 neutrons (two neutrons shy of a closed shell), while ⁸⁷Rb has 50 neutrons, corresponding to a closed shell.[2]

Quantitative Comparison of Resonance Parameters

The following table summarizes the key average neutron resonance parameters for ⁸⁵Rb and ⁸⁷Rb as determined by experimental measurements.

ParameterThis compound (⁸⁵Rb)Rubidium-87 (⁸⁷Rb)
s-wave strength function (S₀) (0.94 ± 0.11) x 10⁻⁴(1.15 ± 0.3) x 10⁻⁴
Average level spacing () 133 ± 11 eV1,380 ± 250 eV
Average radiative width (<Γγ>) 328 ± 18 meV166 ± 30 meV
Data sourced from high-resolution neutron transmission and capture measurements.[2][3][4]

Experimental Protocol: Time-of-Flight Measurement

The determination of these neutron resonance parameters was achieved through high-resolution neutron transmission and low-background capture measurements. A principal technique employed is the time-of-flight (TOF) method.

Methodology:

  • Neutron Production: A pulsed beam of neutrons is generated using a linear accelerator.

  • Time-of-Flight Measurement: The neutrons travel down a long flight path to the target sample (separated isotopes of Rubidium). The time taken for a neutron to travel this distance is directly related to its kinetic energy. This allows for precise energy determination.

  • Transmission Measurement: A neutron detector placed after the sample measures the fraction of neutrons that pass through the target without interaction. Dips in the transmission spectrum correspond to neutron energies where capture or scattering is more probable (resonances).

  • Capture Measurement: A separate set of detectors, typically surrounding the sample, is used to detect gamma rays emitted when a neutron is captured by a Rubidium nucleus. The intensity of these gamma rays as a function of neutron energy provides a measure of the capture cross-section.

  • Data Analysis: The transmission and capture data are then analyzed using R-matrix theory to extract the resonance parameters for each observed resonance. These individual resonance parameters are then used to calculate the average properties presented in the table above.

The experimental setup is calibrated using well-known resonances of other materials, such as Aluminum, Sodium, and Lead, to ensure accurate energy scale determination[2].

Experimental Workflow for Neutron Resonance Analysis

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis PulsedNeutronSource Pulsed Neutron Source FlightPath Time-of-Flight Path PulsedNeutronSource->FlightPath Neutrons Sample Isotopic Sample (Rb-85 or Rb-87) FlightPath->Sample TransmissionDetector Transmission Detector Sample->TransmissionDetector Transmitted Neutrons CaptureDetector Capture Detector Sample->CaptureDetector Capture Gamma-Rays TransmissionData Transmission Data TransmissionDetector->TransmissionData CaptureData Capture Data CaptureDetector->CaptureData ResonanceAnalysis R-Matrix Analysis TransmissionData->ResonanceAnalysis CaptureData->ResonanceAnalysis ResonanceParameters Resonance Parameters ResonanceAnalysis->ResonanceParameters

References

"benchmarking Rubidium-85 atomic clock performance against cesium standards"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Rubidium and Cesium Atomic Clock Performance

This guide provides a detailed comparison of Rubidium atomic clocks against the Cesium primary frequency standard. It is intended for researchers, scientists, and professionals in fields requiring high-precision timing, offering an objective analysis supported by performance data and experimental methodologies.

Introduction to Atomic Frequency Standards

Atomic clocks are the most precise timekeeping devices known, fundamental to technologies such as the Global Positioning System (GPS), telecommunications network synchronization, and scientific research that tests the laws of physics.[1][2] Their operation relies on the incredibly stable and reproducible frequency of electromagnetic radiation emitted or absorbed during the transition of an electron between two energy levels within an atom.[3]

The international definition of the second is based on the Cesium-133 atom.[3][4] Specifically, one second is defined as the duration of 9,192,631,770 periods of the radiation corresponding to the transition between the two hyperfine levels of the ground state of the Cesium-133 atom.[4][5] This makes the Cesium clock the primary standard against which all other clocks are measured.

Rubidium clocks are a more common and portable secondary frequency standard.[1] While the prompt specifies Rubidium-85, the vast majority of commercial and research rubidium clocks utilize the Rubidium-87 isotope.[6] This is primarily because Rb-87's higher hyperfine transition frequency (approximately 6.8 GHz) allows for higher resolution and stability compared to Rb-85's 3.0 GHz transition.[6] Furthermore, the microwave cavity required for Rb-85 is physically larger, posing a disadvantage in compact applications.[6] This guide will discuss the general principles of rubidium vapor cell clocks, citing data primarily from Rb-87 standards as they are the prevalent technology.

Fundamental Operating Principles

Both Cesium and Rubidium clocks operate by locking the frequency of a crystal oscillator to the atom's natural resonant frequency. However, the methods to interrogate the atoms differ.

Cesium-133 Beam Atomic Clock

The Cesium-133 standard is a primary frequency standard, meaning its frequency is, by definition, correct and does not need calibration.[7] High-performance primary standards are often implemented as "cesium fountains," which provide a long interaction time with the atoms, leading to extremely high accuracy.[5] A more common implementation is the thermal beam clock.

The core principle involves creating a beam of cesium atoms, preparing them in a specific energy state, and then passing them through a microwave cavity. If the microwave frequency from the crystal oscillator perfectly matches the 9,192,631,770 Hz transition frequency, the atoms will change their energy state. A detector measures how many atoms have transitioned, and this signal is used in a feedback loop to correct any deviation in the oscillator's frequency.

G osc Crystal Oscillator (e.g., 10 MHz) synth Frequency Synthesizer osc->synth Reference Signal mw Microwave Cavity (9.192 GHz) synth->mw Microwave Interrogation Signal detect_mag State Analysis Magnet mw->detect_mag detector Detector servo Servo Electronics (Feedback Loop) detector->servo servo->osc Correction Signal oven Cesium Oven prep State Selection Magnet oven->prep beam Atomic Beam prep->mw detect_mag->detector

Caption: Simplified workflow of a Cesium-133 beam atomic clock.
Rubidium Gas Cell Atomic Clock

Rubidium clocks use a glass cell containing rubidium gas (typically Rb-87) and a buffer gas.[7] Instead of a magnetic state selector, they use a technique called optical pumping. Light from a rubidium discharge lamp passes through a filter and into the gas cell, exciting atoms in one of the hyperfine ground states to a higher energy level. These atoms then decay, primarily into the other hyperfine ground state, leaving it populated.

When microwaves at the correct hyperfine frequency (6.834 GHz for Rb-87) are applied, they stimulate transitions back to the first ground state. This allows the atoms to absorb the lamp light again, causing a detectable dip in the light that passes through the cell to a photodetector. This dip is sharpest at the precise atomic resonance frequency, and a feedback loop adjusts the crystal oscillator to stay at the point of maximum light absorption.

G osc Crystal Oscillator (e.g., 10 MHz) synth Frequency Synthesizer osc->synth Reference Signal mw_cavity Microwave Cavity synth->mw_cavity Microwave Interrogation Signal gas_cell Rb Vapor Cell mw_cavity->gas_cell photodetector Photodetector servo Servo Electronics (Feedback Loop) photodetector->servo servo->osc Correction Signal lamp Rb Discharge Lamp filter Isotopic Filter lamp->filter filter->gas_cell Optical Pumping gas_cell->photodetector Transmitted Light

Caption: Operating principle of a Rubidium vapor cell atomic clock.

Experimental Protocols for Performance Benchmarking

To objectively compare atomic clock performance, a standardized set of measurements and analytical techniques are employed. The primary metrics include frequency accuracy, stability, and drift.

Experimental Setup

A typical benchmarking setup involves comparing the clock under test (e.g., a Rubidium clock) against a reference standard with superior or known stability (e.g., a Cesium primary standard or a Hydrogen maser).

  • Signal Output: Both the test clock and the reference clock output a standard frequency, typically 5 MHz or 10 MHz.

  • Phase Comparison: These signals are fed into a dual-mixer time difference system or a high-resolution frequency counter that measures the phase difference between them over time.[8]

  • Data Acquisition: A computer records the phase difference data at regular intervals. This raw data forms the basis for all subsequent analysis.

Data Analysis Methods
  • Frequency Stability (Allan Deviation): The most common metric for frequency stability is the Allan deviation (ADEV), often denoted as σy(τ).[8] It quantifies how the fractional frequency of a clock fluctuates as a function of the averaging time (τ). It is calculated from the time series of phase difference measurements. A lower Allan deviation indicates better stability at a given averaging time.

  • Frequency Drift: This is the systematic, long-term change in the clock's frequency over time, also known as aging. It is often caused by slow changes in the clock's internal components or environment.[9] Drift is typically calculated by fitting a linear or quadratic model to the long-term frequency data.

  • Frequency Accuracy: This measures how closely the clock's output frequency corresponds to the true, internationally defined value (i.e., the Cesium-133 transition frequency). It is determined by comparing the clock directly against a primary standard.

G cluster_inputs Clocks cluster_outputs Performance Metrics rb_clock Rubidium Clock (Device Under Test) phase_comp Phase Comparator / Frequency Counter rb_clock->phase_comp Signal A cs_clock Cesium Standard (Reference) cs_clock->phase_comp Signal B data_acq Data Acquisition System (Time Series of Phase Δ) phase_comp->data_acq analysis Data Analysis Software data_acq->analysis adev Allan Deviation (Stability) analysis->adev drift Frequency Drift (Aging) analysis->drift accuracy Frequency Accuracy analysis->accuracy

Caption: Experimental workflow for atomic clock performance benchmarking.

Quantitative Performance Comparison

The primary distinction in performance lies in Cesium's role as a primary standard with superior long-term stability and accuracy, whereas Rubidium offers excellent utility in a smaller, more cost-effective package, albeit as a secondary standard that requires calibration.[7][10]

Performance MetricRubidium Standard (Typical Commercial Rb-87)Cesium Standard (Commercial Beam & Fountain)
Type Secondary Frequency StandardPrimary Frequency Standard[4][7]
Hyperfine Frequency ~6.834 GHz (for ⁸⁷Rb)[6]9,192,631,770 Hz (by definition)[4]
Accuracy ~1 part in 10¹² (transportable)[1]Defined as the standard. Accuracy is limited by measurement uncertainty.
Short-Term Stability (ADEV) 5x10⁻¹² to 8x10⁻¹³ at τ = 1s[9]Typically in the range of 10⁻¹² to 10⁻¹³ at τ = 1s
Long-Term Stability (ADEV) ~5x10⁻¹⁴ to 8x10⁻¹⁵ at 1 day (drift removed)[9]Can reach 10⁻¹⁶ for fountain clocks[5]
Frequency Drift (Aging) Significant (~10⁻¹³/day); requires periodic calibration[9]Negligible for fountain clocks; very low for beam tubes[9]
Environmental Sensitivity Sensitive to temperature and magnetic fields[11][12]Less sensitive, particularly fountain clocks
Size, Weight, and Power Compact, low power (can be <1 liter, <1 kg)[9]Larger, higher power consumption
Cost Relatively low[7][10]High, especially for primary standards[7]

Summary and Conclusion

The choice between a Rubidium and a Cesium atomic clock is driven by the specific application's requirements for accuracy, stability, cost, and portability.

  • Cesium Standards are the bedrock of global timekeeping.[2] Their unparalleled accuracy and long-term stability make them essential for national metrology institutes, the maintenance of Coordinated Universal Time (UTC), and fundamental physics research.[5] However, their high cost, size, and power requirements limit their use in many applications.

  • Rubidium Standards are the workhorses of the timing industry.[1] They offer a compelling balance of performance, cost, and size.[10] Their excellent short-term stability and portability make them ideal for applications like telecommunications network synchronization, satellite navigation (GPS), and as local oscillators in research labs.[9] Their primary limitation is their inherent frequency drift, which necessitates periodic calibration against a primary standard like Cesium.[7][9]

References

A Comparative Analysis of Photoassociation Spectroscopy in Rubidium-85 and Rubidium-87

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuances of photoassociation spectroscopy in Rubidium isotopes, supported by experimental data and detailed protocols.

Photoassociation (PA) spectroscopy has emerged as a powerful technique for studying the long-range interactions between ultracold atoms and for the controlled formation of ultracold molecules. This guide provides a comparative overview of PA spectroscopy as applied to the two stable isotopes of Rubidium, ⁸⁵Rb and ⁸⁷Rb. Understanding the subtle differences in their photoassociative properties is crucial for applications ranging from quantum computing to precision measurements.

Quantitative Comparison of Spectroscopic Parameters

The following tables summarize key quantitative data obtained from various photoassociation studies on ⁸⁵Rb and ⁸⁷Rb. These parameters are fundamental to understanding the collisional properties and molecular structures of the two isotopes.

Parameter⁸⁵Rb⁸⁷RbReference
Nuclear Spin (I) 5/23/2[1]
s-wave Scattering Length (a) aₛ(⁸⁵Rb) ≈ -400 a₀ to +60 a₀aₛ(⁸⁷Rb) ≈ +98.98 a₀[1]
Spontaneous Molecule Formation Rate Approximately equal to ⁸⁷RbApproximately equal to ⁸⁵Rb[1]

Table 1: Comparison of Atomic and Collisional Properties. Note: a₀ is the Bohr radius.

Molecular StateIsotopeDissociation LimitObserved Vibrational LevelsReference
0g⁻ (P₃/₂)⁸⁷Rb₂5S + 5P₃/₂v = 0 - 71
1g (P₃/₂)⁸⁷Rb₂5S + 5P₃/₂-[1]
2(¹Σg⁺)⁸⁵Rb₂5s₁/₂ + 5p₁/₂v' = 98, 99, 102-112[2]
0u⁺ (P₁/₂)⁸⁵Rb₂ and ⁸⁷Rb₂5S₁/₂ + 5P₁/₂-[3]

Table 2: Selected Photoassociated Molecular States and Observed Vibrational Levels. Note: A comprehensive list of all observed levels is extensive and can be found in the cited literature.

Experimental Protocols

The following section outlines a generalized experimental protocol for performing photoassociation spectroscopy on Rubidium isotopes. The methodology is primarily based on techniques involving magneto-optical traps (MOTs).

Preparation of Ultracold Rubidium Atoms
  • Apparatus: A standard magneto-optical trap (MOT) setup is used, consisting of three orthogonal pairs of counter-propagating laser beams and a quadrupole magnetic field.

  • Laser System:

    • Trapping Laser: A diode laser is tuned to the red of the F=3 → F'=4 transition of the D2 line for ⁸⁵Rb, or the F=2 → F'=3 transition for ⁸⁷Rb.

    • Repumping Laser: Another diode laser is used to prevent atoms from accumulating in the lower hyperfine ground state. For ⁸⁵Rb, this is the F=2 → F'=3 transition, and for ⁸⁷Rb, it is the F=1 → F'=2 transition.

  • Procedure:

    • A vapor of Rubidium is introduced into a vacuum chamber.

    • The trapping and repumping lasers, along with the magnetic field, are used to cool and trap a cloud of either ⁸⁵Rb or ⁸⁷Rb atoms to microkelvin temperatures.

Photoassociation
  • Photoassociation Laser: A tunable, continuous-wave laser (e.g., a Ti:Sapphire laser) is used to induce photoassociation. The laser frequency is scanned below the atomic resonance of interest (e.g., the D1 or D2 line).

  • Procedure:

    • The photoassociation laser beam is focused onto the trapped atom cloud.

    • As the laser frequency is scanned, when it matches the energy difference between two colliding ground-state atoms and a specific rovibrational level of an excited molecular state, the atoms are excited to form a molecule.

Detection

Two primary methods are employed to detect the photoassociation resonances:

  • Trap-Loss Spectroscopy:

    • The formation of excited molecules leads to their decay into energetic atoms that escape the trap.

    • This loss of atoms from the MOT is detected as a decrease in the fluorescence from the trapped atom cloud.

    • The fluorescence intensity is monitored with a photodiode as the photoassociation laser frequency is scanned, revealing dips at the photoassociation resonances.

  • Resonance-Enhanced Multi-Photon Ionization (REMPI) Spectroscopy:

    • The photoassociated molecules are subsequently ionized by one or more photons from a pulsed dye laser.

    • The resulting molecular ions are detected using a time-of-flight mass spectrometer.

    • This method is highly sensitive and allows for the detection of molecules formed in specific quantum states.[4]

Visualizing the Process

The following diagrams illustrate the key processes and workflows in a typical photoassociation experiment.

PhotoassociationProcess cluster_atoms Initial State cluster_excitation Photoassociation cluster_decay Decay Channels Two Colliding\nGround-State Atoms Two Colliding Ground-State Atoms Excited Molecule\n(e.g., Rb₂) Excited Molecule (e.g., Rb₂) Two Colliding\nGround-State Atoms->Excited Molecule\n(e.g., Rb₂) Absorption of Photoassociation Photon Excited Molecule\n(e.g., Rb₂*) Excited Molecule (e.g., Rb₂*) Ground-State Molecule\n(e.g., Rb₂) Ground-State Molecule (e.g., Rb₂) Excited Molecule\n(e.g., Rb₂*)->Ground-State Molecule\n(e.g., Rb₂) Spontaneous Emission Energetic Atoms\n(Trap Loss) Energetic Atoms (Trap Loss) Excited Molecule\n(e.g., Rb₂)->Energetic Atoms\n(Trap Loss) Spontaneous Emission

Caption: The fundamental process of photoassociation and subsequent decay channels.

ExperimentalWorkflow Start Start Prepare Ultracold\nAtom Cloud (MOT) Prepare Ultracold Atom Cloud (MOT) Start->Prepare Ultracold\nAtom Cloud (MOT) Introduce\nPhotoassociation Laser Introduce Photoassociation Laser Prepare Ultracold\nAtom Cloud (MOT)->Introduce\nPhotoassociation Laser Scan Laser Frequency Scan Laser Frequency Introduce\nPhotoassociation Laser->Scan Laser Frequency Detect Resonance Detect Resonance Scan Laser Frequency->Detect Resonance Trap Loss Spectroscopy Trap Loss Spectroscopy Detect Resonance->Trap Loss Spectroscopy REMPI Detection REMPI Detection Detect Resonance->REMPI Detection Record Spectrum Record Spectrum Trap Loss Spectroscopy->Record Spectrum REMPI Detection->Record Spectrum Analyze Data Analyze Data Record Spectrum->Analyze Data End End Analyze Data->End

Caption: A simplified workflow for a photoassociation spectroscopy experiment.

Comparative Discussion

While the spontaneous formation rates of ⁸⁵Rb₂ and ⁸⁷Rb₂ molecules are observed to be comparable, the underlying physics governing their photoassociation spectra exhibits notable differences.[1] These differences primarily arise from their distinct nuclear spins and, consequently, different hyperfine structures and scattering lengths.

The hyperfine interaction in ⁸⁵Rb is more complex than in ⁸⁷Rb due to its larger nuclear spin.[1] This leads to a denser manifold of molecular states, which can complicate the interpretation of photoassociation spectra. Conversely, the simpler hyperfine structure of ⁸⁷Rb can make it a more straightforward system for initial studies.

The scattering length, which characterizes the low-energy collision properties of the atoms, is also significantly different for the two isotopes. This has a profound impact on the efficiency of photoassociation to different molecular states and can influence the choice of isotope for specific applications, such as the formation of Bose-Einstein condensates of molecules. For instance, the resonant coupling between certain excited states, which can enhance the formation of ultracold molecules, is found to be larger for ⁸⁷Rb₂ than for ⁸⁵Rb₂.[3]

References

The Rubidium-Strontium Dating Method: A Comparative Guide to Accuracy and Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of timelines is critical. In the realm of geochronology, the Rubidium-Strontium (Rb-Sr) dating method remains a cornerstone for unraveling the history of rocks and minerals. However, the accuracy of this technique is a subject of ongoing scientific discussion, primarily centered on the decay constant of Rubidium-87 (⁸⁷Rb). This guide provides an objective comparison of the factors influencing Rb-Sr dating accuracy, with a focus on the pivotal role of the ⁸⁷Rb decay constant, supported by experimental data and detailed methodologies.

At the Heart of Accuracy: The ⁸⁷Rb Decay Constant

The Rb-Sr dating method is based on the beta decay of ⁸⁷Rb to a stable isotope of strontium, ⁸⁷Sr. The age of a sample is calculated from the measured ratio of radiogenic ⁸⁷Sr to a stable strontium isotope (⁸⁶Sr), and the parent ⁸⁷Rb. Central to this calculation is the ⁸⁷Rb decay constant (λ⁸⁷Rb), which represents the probability of a ⁸⁷Rb atom decaying in a given time.

The accuracy of a calculated Rb-Sr age is fundamentally dependent on the accuracy of the λ⁸⁷Rb value used.[1][2] Over the years, various studies have sought to refine this constant, leading to a range of proposed values. This discrepancy can introduce a systematic uncertainty in Rb-Sr ages. For instance, some studies suggest that the conventionally used decay constant may be overestimated by as much as 2%, potentially making many previously published ages appear younger than they are.[1][2]

To address this, geochronologists often compare Rb-Sr ages with those obtained from other high-precision dating methods, such as the Uranium-Lead (U-Pb) system, to evaluate and recalibrate the ⁸⁷Rb decay constant.[1][2]

Comparative Analysis of ⁸⁷Rb Decay Constant Values

The table below summarizes various determinations of the ⁸⁷Rb decay constant, highlighting the evolution of our understanding of this critical parameter. The choice of decay constant can significantly impact the calculated age of a sample, underscoring the importance of reporting the constant used in any study.

⁸⁷Rb Decay Constant (λ⁸⁷Rb) (x 10⁻¹¹ yr⁻¹) Half-Life (Billion Years) Method of Determination Reference
1.4248.8Recommended by the IUGS Subcommission on Geochronology (1977)[3]
1.393 ± 0.00449.76Comparison with U-Pb ages[1][2]
1.398 ± 0.00349.58⁸⁷Sr accumulation in RbClO₄ salt[4]
1.402 ± 0.00849.4Comparison of Rb-Sr and U-Pb ages of chondritic meteorites[5]
1.3972 ± 0.004549.61Recalculated from various studies[6][7]

The Isochron Method: A Robust Approach

The isochron method is the most reliable approach in Rb-Sr dating. It involves analyzing several minerals from the same rock or multiple whole-rock samples that are presumed to have formed at the same time and from the same initial strontium isotopic pool. By plotting ⁸⁷Sr/⁸⁶Sr against ⁸⁷Rb/⁸⁶Sr for each sample, a straight line, known as an isochron, is generated.

The slope of this isochron is directly proportional to the age of the sample, while the y-intercept provides the initial ⁸⁷Sr/⁸⁶Sr ratio.[8] This initial ratio is a crucial piece of information, as it reflects the isotopic composition of the source magma or fluid from which the minerals crystallized and can be used to trace the origin and evolution of the rocks.

A key assumption of the isochron method is that the rock or mineral system has remained closed to the gain or loss of Rb and Sr since its formation.[4] If this condition is not met, for example, due to subsequent metamorphic events or interaction with hydrothermal fluids, the data points may not form a straight line, resulting in a scattered "errorchron" rather than a precise isochron.

Experimental Protocol: A Step-by-Step Guide to Rb-Sr Dating by TIMS

The following protocol outlines the key steps for Rb-Sr dating using Thermal Ionization Mass Spectrometry (TIMS), a high-precision technique for isotope ratio measurements.

I. Sample Preparation
  • Sample Selection and Crushing: Select fresh, unweathered rock samples. Crush the rock to a fine powder using a jaw crusher and a disk mill to ensure homogeneity.

  • Mineral Separation: If mineral-specific ages are desired, separate the target minerals (e.g., biotite, muscovite, K-feldspar) using magnetic and heavy liquid separation techniques. For whole-rock analysis, a representative split of the powdered rock is used.

II. Sample Digestion and Isotope Dilution
  • Digestion: Accurately weigh a portion of the powdered sample or mineral separate into a clean Teflon beaker. Add a mixture of hydrofluoric (HF) and nitric (HNO₃) acids to dissolve the silicate (B1173343) matrix.

  • Spiking: Before digestion, add a precisely calibrated "spike" solution containing known amounts of ⁸⁴Sr and ⁸⁵Rb. This isotope dilution technique is crucial for accurately determining the concentrations of Rb and Sr in the sample.

  • Evaporation and Redissolution: Gently heat the beaker on a hotplate to evaporate the acids. The residue is then redissolved in a known volume of dilute HNO₃.

III. Chemical Separation of Rb and Sr
  • Ion Exchange Chromatography: To avoid isobaric interference between ⁸⁷Rb and ⁸⁷Sr during mass spectrometric analysis, Rb and Sr must be chemically separated from each other and from other elements in the sample matrix. This is achieved using cation exchange chromatography.

  • Column Procedure: The dissolved sample solution is loaded onto a column filled with a specialized resin. By sequentially eluting with different acids of varying concentrations, Rb and Sr are selectively washed off the resin and collected in separate, clean beakers.

IV. Mass Spectrometry (TIMS)
  • Filament Loading: A small drop of the purified Sr and Rb solutions is loaded onto separate, degassed metal filaments (typically made of tantalum or rhenium). The filaments are gently heated to dry the sample.

  • Isotopic Analysis: The filaments are introduced into the high-vacuum source of the TIMS instrument. The filaments are heated to a temperature at which the sample ionizes. The resulting ion beams are accelerated and passed through a magnetic field, which separates the isotopes based on their mass-to-charge ratio.

  • Data Acquisition: Sensitive detectors measure the intensity of each isotope beam, allowing for the precise determination of the ⁸⁷Sr/⁸⁶Sr and ⁸⁷Rb/⁸⁶Sr ratios.

Visualizing the Workflow and Logic

To better understand the intricate processes and relationships in Rb-Sr dating, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical foundation of the isochron method.

RbSr_Workflow cluster_prep Sample Preparation cluster_chem Chemical Processing cluster_analysis Isotopic Analysis cluster_data Data Interpretation Sample Rock Sample Crushing Crushing & Sieving Sample->Crushing MineralSep Mineral Separation (Optional) Crushing->MineralSep Digestion Acid Digestion & Spiking MineralSep->Digestion IonExchange Ion Exchange Chromatography Digestion->IonExchange TIMS Thermal Ionization Mass Spectrometry (TIMS) IonExchange->TIMS Ratios Measure ⁸⁷Sr/⁸⁶Sr and ⁸⁷Rb/⁸⁶Sr TIMS->Ratios Isochron Construct Isochron Plot Ratios->Isochron Age Calculate Age from Slope Isochron->Age InitialRatio Determine Initial ⁸⁷Sr/⁸⁶Sr Isochron->InitialRatio

Caption: Experimental workflow for Rb-Sr dating.

Isochron_Logic cluster_assumptions Fundamental Assumptions cluster_process Radioactive Decay cluster_result Isochron Formation Cogenetic Cogenetic Samples LinearArray Data points form a straight line (isochron) Cogenetic->LinearArray SameInitial Same Initial ⁸⁷Sr/⁸⁶Sr SameInitial->LinearArray ClosedSystem Closed System (No Rb/Sr gain or loss) ClosedSystem->LinearArray RbDecay ⁸⁷Rb decays to ⁸⁷Sr over time RbDecay->LinearArray Slope Slope ∝ Age LinearArray->Slope Intercept Y-Intercept = Initial ⁸⁷Sr/⁸⁶Sr LinearArray->Intercept

References

A Comparative Guide to the Experimental Verification of the Landé g-Factor for Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental methods for determining the Landé g-factor of Rubidium-85 (⁸⁵Rb), tailored for researchers, scientists, and professionals in drug development. We present a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a clear understanding of the principles and workflows involved.

The Landé g-factor is a crucial parameter in atomic physics, characterizing the magnetic moment and angular momentum of an atom. Its precise experimental determination is essential for various applications, including atomic clocks, quantum computing, and fundamental physics research. For ⁸⁵Rb, a common element in atomic physics experiments, accurate knowledge of the g-factor is of particular importance.

Quantitative Data Summary

The following table summarizes experimentally determined values for the Landé g-factor of this compound from various studies. The primary method cited is based on the Zeeman effect, often in conjunction with optical pumping techniques.

Experimental MethodMeasured Landé g-factor (g_F) for ⁸⁵RbReported UncertaintyReference
Optical Pumping and Zeeman Effect0.34± 0.01[1]
Optical Pumping and Zeeman Effect (re-evaluated)0.335± 0.015[1]
Optical Pumping and Zeeman Effect (weighted average)0.344± 0.014[1]
Ratio Measurement (g_F(⁸⁷Rb)/g_F(⁸⁵Rb) = 1.4988586(1))N/A (provides a high-precision ratio)N/A[2][3]

Note: The Landé g-factor (g_F) is dependent on the total angular momentum quantum number F. For ⁸⁵Rb, with a nuclear spin I = 5/2 and electron angular momentum J = 1/2, the ground state splits into two hyperfine levels, F=2 and F=3. The experimentally measured g-factor is typically a weighted average or specific to one of these states.

Experimental Protocols

Two prevalent methods for determining the Landé g-factor of ⁸⁵Rb are detailed below. Both leverage the Zeeman effect, which describes the splitting of atomic energy levels in the presence of an external magnetic field.

Method 1: Optical Pumping with Magnetic Resonance

This technique uses optical pumping to create a population imbalance in the magnetic sublevels of the ⁸⁵Rb ground state. Transitions between these sublevels are then induced by an external radio-frequency (RF) magnetic field, and the resonance condition is used to calculate the g-factor.

Experimental Setup:

  • Light Source: A Rubidium discharge lamp or a tunable diode laser.

  • Optics: An interference filter to isolate the D1 or D2 transition line of Rubidium, a linear polarizer, and a quarter-wave plate to produce circularly polarized light.

  • Rubidium Vapor Cell: A glass cell containing a small amount of ⁸⁵Rb.

  • Magnetic Field Coils: A set of Helmholtz coils to generate a uniform, static magnetic field (B₀) and a smaller set of coils to apply an oscillating RF magnetic field (B_rf) perpendicular to B₀.

  • Photodetector: To measure the intensity of the transmitted light.

  • Oscilloscope: To observe the resonance signal.

Procedure:

  • Optical Pumping: The circularly polarized light is directed through the Rubidium vapor cell, parallel to the static magnetic field B₀. This light selectively excites atoms from certain magnetic sublevels, leading to an accumulation of atoms in a specific sublevel (a process known as optical pumping). This makes the vapor more transparent to the pumping light.

  • Applying the RF Field: An RF magnetic field is applied perpendicular to the static field. The frequency of this RF field is swept.

  • Observing Resonance: When the frequency of the RF field matches the Larmor frequency (the energy difference between adjacent magnetic sublevels), it induces transitions between the sublevels. This repopulates the depleted sublevels, causing the vapor to become more opaque and absorb more light. This results in a dip in the transmitted light intensity, which is detected by the photodetector and can be observed on an oscilloscope.[1][4]

  • Data Acquisition: The resonance frequency (ν) and the corresponding current supplied to the Helmholtz coils (to generate B₀) are recorded. This is repeated for several values of the static magnetic field.

  • Calculating the g-factor: The relationship between the resonance frequency and the magnetic field is given by the Zeeman effect equation: ΔE = hν = g_F * μ_B * B₀, where h is Planck's constant and μ_B is the Bohr magneton. A plot of ν versus B₀ will yield a straight line with a slope proportional to the Landé g-factor.

Method 2: Saturated Absorption Spectroscopy in a Magnetic Field

This high-resolution spectroscopy technique allows for the direct observation of the Zeeman splitting of hyperfine energy levels.

Experimental Setup:

  • Tunable Diode Laser: A laser that can be precisely tuned across the Rubidium D2 transition.

  • Beam Splitters: To split the laser beam into a strong pump beam and a weak probe beam.

  • Rubidium Vapor Cell: Placed within a set of Helmholtz coils to apply a uniform magnetic field.

  • Mirrors: To direct the pump and probe beams to counter-propagate through the vapor cell.

  • Photodetector: To measure the absorption of the probe beam.

  • Lock-in Amplifier: For phase-sensitive detection to improve the signal-to-noise ratio.

Procedure:

  • Counter-propagating Beams: The strong pump beam and the weak probe beam are directed through the Rubidium vapor cell in opposite directions.

  • Velocity Selection: The probe beam is absorbed by atoms that are Doppler-shifted into resonance. The counter-propagating pump beam interacts with the same velocity group of atoms, but from the opposite direction.

  • Saturation: If the laser is tuned to a transition frequency, the strong pump beam will saturate the transition for atoms with a specific velocity component along the beam path. This means that a significant fraction of these atoms are in the excited state and cannot absorb more light.

  • Observing the Lamb Dip: When the probe beam passes through, it experiences reduced absorption at the exact resonance frequency because the pump beam has already "bleached" the medium for that specific velocity group. This results in a narrow "Lamb dip" in the broader Doppler-broadened absorption profile.

  • Applying a Magnetic Field: A static magnetic field is applied, causing the hyperfine energy levels to split into their magnetic sublevels (Zeeman splitting).[5] This results in the splitting of the Lamb dips into multiple components, corresponding to different transitions between the split levels.

  • Data Analysis: The frequency separation between the split peaks is measured from the saturated absorption spectrum. This splitting is directly proportional to the strength of the magnetic field and the Landé g-factor. By precisely measuring the frequency splitting and the magnetic field, the g-factor can be determined.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the optical pumping method and a comparison of the two described experimental approaches.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Rb Lamp & Optics B Rb Vapor Cell A->B E Photodetector & Oscilloscope B->E C Helmholtz Coils (Static B-field) C->B D RF Coils (Oscillating B-field) D->B P1 Optical Pumping to Polarize Atoms P2 Apply & Sweep RF Magnetic Field P1->P2 P3 Detect Resonance (Dip in Transmission) P2->P3 P4 Record Resonance Frequency & B-field P3->P4 DA1 Plot Resonance Frequency vs. B-field P4->DA1 DA2 Calculate Slope of the Linear Fit DA1->DA2 DA3 Determine Landé g-factor from Slope DA2->DA3

Caption: Workflow for Landé g-factor determination using optical pumping.

MethodComparison Method1 Optical Pumping with Magnetic Resonance + Simple setup + Direct measurement of resonance - Lower precision - Susceptible to power broadening Method2 Saturated Absorption Spectroscopy + High resolution + Reduced Doppler broadening - More complex optical setup - Requires tunable laser Goal Determine Landé g-factor for ⁸⁵Rb Goal->Method1 Goal->Method2

Caption: Comparison of two experimental methods for g-factor measurement.

References

Safety Operating Guide

Proper Disposal Procedures for Rubidium-85: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of Rubidium-85 (⁸⁵Rb), a stable isotope of rubidium. Given that this compound is a reactive alkali metal, its disposal requires specific procedures to mitigate risks and ensure environmental safety.

This compound, in its metallic form, reacts violently with water and can ignite spontaneously in air.[1] Therefore, direct disposal is not permissible. The primary and recommended method for disposing of small quantities of this compound waste, typical in a laboratory setting, is through controlled chemical neutralization. This process converts the reactive metal into a less hazardous, water-soluble salt that can be disposed of in accordance with institutional and local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Ventilation: All disposal procedures must be conducted in a certified chemical fume hood with the sash positioned as low as practical.

  • Inert Atmosphere: When handling the metallic form, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid Incompatibilities: Keep this compound away from water, acids, and halogenated compounds.[2]

  • Spill Kit: Ensure a Class D fire extinguisher (for combustible metals) and absorbent materials for alkali metal spills are readily accessible. Do not use water or carbon dioxide-based extinguishers.

Disposal Protocol: Neutralization of this compound Metal

This protocol outlines the neutralization of small quantities (less than 2 grams) of this compound metal. For larger quantities, contact your institution's Environmental Health and Safety (EHS) department.

Materials:

  • Waste this compound metal (scraps, residues)

  • Anhydrous isopropanol (B130326) or tert-butanol (B103910)

  • Deionized water

  • Dilute hydrochloric acid (HCl) or acetic acid (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • A three-necked, round-bottom flask equipped with a stirrer, dropping funnel, and a condenser

  • An ice bath

  • An inert gas source (e.g., argon or nitrogen)

Procedure:

  • Preparation: Set up the three-necked flask in the fume hood. If the this compound waste is in a solvent, ensure the solvent is compatible with the neutralization process. If the waste is solid metal, it should be cut into small pieces while under an inert hydrocarbon like mineral oil to expose an unoxidized surface.[2]

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) to displace air and moisture.

  • Initial Reaction with Alcohol: Slowly add anhydrous isopropanol or tert-butanol to the flask containing the this compound waste using the dropping funnel. The reaction will produce rubidium alkoxide and hydrogen gas. The addition should be dropwise and controlled to manage the rate of reaction and heat generation.[3]

  • Controlled Temperature: Place the flask in an ice bath to dissipate the heat generated from the exothermic reaction.

  • Completion of the First Stage: Continue the slow addition of alcohol until the metallic rubidium is completely dissolved and the evolution of hydrogen gas ceases.

  • Addition of Water: Once the reaction with the alcohol is complete, slowly add a 1:1 mixture of isopropanol and water. This is followed by the cautious addition of deionized water to hydrolyze the rubidium alkoxide to rubidium hydroxide.

  • Neutralization: After the hydrolysis is complete, neutralize the resulting basic solution by slowly adding a dilute acid (e.g., 1 M HCl or acetic acid). Monitor the pH of the solution using pH strips or a pH meter.

  • Endpoint: Continue adding the acid until the pH of the solution is within the neutral range of 5.5 to 9.5.[4]

  • Final Disposal: The final neutralized aqueous solution, containing a rubidium salt, can typically be disposed of down the drain with a copious amount of water, provided it complies with your institution's and local wastewater regulations. Always confirm with your EHS office before drain disposal.[4]

  • Container Rinsing: The container that originally held the this compound waste should be rinsed with a compatible solvent (like isopropanol), and the rinsate should be treated and neutralized in the same manner as the bulk waste.[4]

Quantitative Data for this compound Disposal

ParameterValue/RangeNotes
Recommended Quantity for Lab Neutralization < 2 gramsFor larger quantities, consult your EHS department.
Reaction with Alcohol 2 Rb(s) + 2 R-OH → 2 R-ORb(aq) + H₂(g)R represents an alkyl group (e.g., isopropyl).
Heat of Reaction (Alkali Metal + Alcohol) 150 - 200 kJ/molThis is a general value for alkali metals and is highly exothermic.[5]
Final pH of Neutralized Solution 5.5 - 9.5The target pH for the final aqueous waste before drain disposal.[4]

Experimental Protocol Example: Waste Generation from Magneto-Optical Trap Experiment

In many atomic physics experiments, this compound is used in a magneto-optical trap (MOT).[6] The source is often a small ampoule of solid rubidium which is heated to create a vapor. Over time, rubidium can coat the inside of the vacuum chamber and associated components. During maintenance or decommissioning of such an apparatus, this rubidium residue must be safely removed and disposed of.

Methodology for Waste Generation and Collection:

  • Venting the Chamber: The vacuum chamber is slowly vented with an inert gas like argon to prevent the rapid oxidation of the rubidium residue.

  • Component Removal: Components coated with rubidium are carefully removed inside a glove box or a fume hood with an inert atmosphere.

  • Initial Cleaning: The bulk of the rubidium residue is scraped off using a spatula. These solid scraps are collected for neutralization.

  • Solvent Rinsing: The components are then rinsed with a small amount of anhydrous isopropanol to dissolve the remaining rubidium. This rinsate is collected as hazardous waste.

  • Disposal of Collected Waste: Both the solid rubidium scraps and the isopropanol rinsate are then subjected to the neutralization protocol described above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Rubidium85_Disposal_Workflow cluster_prep Preparation and Assessment cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe assess_quantity Assess Quantity of Waste add_alcohol Slowly Add Anhydrous Alcohol (e.g., Isopropanol) assess_quantity->add_alcohol < 2 grams ehs_disposal Contact EHS for Disposal assess_quantity->ehs_disposal > 2 grams fume_hood Work in a Fume Hood ppe->fume_hood fume_hood->assess_quantity control_temp Control Temperature with Ice Bath add_alcohol->control_temp add_water Cautiously Add Water control_temp->add_water neutralize_acid Neutralize with Dilute Acid to pH 5.5-9.5 add_water->neutralize_acid check_regulations Consult Institutional and Local Regulations neutralize_acid->check_regulations drain_disposal Dispose Down Drain with Copious Amounts of Water check_regulations->drain_disposal Permitted check_regulations->ehs_disposal Not Permitted

References

Essential Safety and Operational Guide for Handling Rubidium-85

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Rubidium-85. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Understanding the Hazards of this compound

This compound (⁸⁵Rb) is a stable, non-radioactive isotope and accounts for approximately 72.2% of naturally occurring rubidium.[1][2] The remaining 27.8% is the radioactive isotope Rubidium-87 (⁸⁷Rb), which has a very long half-life of 48.8 billion years, making natural rubidium weakly radioactive.[1]

The primary and most immediate hazard associated with this compound is its chemical reactivity, not its radiological properties. As an alkali metal, it is highly reactive and pyrophoric.[3]

Key Chemical Hazards:

  • Reacts violently with water: Contact with water releases flammable hydrogen gas, which can ignite spontaneously.[3][4][5][6][7] NEVER allow contact with water or moisture.[3][4]

  • Air and Moisture Sensitive: The material can ignite spontaneously on contact with air and is sensitive to moisture.[3][5] It must be handled under an inert atmosphere.[3][5]

  • Corrosive: Causes severe skin burns and eye damage upon contact.[3][4][5][7]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted before beginning any work.[8] The following table summarizes the minimum required PPE for handling this compound.

Protection Type Equipment Specification and Rationale
Eye/Face Protection Tightly sealed chemical safety goggles and a face shield.Protects against splashes and solid particles. Standard safety glasses are insufficient.[3][8] Must be marked with "Z87" in accordance with ANSI Z87.1.[8]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and full-length pants.Provides a barrier against skin contact, which can cause severe chemical burns.[3][6] Clothing should be supplemented based on the scale of the experiment.[8]
Hand Protection Impervious chemical-resistant gloves (e.g., heavy-duty PVC).Protects hands from direct contact. Consider double-gloving for added protection.[3][8][9]
Respiratory Protection NIOSH/MSHA-approved respirator.Required if there is a risk of inhaling dust or aerosols, or if working outside of a fume hood or glovebox.[3][6]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[8]

Operational and Disposal Plans

Safe handling requires meticulous preparation and adherence to established protocols. This section outlines the step-by-step procedures for handling and disposing of this compound.

I. Engineering Controls and Preparation
  • Work Area: All work must be conducted in a properly operating chemical fume hood or, preferably, a glovebox with an inert atmosphere (e.g., argon or nitrogen).[3][5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[6][10]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand or graphite (B72142) powder must be readily available in the work area.[5] DO NOT have water, foam, or carbon dioxide extinguishers in the immediate vicinity, as they are unsuitable and dangerous for rubidium fires.[5]

  • Dry Environment: All tools (tongs, spatulas, etc.) and containers must be completely dry before use.[5]

II. Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Inert Atmosphere: Purge the glovebox or ensure a steady flow of inert gas in the handling area.

  • Handling the Metal: Use tongs or other appropriate tools to handle the rubidium metal.[5] Avoid all direct physical contact.[9]

  • Portioning: If cutting the metal, perform the operation on a dry, non-reactive surface within the inert environment.

  • Reactions: When adding rubidium to a reaction, do so slowly and in a controlled manner.

  • Storage: After use, immediately return the rubidium to its container. Store the material under an inert gas or dry mineral oil in a tightly sealed container.[7][9] The storage area must be cool, dry, and separate from incompatible materials like water, acids, and oxidizing agents.[3][6]

III. Spill and Emergency Procedures
  • Spill: In case of a spill, cover the material with a Class D fire extinguishing agent, such as dry sand or graphite powder.[5] Use non-sparking tools to collect the material and place it in a clearly labeled, dry container for disposal.[5] Do not use water.[5]

  • Fire: Use a Class D extinguisher only.[5] Evacuate the area and alert emergency responders. Be aware that rubidium fires can produce toxic fumes.[5]

  • Personnel Exposure:

    • Skin Contact: Immediately brush off any loose particles and flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air and seek immediate medical attention.[5]

IV. Disposal Plan
  • Waste Segregation: All rubidium waste, including contaminated materials like gloves, wipes, and disposable tools, must be collected separately.

  • Containerization: Place waste in a designated, dry, and properly sealed container. The container must be clearly labeled as "Hazardous Waste: Rubidium, Reacts Violently with Water."

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][5] Do not attempt to neutralize the waste with water or other chemicals unless you are trained to do so.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for safely handling this compound, from initial preparation to final disposal.

Rubidium_Handling_Workflow start Start: Plan Experiment prep 1. Preparation - Assemble PPE & Equipment - Verify Inert Atmosphere - Confirm Emergency Supplies start->prep end_safe End: Procedure Complete end_emergency End: Emergency Resolved handling 2. Handling & Experimentation - Handle under Inert Gas - Use Dry Tools - Controlled Addition prep->handling check Incident Occurs? handling->check storage 3. Secure Storage - Return to Container - Seal Under Inert Gas - Store in Dry Location decon 4. Decontamination & Cleanup - Clean Tools (No Water) - Survey Work Area storage->decon disposal 5. Waste Disposal - Segregate Waste - Label Container - Contact EHS decon->disposal disposal->end_safe check->storage No spill Spill Protocol - Cover with Dry Sand - Collect with Non-Sparking Tools check->spill Yes (Spill) fire Fire Protocol - Use Class D Extinguisher - Evacuate & Alert check->fire Yes (Fire) exposure Exposure Protocol - Remove Contaminated PPE - Flush with Water - Seek Medical Aid check->exposure Yes (Exposure) spill->disposal fire->end_emergency exposure->end_emergency

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.